molecular formula C12H21NO3 B1345005 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane CAS No. 1000933-99-2

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Cat. No.: B1345005
CAS No.: 1000933-99-2
M. Wt: 227.3 g/mol
InChI Key: XBBQALZXPLXYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane (CAS 1000933-99-2) is a high-purity spirocyclic chemical building block supplied with a minimum assay of 98% . It features a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . This compound is critically valuable in pharmaceutical R&D for constructing novel molecular architectures. Its spiro[3.3]heptane core introduces significant three-dimensional complexity and rigidity, which are desirable properties for exploring new chemical space in drug discovery programs. The presence of both a Boc-protected amine and a hydroxy group on the scaffold provides two distinct handles for synthetic manipulation, enabling researchers to readily incorporate this fragment into larger, more complex molecules as a key intermediate. Spirocyclic structures of this kind are frequently investigated for their potential to modulate biological targets, as evidenced by their inclusion in patents for therapeutic agents, such as those targeting the Farnesoid X Receptor (FXR) . This makes this compound a versatile and valuable reagent for medicinal chemists working in areas like lead optimization and the development of new synthetic methodologies. The product is provided for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQALZXPLXYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649586
Record name tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000933-99-2
Record name tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, with the IUPAC name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, is a key bifunctional building block in medicinal chemistry. Its rigid, three-dimensional spiro[3.3]heptane core offers a unique structural motif that serves as a bioisosteric replacement for commonly used aromatic and saturated cyclic systems, such as benzene and piperidine. This strategic substitution can lead to improved physicochemical properties of drug candidates, including enhanced solubility and metabolic stability. Furthermore, its utility as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) underscores its growing importance in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in drug discovery, supported by relevant data and visualizations.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a spiro[3.3]heptane scaffold substituted with a Boc-protected amine at the 2-position and a hydroxyl group at the 6-position. These functional groups provide handles for further chemical modifications, making it a versatile intermediate in multi-step syntheses.

PropertyValueSource
CAS Number 1000933-99-2[1]
Molecular Formula C₁₂H₂₁NO₃[2]
Molecular Weight 227.31 g/mol [2]
IUPAC Name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate[2]
Predicted XLogP3 1.1[3]
Appearance Solid[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of its ketone precursor, 2-(Boc-amino)-6-oxospiro[3.3]heptane (tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate). A standard and effective method for this transformation is the use of sodium borohydride, a mild and selective reducing agent.

Synthesis of this compound from 2-(Boc-amino)-6-oxospiro[3.3]heptane

Experimental Protocol:

Materials:

  • 2-(Boc-amino)-6-oxospiro[3.3]heptane (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2-(Boc-amino)-6-oxospiro[3.3]heptane in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G start 2-(Boc-amino)-6-oxospiro[3.3]heptane reagents 1. NaBH4, MeOH, 0 °C to rt 2. H2O (quench) start->reagents Reduction workup EtOAc Extraction Wash (NaHCO3, Brine) Drying (Na2SO4) reagents->workup Workup purification Silica Gel Chromatography workup->purification Purification product This compound purification->product

Applications in Drug Discovery

The unique structural features of this compound make it a valuable component in the design of novel therapeutic agents.

Bioisosteric Replacement

The spiro[3.3]heptane scaffold is increasingly utilized as a bioisostere for common ring systems found in pharmaceuticals. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.

  • Benzene Ring Bioisostere: The non-planar, rigid structure of the spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a phenyl ring, while improving the fraction of sp³-hybridized carbons (Fsp³) in a molecule. An increased Fsp³ character is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.

  • Piperidine Bioisostere: The 2-azaspiro[3.3]heptane motif, which can be accessed from derivatives of the title compound, has been successfully employed as a replacement for the piperidine ring. This substitution can alter the basicity and lipophilicity of the molecule, potentially leading to a more favorable pharmacokinetic profile.

G Spiro Spiro[3.3]heptane Core Benzene Benzene Ring Spiro->Benzene Bioisosteric Replacement Piperidine Piperidine Ring Spiro->Piperidine Bioisosteric Replacement Properties Improved Physicochemical Properties: - Solubility - Metabolic Stability - Fsp³ Character Spiro->Properties Leads to

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.

This compound is an attractive building block for the synthesis of PROTAC linkers. The rigid spirocyclic core can provide conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving the efficiency of protein degradation. The amino and hydroxyl functionalities allow for the attachment of the POI and E3 ligase ligands through various chemical handles.

G POI Protein of Interest (POI) Ligand PROTAC PROTAC Molecule POI->PROTAC Linker Spiro[3.3]heptane Linker Linker->PROTAC E3 E3 Ligase Ligand E3->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Degradation Protein Degradation Ternary->Degradation

While specific quantitative data for PROTACs containing the this compound linker are often proprietary and found within patent literature, the general application of spiro[3.3]heptane-based linkers has been shown to yield potent degraders. For instance, PROTACs targeting kinases have been developed where the linker composition, including rigid components like the spiro[3.3]heptane core, is critical for achieving high degradation efficiency (low nanomolar DC₅₀ values) and selectivity.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid three-dimensional structure makes it an excellent bioisosteric replacement for common cyclic moieties, offering a pathway to molecules with improved drug-like properties. Furthermore, its application as a constrained linker in PROTAC design highlights its importance in the development of next-generation therapeutics that function through targeted protein degradation. The synthetic accessibility of this compound, coupled with its desirable structural features, ensures its continued and expanding role in medicinal chemistry.

References

In-Depth Technical Guide: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and core applications of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane. This bifunctional molecule, identified by CAS Number 1000933-99-2, has emerged as a valuable building block in medicinal chemistry, particularly as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its spirocyclic core offers a unique three-dimensional scaffold that can influence the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's properties, provides a plausible synthetic pathway based on related structures, and discusses its role in the context of targeted protein degradation.

Core Structure and Properties

This compound, with the IUPAC name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, possesses a rigid spiro[3.3]heptane core. This scaffold is of significant interest in drug discovery as it can serve as a bioisostere for more common ring systems, offering improved metabolic stability and novel intellectual property. The structure features two key functional groups: a Boc-protected amine and a hydroxyl group, providing orthogonal handles for chemical modification.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1000933-99-2[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [1]
IUPAC Name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate[1]
SMILES CC(C)(C)OC(=O)NC1CC2(CC(O)C2)C1[1]
Predicted XlogP 1.5Predicted
Melting Point Not available (A related compound, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, has a melting point of 127-129 °C)N/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis would likely begin with the commercially available 2-(Boc-amino)-6-oxospiro[3.3]heptane. The key transformation is the reduction of the ketone to the secondary alcohol.

G start 2-(Boc-amino)-6-oxospiro[3.3]heptane product This compound start->product Reduction reagent Sodium borohydride (NaBH4) Methanol (MeOH)

Caption: Plausible synthesis of this compound.

Postulated Experimental Protocol: Reduction of 2-(Boc-amino)-6-oxospiro[3.3]heptane
  • Dissolution: Dissolve 2-(Boc-amino)-6-oxospiro[3.3]heptane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not publicly available. However, based on the known chemical shifts of similar structures, a predicted NMR and IR spectrum can be outlined.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks
¹H NMR δ (ppm): 4.5-5.0 (br s, 1H, NH), 3.8-4.2 (m, 1H, CH-OH), 3.5-3.9 (m, 1H, CH-NHBoc), 1.8-2.5 (m, 8H, spirocyclic CH₂), 1.44 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): 155-156 (C=O, Boc), 79-80 (C(CH₃)₃), 65-70 (CH-OH), 50-55 (CH-NHBoc), 35-45 (spirocyclic C and CH₂), 28.3 (C(CH₃)₃)
IR ν (cm⁻¹): 3300-3500 (O-H stretch, N-H stretch), 2850-3000 (C-H stretch), 1680-1700 (C=O stretch, Boc)
Mass Spec (ESI-MS) [M+H]⁺: m/z 228.16

Role in Drug Discovery: A Key PROTAC Linker

The primary application of this compound in drug discovery is as a rigid linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the distance and relative orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The rigid spiro[3.3]heptane core of this compound provides conformational constraint, which can be advantageous for optimizing ternary complex formation and improving the pharmacokinetic properties of the PROTAC.

PROTAC Synthesis Workflow

The bifunctional nature of this compound allows for sequential or orthogonal conjugation to the target protein ligand and the E3 ligase ligand. The Boc-protected amine can be deprotected to reveal a primary amine, while the hydroxyl group can be functionalized through various reactions such as etherification or esterification.

G cluster_0 Linker Functionalization cluster_1 Ligand Conjugation Linker 2-(Boc-amino)-6- hydroxyspiro[3.3]heptane Deprotection Boc Deprotection (e.g., TFA) Linker->Deprotection Activation Hydroxyl Activation (e.g., Mesylation) Linker->Activation Amine_Linker Free Amine Linker Deprotection->Amine_Linker PROTAC Final PROTAC Molecule Amine_Linker->PROTAC Amide bond formation Activated_Linker Activated Hydroxyl Linker Activation->Activated_Linker Activated_Linker->PROTAC Nucleophilic substitution E3_Ligand E3 Ligase Ligand (with reactive group) Target_Ligand Target Protein Ligand (with reactive group)

Caption: General workflow for incorporating the linker into a PROTAC.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs containing the this compound linker operate through the ubiquitin-proteasome system (UPS). By inducing the proximity of a target protein and an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

G E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Target Target Protein E3->Target Ubiquitination PROTAC PROTAC PROTAC->E3 Binds PROTAC->Target Binds Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Ub Ubiquitin Ub->E1 Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Conclusion

This compound is a key building block for the synthesis of PROTACs, a rapidly advancing therapeutic modality. Its rigid, three-dimensional structure provides a unique scaffold for linker design, potentially leading to PROTACs with improved efficacy and drug-like properties. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reasonably inferred from related structures. Further research and publication of its specific properties would be highly beneficial to the drug discovery community.

References

An In-depth Technical Guide to the Spiro[3.3]heptane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[3.3]heptane scaffold has emerged as a significant motif in modern medicinal chemistry, offering a compelling solution to the challenge of moving beyond flat, aromatic structures in drug design.[1][2] Its rigid, three-dimensional geometry provides access to novel chemical space and offers favorable physicochemical properties, making it an attractive building block for researchers, scientists, and drug development professionals.[1][3] This guide provides a comprehensive overview of the spiro[3.3]heptane core, including its synthesis, key properties, and applications as a bioisosteric replacement for common aromatic and saturated rings.

Physicochemical Properties and Structural Analysis

The defining characteristic of the spiro[3.3]heptane scaffold is its rigid, non-planar structure, which is a direct consequence of its two fused cyclobutane rings. This rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[4] The spirocyclic nature offers well-defined exit vectors for substituents, allowing for precise spatial orientation and exploration of a target's binding pocket.[5][6]

One of the most explored applications of spiro[3.3]heptane is as a saturated bioisostere of the benzene ring.[1][7] Unlike traditional bioisosteres like bicyclo[1.1.1]pentane or cubane which mimic the collinear vectors of a para-substituted benzene ring, spiro[3.3]heptane provides non-collinear exit vectors, enabling it to mimic mono-, meta-, and para-substituted phenyl rings.[8][9] This structural and geometric distinction offers a novel strategy for "escaping flatland" to improve properties like solubility and metabolic stability.[2]

Table 1: Comparison of Geometric Parameters This table summarizes the key geometric differences between benzene, cyclohexane, and the spiro[3.3]heptane scaffold, highlighting the unique spatial arrangement offered by the latter.

Parameter1,4-disubstituted Benzene1,4-disubstituted Cyclohexane2,6-disubstituted Spiro[3.3]heptane
Distance (d, Å) 2.82.5-2.63.2-3.3
Angle (α, °) 180180148-150
Dihedral (θ, °) 00129-130

(Data sourced from crystallographic analysis as referenced in literature reviews[3])

Synthesis of the Spiro[3.3]heptane Core

A variety of synthetic strategies have been developed to construct the spiro[3.3]heptane framework. These methods can be broadly categorized based on the key bond-forming steps, such as formal [2+2] cyclizations and rearrangements.[1][3]

A robust and frequently cited method involves the reaction of keteneiminium salts with alkenes.[8][10] This approach allows for the modular synthesis of functionalized spiro[3.3]heptanones from readily available amides and alkenes. Another notable strategy employs a strain-relocating semipinacol rearrangement, starting from 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes.[11]

G start_node start_node process_node process_node product_node product_node A Amide + Alkene C Formation of Keteneiminium Salt A->C Reagents B Triflic Anhydride Collidine / Lutidine B->C D [2+2] Cycloaddition C->D E Intermediate Vinamidinium Salt D->E G Functionalized Spiro[3.3]heptanone E->G Reagent F Aqueous NaHCO3 (Hydrolysis) F->G

Caption: General workflow for spiro[3.3]heptanone synthesis via keteneiminium salts.

Experimental Protocol: Synthesis of Spiro[3.3]heptanones

The following is a representative protocol for the synthesis of spiro[3.3]heptanones based on the reaction of N,N-dimethylamides with alkenes, adapted from published literature.[8][12]

Materials:

  • Alkene (1.0 equiv.)

  • N,N-dimethylamide (e.g., N,N-dimethylacetamide) (1.2 equiv.)

  • Triflic anhydride (1.2 equiv.)

  • Collidine or 2,6-lutidine (1.2 equiv.)

  • 1,2-dichloroethane (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of the alkene and the N,N-dimethylamide in 1,2-dichloroethane at 0 °C under an argon atmosphere, add the collidine (or lutidine).

  • Slowly add triflic anhydride to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.

  • Cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous NaHCO₃ solution.

  • Stir the resulting mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate vinamidinium salt.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the desired spiro[3.3]heptanone.[12]

Applications in Drug Discovery: Bioisosterism

The primary application of the spiro[3.3]heptane scaffold in drug discovery is as a bioisostere, a chemical substitute that retains the biological activity of the parent molecule.[7] It has been successfully used to replace phenyl, piperidine, and cyclohexane rings in bioactive compounds.[9][13][14] This substitution can lead to significant improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased solubility and metabolic stability, while also creating novel, patent-free intellectual property.[8][9]

G cluster_parent Parent Drug cluster_analog Spiro[3.3]heptane Analog concept_node concept_node scaffold_node scaffold_node property_node property_node outcome_node outcome_node A Phenyl Ring (Flat, Aromatic) E Bioisosteric Replacement A->E is replaced by B Known Biological Activity & Properties B->E C Spiro[3.3]heptane (3D, Saturated) D Modulated Properties C->D leads to F Improved Solubility Altered Metabolism Novel IP D->F results in E->C G Optimized Drug Candidate F->G

Caption: Conceptual diagram of bioisosteric replacement using the spiro[3.3]heptane core.

Case Study 1: Benzocaine Analog

Benzocaine is a local anesthetic containing a para-substituted phenyl ring. Replacing this ring with a spiro[3.3]heptane moiety resulted in an analog with significantly different physicochemical properties but comparable anesthetic activity in vivo.[8][13]

Table 2: ADME Properties of Benzocaine and its Spiro[3.3]heptane Analog

CompoundSolubility (PBS, pH 7.4), µMLogD (pH 7.4)Metabolic Stability (HLM t₁/₂, min)
Benzocaine HCl 385 ± 1.41.8 ± 0.0220.1
Spiro[3.3]heptane Analog HCl 332 ± 2.5-0.4 ± 0.0656.7
(Data adapted from Enamine Ltd. and ChemRxiv publications[8][13])

The data shows a dramatic decrease in lipophilicity (LogD) and a near three-fold increase in metabolic stability for the spiro[3.3]heptane analog, demonstrating the profound impact of this bioisosteric replacement.[13]

Case Study 2: Sonidegib Analog

Sonidegib is an anticancer drug that functions as a Hedgehog signaling pathway inhibitor by targeting the Smoothened (SMO) receptor. The meta-substituted benzene ring in Sonidegib was replaced with a spiro[3.3]heptane core, yielding two diastereomeric analogs (cis and trans).[8]

Table 3: Properties of Sonidegib and its Spiro[3.3]heptane Analogs

CompoundclogPlogD (pH 7.4)Metabolic Stability (CLᵢₙₜ, µL min⁻¹ mg⁻¹)
Sonidegib 6.8≥ 3.518
trans-Analog 6.0≥ 3.536
cis-Analog 6.0≥ 3.5156
(Data sourced from ChemRxiv[8])

While the lipophilicity (logD) was not significantly impacted, the replacement did lower the calculated logP (clogP).[8] The metabolic stability was reduced in the analogs, particularly the cis-isomer, but the trans-isomer retained a half-life of 47 minutes, and both analogs demonstrated nanomolar potency, confirming that the spiro[3.3]heptane core could successfully mimic the original phenyl ring's function.[8]

Case Study 3: Vorinostat Analog

Vorinostat, a histone deacetylase (HDAC) inhibitor, features a terminal phenyl ring. Replacement with the spiro[3.3]heptane scaffold produced analogs that retained similar cytotoxic and cytostatic activities in human cancer cell lines, further validating the scaffold's utility as a phenyl ring bioisostere.[8][10]

Conclusion

The spiro[3.3]heptane scaffold is a versatile and powerful tool in the arsenal of medicinal chemists. Its unique three-dimensional structure and ability to act as a non-collinear bioisostere for aromatic rings provide a clear strategy for optimizing lead compounds.[3][15] By enabling an "escape from flatland," it allows for the development of drug candidates with improved physicochemical and ADME properties, ultimately enhancing the potential for clinical success.[2] The continued development of novel synthetic routes and a deeper understanding of its structural biology will undoubtedly expand the application of this valuable scaffold in the future of drug discovery.

References

The Ascendancy of Spiro[3.3]heptane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that can overcome the limitations of traditional drug candidates. In this quest for innovation, the rigid, three-dimensional spiro[3.3]heptane motif has emerged as a compelling structural element. Its unique conformational constraints and favorable physicochemical properties have positioned it as a valuable bioisosteric replacement for common aromatic and saturated cyclic systems, offering a pathway to "escape from flatland" and explore new chemical space.[1][2][3] This technical guide provides an in-depth exploration of the role of spiro[3.3]heptane in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties and Bioisosteric Potential

The spiro[3.3]heptane scaffold is a saturated bicyclic system characterized by two cyclobutane rings sharing a single carbon atom. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry.[2] One of the most significant applications of the spiro[3.3]heptane core is as a bioisostere for the benzene ring.[4][5][6] By replacing a flat, aromatic ring with a saturated, non-planar spirocycle, medicinal chemists can often improve key drug-like properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[5]

The non-coplanar arrangement of the exit vectors in disubstituted spiro[3.3]heptanes allows them to mimic the spatial orientation of substituents on mono-, meta-, and para-substituted benzene rings.[4][5] This versatility has been demonstrated in the successful replacement of the phenyl group in several approved drugs, leading to the generation of novel, patent-free analogs with retained or improved pharmacological profiles.[5][6]

Applications in Drug Discovery: Case Studies

The utility of the spiro[3.3]heptane scaffold has been showcased in the development of analogs of several clinically used drugs.

Sonidegib Analog (Hedgehog Pathway Inhibitor)

Sonidegib is an anticancer drug that functions by inhibiting the Hedgehog signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[6] A spiro[3.3]heptane-containing analog of Sonidegib has been synthesized where the meta-substituted phenyl ring is replaced by the spirocyclic core. This modification resulted in a compound that retained high potency in biological assays.[6]

Vorinostat Analog (HDAC Inhibitor)

Vorinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma.[6][7] An analog has been developed in which the phenyl ring of Vorinostat is replaced with a spiro[3.3]heptane moiety. This substitution led to a novel, bioactive compound, demonstrating the potential of this scaffold in epigenetic drug discovery.[6][8]

Benzocaine Analog (Local Anesthetic)

Benzocaine is a widely used local anesthetic.[6] A spiro[3.3]heptane-based analog has been synthesized and shown to exhibit significant antinociceptive effects, comparable to that of Benzocaine itself, highlighting the scaffold's applicability in the development of new anesthetic agents.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for spiro[3.3]heptane-containing compounds and their parent drugs, where available.

CompoundTarget/AssayIC50 / ActivityReference
Sonidegib Analog Hedgehog Signaling (Gli-Luc)Potent inhibition (specific values not detailed)[6]
Vorinostat Analog HDAC InhibitionBioactive (specific values not detailed)[6]
Benzocaine Analog Antinociceptive (tail flick test)Similar activity to Benzocaine[9]
2,6-Diazaspiro[3.3]heptane Derivatives σ2 Receptor BindingVaried affinities (see original research for details)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of spiro[3.3]heptane-containing compounds.

Protocol 1: General Synthesis of 2,6-Diazaspiro[3.3]heptanes[4]

This protocol describes a general method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization.

Materials:

  • 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

  • Primary amine or aniline

  • Acetic acid

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Reductive Amination:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in DCE, add 1 equivalent of the desired primary amine or aniline and 1 equivalent of acetic acid.

    • Stir the mixture at room temperature to form the iminium ion.

    • Add sodium triacetoxyborohydride in portions and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Cyclization:

    • Method A (for aryl amines): Dissolve the product from the reductive amination step in THF and add 2.2 equivalents of t-BuOK (1.0 M solution in THF). Heat the reaction at 70 °C in a sealed tube. After 90 minutes, add an additional 1 equivalent of t-BuOK and continue heating for another hour.

    • Method B (for alkyl amines): Dissolve the product from the reductive amination step in a 9:1 mixture of DMF and water. Heat the solution in a sealed tube at 110 °C with stirring for 90 minutes. Add an additional portion of water and continue heating for a further 3 hours.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final 2,6-diazaspiro[3.3]heptane derivative by column chromatography.

Protocol 2: Cell Viability (MTT) Assay[10][11][12]

This protocol outlines a standard procedure for assessing the cytotoxic effects of spiro[3.3]heptane-containing compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Spiro[3.3]heptane test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of spiro[3.3]heptane-containing compounds.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 (Patched-1) Hedgehog Ligand->PTCH1 Binds SMO SMO (Smoothened) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits inhibition of GLI GLI GLI SUFU->GLI Inhibits GLI-A GLI (Active) GLI->GLI-A GLI-R GLI (Repressor) GLI->GLI-R Target Gene Expression Target Gene Expression GLI-A->Target Gene Expression Promotes Transcription GLI-R->Target Gene Expression Represses Transcription Sonidegib Analog Spiro[3.3]heptane Sonidegib Analog Sonidegib Analog->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of a spiro[3.3]heptane Sonidegib analog on SMO.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_enzymes Enzymes Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Chromatin (Histones + DNA) Histones->Chromatin:f1 Open Chromatin Open Chromatin (Acetylated Histones + DNA) Acetylated Histones->Open Chromatin:f1 DNA DNA DNA->Chromatin:f1 DNA->Open Chromatin:f1 Chromatin->Open Chromatin Relaxation Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Allows HAT Histone Acetyltransferase (HAT) HAT->Acetylated Histones Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histones Removes Acetyl Group Vorinostat Analog Spiro[3.3]heptane Vorinostat Analog Vorinostat Analog->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by a spiro[3.3]heptane Vorinostat analog, leading to gene transcription.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_conclusion Outcome Start Starting Materials Synthesis Synthesis of Spiro[3.3]heptane Derivative Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization In Vitro Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Characterization->In Vitro Assays Cell-based Assays Cell-based Assays (e.g., Signaling Pathway Modulation) In Vitro Assays->Cell-based Assays Data Analysis Data Analysis (IC50, etc.) Cell-based Assays->Data Analysis Lead Identification Lead Compound Identification Data Analysis->Lead Identification

Caption: General experimental workflow for the development of spiro[3.3]heptane-based drug candidates.

Conclusion

The spiro[3.3]heptane scaffold represents a significant advancement in the design of novel therapeutic agents. Its rigid, three-dimensional structure and its ability to serve as a bioisostere for key cyclic moieties provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful incorporation of this motif into analogs of existing drugs underscores its potential to generate new intellectual property and to address the ongoing challenges in drug discovery. As synthetic methodologies for accessing diverse spiro[3.3]heptane derivatives continue to expand, its role in the development of the next generation of medicines is set to grow.

References

The Ascendant Role of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The principle of "escaping from flatland" chemistry, which advocates for the incorporation of three-dimensional (3D) structural motifs, has gained significant traction.[1][2] Within this paradigm, spirocyclic systems have emerged as particularly valuable building blocks.[3][4] The spiro[3.3]heptane scaffold, a rigid and compact bicyclic system, has garnered considerable attention as a bioisosteric replacement for commonly used aromatic rings, such as benzene.[2][5] This technical guide provides an in-depth exploration of a key derivative of this scaffold: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane . This bifunctional building block offers medicinal chemists a versatile platform for the synthesis of complex molecules with finely tuned 3D geometries, with significant applications in areas such as Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Properties and Structural Features

This compound, systematically named tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, possesses a unique combination of functional groups and a rigid core that dictates its utility. The Boc-protected amine and the hydroxyl group provide orthogonal handles for subsequent chemical modifications, allowing for the controlled and directional elaboration of molecular complexity.

PropertyValueSource
IUPAC Name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamateAdvanced ChemBlocks Inc.
CAS Number 1000933-99-2Advanced ChemBlocks Inc.
Molecular Formula C12H21NO3Advanced ChemBlocks Inc.
Molecular Weight 227.31 g/mol Advanced ChemBlocks Inc.
Purity Typically ≥97%Advanced ChemBlocks Inc.
Predicted XlogP 1.5PubChemLite
Predicted CCS ([M+H]+) 151.5 ŲPubChemLite

The spiro[3.3]heptane core itself is characterized by its compact and rigid structure, which can help to lock the conformation of a drug molecule, potentially leading to increased potency and selectivity for its biological target.[6][7] The defined exit vectors of the substituents on the spirocyclic core allow for precise control over the spatial arrangement of pharmacophoric features.

Synthesis of this compound: A Representative Protocol

Experimental Protocol: A Plausible Synthetic Route

This proposed synthesis commences with the known intermediate, 6-oxospiro[3.3]heptane-2-carboxylic acid, and proceeds through a stereoselective amination followed by reduction and protection.

Step 1: Stereoselective Amination via Strecker-type Reaction

  • To a solution of 6-oxospiro[3.3]heptane-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add a chiral amine auxiliary, for example, (R)-α-phenylglycinol (1.1 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • To this mixture, add trimethylsilyl cyanide (1.2 eq) and stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of water. The product, a chiral aminonitrile, is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary. Following neutralization, the resulting amino acid can be isolated.

Step 2: Reduction of the Ketone

  • The keto-amino acid from the previous step is dissolved in a suitable solvent like methanol or ethanol.

  • The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the careful addition of acetone, followed by water. The product, the hydroxy-amino acid, is extracted into an organic solvent. The organic phase is dried and concentrated.

Step 3: Boc Protection of the Amine

  • The hydroxy-amino acid is dissolved in a mixture of dioxane and water.

  • To this solution, add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq). The reaction mixture is stirred at room temperature overnight.

  • The reaction mixture is then acidified to pH 2-3 with a dilute acid (e.g., 1M HCl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound-2-carboxylic acid.

Step 4: Decarboxylation (if starting from the carboxylic acid precursor)

A final decarboxylation step, if necessary, could be achieved under radical conditions or other established methods to afford the target molecule, this compound. The specific conditions would need to be optimized.

Applications in Drug Discovery

The primary application of this compound is as a bifunctional building block in the synthesis of more complex molecules for drug discovery.

PROTAC Linker Synthesis

One of the most significant and timely applications of this building block is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two ligands. The rigid spiro[3.3]heptane core of this compound provides a well-defined and conformationally constrained linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

The Boc-protected amine can be deprotected and coupled to a warhead that binds the target protein, while the hydroxyl group can be functionalized to attach the E3 ligase-binding moiety, or vice versa.

PROTAC_Synthesis_Workflow A This compound B Deprotection of Boc group A->B TFA or HCl C Coupling with Target Protein Ligand B->C Amide bond formation D Functionalization of Hydroxyl Group C->D E Coupling with E3 Ligase Ligand D->E Ester or Ether linkage F Final PROTAC Molecule E->F

Fig. 1: Workflow for PROTAC synthesis using the spiro[3.3]heptane building block.
Scaffold for 3D-Rich Molecules

Beyond its use in PROTACs, this compound serves as an excellent starting point for the synthesis of a wide range of sp³-rich molecules. The ability to functionalize the amine and hydroxyl groups independently allows for the creation of diverse libraries of compounds for screening against various biological targets. The rigid spirocyclic core can be used to mimic the spatial arrangement of substituents on an aromatic ring while improving properties such as solubility and metabolic stability.[5]

Signaling Pathways and Biological Targets

While there is no specific signaling pathway exclusively associated with the this compound scaffold itself, the broader class of molecules containing the spiro[3.3]heptane core has been implicated in the modulation of a variety of biological targets. For instance, spirocyclic compounds have been explored as inhibitors of enzymes and as ligands for receptors and ion channels.[8] The incorporation of this scaffold into known pharmacophores can lead to novel intellectual property and potentially improved drug-like properties.

The true value of this building block lies in its ability to enable the exploration of novel chemical space around known biological targets. By replacing "flat" aromatic moieties with this 3D scaffold, researchers can investigate new binding interactions and potentially discover compounds with improved selectivity and reduced off-target effects.

Logical_Relationship A 2-(Boc-amino)-6- hydroxyspiro[3.3]heptane B Rigid 3D Scaffold A->B C Orthogonal Functional Groups A->C D Improved Physicochemical Properties (e.g., Solubility, Metabolic Stability) B->D E Enhanced Target Potency & Selectivity B->E F Novel Chemical Space C->F G Drug Candidates D->G E->G F->G

Fig. 2: Logical relationship of the building block's features to drug discovery outcomes.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its rigid, 3D spiro[3.3]heptane core, combined with its orthogonal Boc-protected amine and hydroxyl functionalities, provides an exceptional platform for the synthesis of structurally novel and complex molecules. Its application as a constrained linker in PROTACs is particularly noteworthy, addressing a critical need in this rapidly expanding field. As the demand for sp³-rich compounds with improved pharmacological profiles continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

The Indispensable Role of the Boc Protecting Group in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic masking and unmasking of reactive functional groups is paramount. Among the arsenal of protective chemistries, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the temporary protection of amines. Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and its critical role in the synthesis of complex molecules.

The Core Principle: Taming the Amine

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This transformation allows for subsequent chemical modifications on other parts of a molecule that would otherwise be incompatible with a free amine.[3]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][2][4] This orthogonality is a critical feature that enables the selective deprotection of different functional groups within the same molecule, a necessity in the complex synthesis of peptides and pharmaceuticals.[4][5]

The Mechanism of Protection: A Nucleophilic Attack

The protection of an amine with Boc anhydride is a straightforward and generally high-yielding reaction. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[6][7] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[7][8]

The reaction can be performed under various conditions, often with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge the proton generated and drive the reaction to completion.[9][10] However, catalyst-free and solvent-free conditions have also been developed, offering more environmentally benign alternatives.[11][12]

Boc_Protection cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-(CO)O-tBu      |    ⁻O-(CO)O-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Proton Transfer Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition

Mechanism of amine protection using Boc anhydride.

Experimental Protocol: Boc Protection of a Primary Amine

This protocol provides a general and widely used method for the Boc protection of primary amines.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in DCM or THF to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.1–1.5 equivalents) to the solution and stir for 5 minutes at room temperature. For less reactive amines, DMAP (0.1 equivalents) can be added as a catalyst.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05–1.2 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

The Art of Deprotection: Leveraging Acid Lability

The Boc group is classified as an acid-labile protecting group, meaning it is readily cleaved under acidic conditions.[13][14] This deprotection proceeds through a mechanism involving protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.[6][15]

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ProtectedAmine R-NH-Boc Protonated R-NH-C(=O⁺H)-O-tBu ProtectedAmine->Protonated Protonation Acid H⁺ Acid->Protonated CarbamicAcid [R-NH-COOH] Protonated->CarbamicAcid Elimination tButylCation (CH₃)₃C⁺ Protonated->tButylCation Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Elimination

Mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Deprotection Reagents

The choice of acidic reagent for Boc deprotection is critical and depends on the sensitivity of other functional groups in the molecule.

ReagentConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Neat or in DCM (e.g., 25-50% TFA/DCM)Fast and efficient deprotection.[6][16]Harsh conditions can cleave other acid-labile groups.[]
Hydrochloric Acid (HCl) In an organic solvent (e.g., 4M HCl in dioxane) or aqueous solution.[9][16]Cost-effective and readily available.Can be corrosive and may require careful handling.
Lewis Acids (e.g., ZnBr₂, AlCl₃) In an organic solvent (e.g., DCM).[11][16]Offers selectivity in some cases.[18]Stoichiometric amounts are often required, and work-up can be more complex.
Thermal Deprotection High temperatures in various solvents.[19]Avoids the use of strong acids.Requires high temperatures which may not be suitable for all substrates.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids were foundational in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[3][20] In the Boc/Bzl SPPS strategy, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based groups.[21]

The SPPS cycle involves the following key steps:

  • Deprotection: The Boc group of the resin-bound amino acid is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[3]

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.

  • Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF).[3]

SPPS_Cycle Resin Resin-AA-Boc Deprotection 1. Deprotection (TFA) Resin->Deprotection Neutralization 2. Neutralization (DIEA) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash 4. Wash Coupling->Wash Elongated Resin-AA-AA-Boc Wash->Elongated Elongated->Deprotection Repeat Cycle

General workflow for a single coupling cycle in Boc-SPPS.

While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl approach remains valuable, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[3][22]

The Role of Boc-Protected Amines in Drug Discovery and Development

The versatility and reliability of the Boc protecting group have made it an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs).[23][24] Its use allows for the precise and controlled assembly of complex molecular architectures, which is crucial in the development of new therapeutics.[24]

For instance, in the synthesis of antiviral agents, anticancer drugs, and antibiotics, Boc-protected intermediates are frequently employed to ensure the selective modification of specific sites within a molecule, leading to higher yields and purities of the final drug substance.[23][24] The ability to introduce and remove the Boc group under predictable and mild conditions is a significant advantage in the multi-step syntheses that are common in drug manufacturing.[23]

Conclusion

The tert-butyloxycarbonyl protecting group is a robust and versatile tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its underlying mechanisms, reaction kinetics, and optimal conditions is paramount for its successful application. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this indispensable protecting group in their synthetic endeavors.

References

Physicochemical properties of spiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Spiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane motif has emerged as a compelling structural scaffold in modern drug discovery. Its inherent three-dimensionality and rigid nature offer a distinct advantage over traditional flat aromatic rings, providing a pathway to escape the "flatland" of conventional medicinal chemistry.[1][2] This guide delves into the core physicochemical properties of spiro[3.3]heptane derivatives, presenting key data, experimental methodologies, and conceptual frameworks to aid in their rational application in drug design.

Physicochemical Properties: Quantitative Data

The substitution pattern on the spiro[3.3]heptane core significantly influences its physicochemical properties, such as acidity (pKa) and lipophilicity (LogP). These parameters are critical for determining the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Table 1: Acidity (pKa) of Spiro[3.3]heptane Derivatives

The acidity of carboxylic acid and amine derivatives of spiro[3.3]heptane is modulated by the presence of electron-withdrawing groups. As shown below, fluorination, particularly trifluoromethylation, leads to a notable decrease in pKa, indicating increased acidity.[1]

Compound/DerivativeFunctional GroupSubstituent at C6pKa (21 °C)
7a Carboxylic AcidCF34.13[1]
7b Carboxylic AcidF24.35[1]
7c Carboxylic AcidF4.62[1]
7d Carboxylic AcidH4.84[1]
16a Amine HydrochlorideCF39.31[1]
16b Amine HydrochlorideF29.81[1]
16c Amine HydrochlorideF10.23[1]
16d Amine HydrochlorideH10.71[1]
Table 2: Lipophilicity (LogP) of Spiro[3.3]heptane Amide Derivatives

Lipophilicity, a key determinant of a molecule's ability to cross cell membranes, is also tunable. Interestingly, the trend in LogP is not monotonic with increasing fluorination. While monofluorination decreases lipophilicity compared to the unsubstituted analog, di- and trifluoromethylation lead to a significant increase in LogP.[1]

Compound/DerivativeSubstituent at C6LogP (21 °C)
28a CF32.01[1]
28b F21.43[1]
28c F1.14[1]
28d H1.72[1]
29a CF32.18[1]
29b F21.60[1]
29c F1.14[1]
29d H2.01[1]

Experimental Protocols

The reliable determination of physicochemical parameters is fundamental to drug discovery. Below are detailed methodologies for key experiments cited in the literature for spiro[3.3]heptane derivatives.

Synthesis of Spiro[3.3]heptane Core

A common route to construct the spiro[3.3]heptane core involves the double alkylation of a suitable precursor with a 1,1-bis(bromomethyl)cyclobutane derivative.[1][3]

Example: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid (7a)

  • Cyclization: Diethyl malonate is reacted with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in the presence of a base (e.g., sodium hydride) in a suitable solvent like THF to yield the spiro[3.3]heptane diester.[1]

  • Saponification: The resulting diester is then hydrolyzed using a strong base (e.g., aqueous sodium hydroxide) to form the dicarboxylic acid.[1]

  • Decarboxylation: The dicarboxylic acid is subsequently heated to induce thermal decarboxylation, yielding the target mono-carboxylic acid.[1]

Determination of Lipophilicity (LogP) by Shake-Flask Method

The "shake-flask" method is a classical and reliable technique for measuring the partition coefficient of a compound between n-octanol and water.[1]

  • Preparation of Solutions: A solution of the test compound is prepared in n-octanol that has been pre-saturated with water.

  • Partitioning: An equal volume of water (pre-saturated with n-octanol) is added to the n-octanol solution.

  • Equilibration: The biphasic mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[4]

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Acidity (pKa)

The pKa of a compound can be determined by potentiometric titration or by UV-metric methods.

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically water or a water/co-solvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Visualizations

Logical Relationship: Spiro[3.3]heptane as a Benzene Bioisostere

Spiro[3.3]heptane is increasingly utilized as a saturated, three-dimensional bioisostere for the flat phenyl ring in drug candidates.[2][5][6][7] This substitution can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[5][6]

Bioisosterism A Flat, Aromatic Phenyl Ring in Drug Candidate B Spiro[3.3]heptane Scaffold A->B Bioisosteric Replacement C Improved Physicochemical Properties (e.g., Solubility, Metabolic Stability) B->C D Enhanced 3D-dimensionality B->D E Maintained or Improved Biological Activity C->E D->E Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (e.g., 1,1-bis(bromomethyl)cyclobutane) B Spirocyclization Reaction A->B C Functional Group Interconversion B->C D Structural Analysis (NMR, MS, X-ray) C->D Purification E Physicochemical Profiling (pKa, LogP, Solubility) D->E

References

Whitepaper: The Discovery and Application of Novel Spirocyclic Diamine Scaffolds in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The relentless pursuit of novel chemical matter with superior pharmacological profiles is a cornerstone of modern drug discovery. Traditional drug design has often been confined to two-dimensional, aromatic structures, a phenomenon aptly termed "flatland." This guide delves into the discovery of novel spirocyclic diamine scaffolds, a class of molecules offering a compelling exit from flatland. By virtue of their inherent three-dimensionality, these scaffolds provide unparalleled opportunities to explore new chemical space, enhance target engagement, and optimize pharmacokinetic properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a narrative from conceptualization and synthesis to characterization and application, grounded in field-proven insights and authoritative scientific literature.

The Rationale: Why Spirocyclic Diamines? Escaping Flatland

For decades, medicinal chemistry has heavily relied on sp²-rich, planar molecules. While successful, this approach has led to the saturation of certain areas of chemical space and presented challenges in achieving high selectivity and favorable ADME (Administration, Distribution, Metabolism, and Excretion) properties. The concept of "escaping flatland" advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[1] A higher Fsp³ count correlates with increased clinical success, primarily by providing more complex, three-dimensional shapes that can lead to more specific and effective interactions with biological targets.[1]

Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are exemplary scaffolds for achieving this three-dimensionality.[1] The incorporation of a diamine motif within this rigidified framework is particularly advantageous for several reasons:

  • Precise Vectorial Orientation: The rigid spirocyclic core orients the two amine functional groups in precise, predictable vectors in 3D space. This allows for tailored interactions with target proteins, such as forming specific hydrogen bond networks.

  • Improved Physicochemical Properties: Strategic placement of amine groups can modulate key properties like solubility and lipophilicity (LogP/LogD).[1]

  • Synthetic Versatility: The amine groups serve as versatile synthetic handles for further derivatization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Vast Unexplored Chemical Space: The potential diversity of these scaffolds is immense. A systematic investigation of spirocycles with ring sizes from four to eight, each containing an amine, revealed that of 391 possible core structures, 285 were not previously listed in public databases like PubChem.[2][3] This highlights a vast and underexplored territory for novel drug discovery.

G cluster_0 The Problem: 'Flatland' in Drug Discovery cluster_1 The Solution: 3D Scaffolds Flat_Molecules High sp² Character (e.g., Aromatics) Limitations Poor Selectivity Suboptimal PK/PD Saturated IP Space Flat_Molecules->Limitations Spirocyclic_Diamines Spirocyclic Diamine Scaffolds (High Fsp³) Limitations->Spirocyclic_Diamines Need for Novel Scaffolds Advantages Enhanced 3D Shape Improved Potency & Selectivity Favorable ADME Properties Novel Chemical Space Spirocyclic_Diamines->Advantages

Figure 1: Conceptual workflow illustrating the strategic shift from 2D to 3D molecular architectures.

Designing the Scaffold: From Concept to Synthesis

The journey to novel spirocyclic diamines begins with strategic design, often aided by computational analysis of virtual libraries to map out uncharted chemical space.[3] The synthesis of these complex structures requires robust and often creative chemical strategies. Below are two authoritative approaches that exemplify the synthesis of these valuable scaffolds.

Strategy 1: Dearomatising Intramolecular Diamination

One powerful and elegant method for rapidly building molecular complexity is through dearomatisation reactions.[4] A recently developed strategy employs the dearomatising oxidation of phenols that have a urea group attached via a side chain. This complexity-generating transformation proceeds in a single operation to form intricate spirotricyclic systems containing a vicinal 1,2-diamine.[4][5]

Causality Behind the Method:

  • Starting Material: Simple, readily available phenols are used as sp²-rich precursors.

  • Oxidizing Agent: A hypervalent iodine reagent, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), is used to activate the phenol ring towards nucleophilic attack.

  • Double Nucleophile: The pendant urea acts as a "double nucleophile." The initial intramolecular attack of one urea nitrogen onto the activated phenol ring forms a spirocyclic dienone intermediate. This is immediately followed by a second intramolecular aza-Michael addition of the other urea nitrogen onto the electron-deficient dienone, forming the second ring and establishing the 1,2-diamine relationship in a stereocontrolled manner.[4] This cascade reaction is highly efficient at building the complex core.

G Start Phenol with Pendant Urea Oxidation Oxidation (e.g., PIFA) Start->Oxidation 1. Intermediate Spirocyclic Dienone Intermediate Oxidation->Intermediate 2. Dearomatising Cyclisation Cascade Intramolecular Aza-Michael Addition Intermediate->Cascade 3. Rapid Cascade Product Spirotricyclic System with syn-1,2-Diamine Cascade->Product 4. Stereocontrolled Ring Formation

Figure 2: Logical flow of the dearomatising intramolecular diamination cascade reaction.

Strategy 2: Ring-Closing Metathesis (RCM) Approach

A versatile, multi-step synthesis has been employed to create a variety of spirocyclic diamines with different ring sizes (e.g., azepane and azocane rings).[3] This pathway relies on the strategic construction of a diene precursor followed by a key ring-closing metathesis step.

Causality Behind the Method:

  • Precursor Assembly: The synthesis begins by building a suitable acyclic precursor containing two nitrogen atoms and two terminal alkenes. This often involves steps like N-alkylation with alkenyl halides and Grignard additions to install the necessary olefinic arms.[3][6]

  • Protecting Groups: The use of trifluoroacetyl as a protecting group for the amine is a critical choice. It is robust enough to withstand the preceding reaction conditions but can be removed under mild basic conditions (e.g., LiOH) at the end of the synthesis.[3][6]

  • Ring-Closing Metathesis (RCM): This is the key bond-forming step. The choice of catalyst is crucial. First-generation Grubbs catalysts (Grubbs I) are often effective for less-hindered substrates, while second-generation catalysts (Grubbs II) offer higher reactivity and are necessary for more sterically demanding or electron-deficient olefins.[3][6] The reaction efficiently forms the carbocyclic ring of the spiro-system.

  • Final Steps: The newly formed double bond is reduced via hydrogenation (e.g., H₂, Pd/C), and the protecting groups are removed to yield the final spirocyclic diamine scaffold.[3][6]

The Proof: Structure Elucidation and Characterization

The synthesis of a novel molecule is incomplete without rigorous confirmation of its structure. A self-validating system of analytical techniques is essential to unambiguously determine the atomic connectivity and stereochemistry of the newly formed spirocyclic diamine scaffolds.

Mandatory Analytical Workflow
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the first line of analysis. It provides an extremely accurate mass-to-charge ratio, allowing for the confident determination of the compound's molecular formula.[7] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, offering clues about the core structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is required for full characterization.[9]

    • ¹H NMR: Confirms the presence of expected proton environments and provides information on diastereomeric purity.

    • ¹³C NMR: Determines the number of unique carbon atoms, confirming the overall carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range proton-carbon correlations, allowing for the definitive piecing together of the molecular puzzle.

  • X-Ray Crystallography (When Possible): For crystalline solids, single-crystal X-ray diffraction is the gold standard. It provides an absolute, unambiguous 3D structure of the molecule, confirming both connectivity and relative stereochemistry.[4]

Standard Protocol for Structural Characterization

Objective: To confirm the identity and purity of a newly synthesized spirocyclic diamine scaffold.

Methodologies:

  • Sample Preparation:

    • Dissolve ~1-5 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

    • For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Mass Spectrometry Analysis:

    • Acquire a full-scan mass spectrum using an HRMS instrument (e.g., TOF or Orbitrap) with electrospray ionization (ESI) in positive ion mode.

    • Compare the observed monoisotopic mass ([M+H]⁺) with the calculated theoretical mass. The mass error should be less than 5 ppm.

  • NMR Spectroscopy Analysis:

    • Acquire the following spectra on a 400 MHz or higher NMR spectrometer:

      • ¹H NMR (16-32 scans)

      • ¹³C NMR (1024-4096 scans)

      • 2D ¹H-¹H COSY

      • 2D ¹H-¹³C HSQC

      • 2D ¹H-¹³C HMBC

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR spectrum to determine proton ratios.

    • Analyze the 2D spectra to assign all proton and carbon signals and confirm the spirocyclic connectivity.

The Application: From Scaffold to Lead Compound

The true value of these novel scaffolds is realized when they are applied to solve critical challenges in drug discovery projects. Their unique 3D structures can impart significant improvements in potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement

A key application of spirocyclic diamines is as bioisosteres for more common, flexible, or metabolically liable motifs, such as piperazine.[1] Bioisosteric replacement is a strategy where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure.[10][11]

Replacing a flexible piperazine with a rigid diazaspiro[3.3]heptane, for instance, can:

  • Reduce Rotatable Bonds: This pre-organizes the molecule into a more bioactive conformation, potentially increasing potency by lowering the entropic penalty of binding.[1]

  • Improve Selectivity: The rigid structure can better differentiate between closely related protein targets. In the optimization of PARP inhibitors, replacing the piperazine in Olaparib with a diazaspiro[3.3]heptane core led to a significant increase in selectivity for PARP-1 over other family members, along with reduced DNA damage and cytotoxicity.[1][12]

  • Modulate Physicochemical Properties: Exchanging a traditional ring system for a spirocyclic one can lower LogD values and improve metabolic stability, as seen in the development of MCHr1 antagonists.[1]

PropertyNon-Spirocyclic Precursor (e.g., with Piperazine)Spirocyclic AnalogueRationale for Improvement
Conformational Flexibility High (multiple low-energy conformations)Low (rigid, defined geometry)Reduces entropic penalty upon binding, improves potency.[1]
Selectivity May bind to multiple off-targetsCan be highly selectiveThe precise 3D shape fits the intended target better than related off-targets.[12]
Metabolic Stability Can be susceptible to metabolism (e.g., N-dealkylation)Often more stableThe quaternary spirocenter and rigid structure can shield metabolic soft spots.[1]
Novelty (IP) Crowded intellectual property spaceNovel, patentable chemical spaceProvides a clear path to new intellectual property.[10]

Table 1: Comparison of properties for spirocyclic scaffolds versus their non-spirocyclic analogues.

Case Study: M4 Muscarinic Receptor Inhibitors

The exploration of novel spirocyclic diamines has yielded promising results in targeting G-protein coupled receptors (GPCRs). In one study, four novel spirocyclic diamines were synthesized and tested against a panel of targets, including muscarinic acetylcholine receptors (mAChR).[2][3] The M4 receptor is a key target for neurological disorders like schizophrenia.[3]

One single enantiomeric, unsubstituted spirocyclic diamine scaffold emerged as a micromolar inhibitor of the M4 mAChR, demonstrating that even the unadorned core can possess significant biological activity.[2][3] This serves as an excellent starting point for a lead optimization campaign.

CompoundScaffold StructureTargetActivity (Kᵢ or IC₅₀)Ligand Efficiency (LE)
Scaffold 1a (Enantiomer) 1-azaspiro[4.5]decane derivativeM4 mAChR~1 µM0.35

Table 2: Biological activity of a novel spirocyclic diamine scaffold against the M4 muscarinic receptor.[3]

Future Directions and Conclusion

The discovery of novel spirocyclic diamine scaffolds represents a significant step forward in expanding the toolkit of medicinal chemists. The inherent three-dimensionality, coupled with the synthetic versatility of the diamine motif, provides a robust platform for developing next-generation therapeutics. While their synthesis can be more complex than traditional flat molecules, the potential rewards in terms of improved potency, selectivity, and ADME properties are substantial.[13]

Future efforts will likely focus on:

  • Developing more efficient and scalable synthetic routes to make these scaffolds more accessible.

  • Expanding the diversity of ring sizes and stereochemical arrangements to more finely probe the vastness of sp³-rich chemical space.

  • Integrating computational chemistry to predict the properties of virtual spirocyclic libraries and prioritize synthetic targets.

Appendix: Representative Experimental Protocol

Synthesis of a Spirocyclic Diamine via RCM (Adapted from Reymond et al.)[3][6]

Objective: To synthesize a protected 2,8-diazaspiro[5.5]undecane derivative.

Step A: N-Benzylation:

  • To a solution of the starting amine (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (BnBr, 1.1 eq).

  • Stir the reaction mixture at room temperature (22°C) for 24 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield the N-benzylated product.

Step B: Di-alkenylation and Protection:

  • To the N-benzylated amine (1.0 eq) in toluene, add 4-pentenylamine hydrochloride (2.2 eq) and K₂CO₃ (3.0 eq). Heat to 70°C for 24 hours.

  • Cool the reaction to 0°C and add allylmagnesium bromide (CH₂=CHCH₂MgBr, 2.5 eq) dropwise. Allow to warm to room temperature and stir for 24 hours.

  • Quench the reaction with aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude material in dichloromethane (CH₂Cl₂), cool to 0°C, and add pyridine (3.0 eq) followed by trifluoroacetic anhydride ((CF₃CO)₂O, 2.5 eq). Stir for 2 hours while warming to room temperature.

  • Wash with water, dry the organic layer, and concentrate. Purify by column chromatography.

Step C: Ring-Closing Metathesis (RCM):

  • Dissolve the diene from Step B (1.0 eq) in degassed toluene.

  • Add Grubbs II catalyst (0.05 eq) and reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool to room temperature and concentrate. Purify by column chromatography to obtain the spirocyclic olefin.

Step D: Hydrogenation and Deprotection:

  • Dissolve the olefin from Step C in a 1:1 mixture of methanol/acetic acid.

  • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (1 atm) for 24 hours.

  • Filter through Celite and concentrate.

  • Dissolve the resulting material in a 1:1 mixture of THF/H₂O and add lithium hydroxide (LiOH, 5.0 eq). Reflux for 24 hours.

  • Cool, concentrate, and purify to yield the final spirocyclic diamine scaffold.

References

A Senior Application Scientist's Guide to sp3-Rich Sc뜹s: Escaping Flatland for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For decades, drug discovery has been dominated by aromatic, sp2-hybridized compounds—a phenomenon often termed "molecular flatland." While productive, this chemical space is increasingly saturated, leading to challenges in identifying novel, effective, and safe therapeutics. This guide provides an in-depth technical exploration of the strategic shift towards sp3-rich scaffolds, molecules characterized by a higher fraction of saturated, three-dimensional carbon centers. We will dissect the fundamental advantages of molecular three-dimensionality, from improved physicochemical properties to enhanced target selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, screening, and successful application of sp3-rich scaffolds in modern medicinal chemistry.

Introduction: The Limitations of Molecular "Flatland"

The majority of compounds in commercial screening libraries are predominantly flat, rich in sp2-hybridized carbon atoms found in aromatic and heteroaromatic rings.[1][2] This structural bias is a consequence of the synthetic accessibility of these systems through well-established coupling reactions. However, this over-reliance on planar structures has contributed to several persistent challenges in drug discovery:

  • Poor Physicochemical Properties: Flat, aromatic molecules tend to be poorly soluble due to strong crystal lattice packing and high melting points.[3] This can lead to significant hurdles in formulation and bioavailability.

  • Target Promiscuity: The relatively simple and rigid shapes of flat molecules can result in binding to multiple, often unintended, biological targets, leading to off-target toxicity.

  • Saturated Intellectual Property Space: The chemical space defined by flat scaffolds is heavily explored, making it difficult to secure novel intellectual property for new drug candidates.

  • Attrition Rates: There is a growing body of evidence suggesting that compounds with lower three-dimensionality have a higher attrition rate during clinical development.[4][5]

To quantify the three-dimensionality of a molecule, the concept of Fraction of sp3 Carbons (Fsp3) was introduced. It is a simple yet powerful metric calculated as the number of sp3-hybridized carbons divided by the total carbon count.[6][7] An analysis of marketed drugs reveals an average Fsp3 of approximately 0.47, whereas screening compounds often have a much lower Fsp3, closer to 0.36.[8] This disparity highlights a critical gap: the molecules being screened do not reflect the structural characteristics of successful drugs. Drug candidates with Fsp3 values in the 0.4–0.5 range have been associated with a greater likelihood of clinical progression.[1]

The sp3 Advantage: Navigating Three-Dimensional Chemical Space

Embracing sp3-rich scaffolds provides a clear strategic advantage by enabling the exploration of a more complex and biologically relevant chemical space. The tetrahedral geometry of sp3 carbons introduces conformational flexibility and precise three-dimensional arrangements of functional groups, which directly translates to improved drug-like properties.[9]

Key Advantages:

  • Enhanced Solubility and Permeability: The non-planar nature of sp3-rich molecules disrupts the crystal packing that plagues flat compounds, often leading to lower melting points and improved aqueous solubility.[3][5] This is a critical factor for oral bioavailability.

  • Improved Target Specificity: A well-defined three-dimensional shape allows for more precise and intricate interactions with the complex topology of a protein's binding site. This increased number of specific contact points can significantly enhance binding affinity and, crucially, selectivity against off-targets.[10]

  • Access to Novel Targets: The unique shapes of sp3-rich scaffolds can enable the modulation of challenging targets, such as protein-protein interfaces (PPIs), which are often characterized by large, shallow binding surfaces that are intractable for conventional flat molecules.[11]

  • Metabolic Stability: The introduction of stereocenters, including quaternary carbons, can confer greater metabolic stability by sterically shielding susceptible sites from metabolic enzymes.[4]

  • Novelty and Intellectual Property: The synthesis of complex 3D scaffolds opens up vast, underexplored regions of chemical space, providing fertile ground for discovering novel chemotypes and securing robust intellectual property.[1][4]

Strategic Synthesis of sp3-Rich Scaffolds

The primary barrier to the widespread adoption of sp3-rich molecules has been their synthetic complexity.[12][13] However, modern synthetic methodologies are increasingly meeting this challenge, enabling the creation of diverse and complex 3D libraries.

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally diverse and complex small molecules, often inspired by natural products.[14][15] Unlike target-oriented synthesis, which aims for a single product, DOS employs a divergent approach from a common intermediate to rapidly build a library of varied scaffolds.[16] This is particularly well-suited for creating sp3-rich libraries with high stereochemical complexity.[17]

DOS_Workflow cluster_0 Phase 1: Build-Up cluster_1 Phase 2: Diversification cluster_2 Phase 3: Library Production Start Simple Building Blocks (e.g., amino acids, sugars) CGR Complexity-Generating Reaction (CGR) Start->CGR Core Polyfunctional sp3-Rich Core CGR->Core Split Divergent Cyclization & Functionalization Core->Split Scaffold1 Scaffold A Split->Scaffold1 Path 1 Scaffold2 Scaffold B Split->Scaffold2 Path 2 Scaffold3 Scaffold C Split->Scaffold3 Path 3 Appendage1 Appendage Diversity Scaffold1->Appendage1 Appendage2 Appendage Diversity Scaffold2->Appendage2 Appendage3 Appendage Diversity Scaffold3->Appendage3 Library Diverse sp3-Rich Screening Library Appendage1->Library Appendage2->Library Appendage3->Library

Caption: A generalized workflow for Diversity-Oriented Synthesis (DOS).

Fragment-Based Drug Discovery (FBDD) with 3D Fragments

FBDD is an efficient method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments").[18][19] Historically, fragment libraries have also been dominated by flat structures.[20] The incorporation of sp3-rich fragments provides a significant advantage by sampling 3D space more effectively.[1][21] These 3D fragments can identify unique binding pockets and provide vectors for growing the molecule in a three-dimensional manner, which is often more effective than simple linear extension.[22]

Natural Product-Inspired Synthesis

Natural products have evolved over millennia to interact with biological macromolecules, and as such, they are overwhelmingly sp3-rich.[23][24] While natural products themselves can be challenging to synthesize and optimize, they serve as an invaluable blueprint for the design of novel sp3-rich scaffolds.[25][26] Strategies include:

  • Natural Product-Derived Fragments: Algorithmic or synthetic fragmentation of known natural products to create FBDD libraries.[4][27]

  • "Biology-Oriented Synthesis" (BIOS): Designing scaffolds that are inspired by the privileged substructures found in classes of natural products.[14]

Modern Synthetic Methodologies

Recent advances in synthetic chemistry are making the construction of complex 3D frameworks more routine:

  • C-H Functionalization: Methods that directly convert C(sp3)-H bonds into new C-C or C-heteroatom bonds allow for the late-stage diversification of saturated scaffolds.[1][12]

  • Photoredox and Electrocatalysis: These techniques provide novel and mild ways to form challenging bonds, enabling the synthesis of previously inaccessible sp3-rich cores.[28]

  • Cascade Reactions: Multi-step sequences that occur in a single pot to rapidly build molecular complexity from simple starting materials.[29]

Case Studies: Approved Drugs Highlighting the sp3 Advantage

The clinical and commercial success of numerous drugs underscores the value of incorporating sp3-rich scaffolds. These molecules effectively leverage their three-dimensional structures to achieve high potency, selectivity, and favorable pharmacokinetic profiles.

DrugTherapeutic AreaTargetFsp3 (Approx.)Contribution of sp3-Rich Scaffold
Paxlovid (Nirmatrelvir) Antiviral (COVID-19)Mpro Protease~0.55The rigid, bicyclic proline-like scaffold precisely positions the nitrile warhead in the active site for covalent inhibition, enhancing potency.
Sofosbuvir Antiviral (Hepatitis C)NS5B Polymerase~0.60The sp3-rich ribose-derived core mimics the natural nucleotide substrate, ensuring efficient uptake and phosphorylation to the active triphosphate form.
Bedaquiline Antibiotic (Tuberculosis)ATP Synthase~0.40The complex, stereochemically-defined quinoline core provides a rigid framework that is crucial for binding to a novel site on the ATP synthase rotor.
Saxagliptin AntidiabeticDPP-4~0.75The adamantane-derived scaffold provides a unique 3D shape that fits perfectly into the enzyme's active site, leading to high potency and selectivity.
Levofloxacin AntibioticDNA gyrase / Topo IV~0.60The chiral, sp3-hybridized carbon in the oxazine ring is critical for its stereospecific interactions with the bacterial enzymes, conferring high potency.

Experimental Protocol: Fragment-Based Screening with a 3D-Fragment Library

This protocol outlines a self-validating workflow for identifying and validating hits from an sp3-rich fragment library using biophysical methods.

Objective: To identify sp3-rich fragment hits against a target protein using Surface Plasmon Resonance (SPR) for primary screening and X-ray crystallography for structural validation.

Methodology:

  • Library Preparation & QC: 1.1. Procure or synthesize a library of >1000 sp3-rich fragments (Fsp3 > 0.4, MW < 300 Da). 1.2. Perform quality control on each fragment via LC-MS and 1H NMR to confirm identity and purity (>95%). 1.3. Prepare 100 mM DMSO stock solutions in acoustically-compatible source plates.

  • Primary Screening via Surface Plasmon Resonance (SPR): 2.1. Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a level that provides a robust signal (~10,000 RU). 2.2. Prepare fragment screening plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM (final DMSO concentration ≤ 0.2%). Include buffer-only and DMSO controls. 2.3. Perform the primary screen by injecting fragments over the target and reference flow cells. 2.4. Causality Check: A "hit" is defined as a reproducible, dose-dependent response significantly above the DMSO control baseline. This confirms a direct binding interaction. The use of a reference cell subtracts non-specific binding. 2.5. Re-test all initial hits from fresh stock solutions to confirm activity and eliminate false positives.

  • Hit Validation and Affinity Determination: 3.1. For confirmed hits, perform a dose-response experiment (e.g., 8-point titration from 500 µM down to ~4 µM). 3.2. Fit the steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). 3.3. Trustworthiness Check: A valid hit will exhibit a well-behaved, saturable binding curve. A high chi-squared value or non-standard curve shape may indicate aggregation or complex binding behavior, requiring further investigation.

  • Structural Validation via X-ray Crystallography: 4.1. Set up crystallization trials for the apo-protein. Optimize conditions to obtain well-diffracting crystals. 4.2. Soak the apo-crystals in a solution containing a high concentration of the fragment hit (e.g., 10-50 mM). 4.3. Collect diffraction data at a synchrotron source. 4.4. Solve the structure by molecular replacement and refine the model. 4.5. Authoritative Grounding: Unambiguous electron density for the fragment in the protein's binding site provides the highest level of validation for the binding mode. This structural information is critical for the subsequent hit-to-lead chemistry campaign.

FBDD_Workflow cluster_screening Screening & Validation cluster_structure Structural Biology cluster_chemistry Lead Generation Lib sp3-Rich Fragment Library (QC'd) SPR_Screen Primary SPR Screen (e.g., 200 µM) Lib->SPR_Screen Hit_List Initial Hit List SPR_Screen->Hit_List Dose_Response Dose-Response SPR (KD Determination) Hit_List->Dose_Response Confirmed_Hits Confirmed Hits (KD < 1 mM) Dose_Response->Confirmed_Hits Cryst Protein Crystallization Confirmed_Hits->Cryst Select best hits Soak Fragment Soaking Cryst->Soak Xray X-ray Data Collection & Structure Solution Soak->Xray Structure Hit-Bound Crystal Structure Xray->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Elaboration Fragment 'Growing' or 'Linking' SBDD->Elaboration Lead Potent Lead Compound (nM Affinity) Elaboration->Lead

Caption: Workflow for Fragment-Based Drug Discovery (FBDD) with 3D fragments.

Challenges and Future Outlook

Despite the clear advantages, challenges in the adoption of sp3-rich scaffolds remain. The synthetic routes are often longer and more complex than for flat molecules, and purification and characterization can be more demanding.[30] Furthermore, the conformational flexibility of some sp3-rich molecules can introduce an entropic penalty upon binding, which must be overcome with strong enthalpic interactions.

The future of drug discovery will increasingly rely on our ability to design and synthesize molecules with precisely controlled three-dimensional architectures. Key future directions include:

  • Automated Synthesis: The development of automated platforms for the synthesis and purification of sp3-rich libraries will be crucial for enabling high-throughput exploration of this chemical space.[31]

  • Computational Methods: Advances in computational chemistry and machine learning will allow for the in silico design of 3D scaffolds with optimal pre-organization for binding to specific targets, and for more accurate prediction of their physicochemical properties.[32]

  • Integration of New Modalities: Combining the principles of 3D scaffold design with other therapeutic modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), will open new avenues for therapeutic intervention.

Conclusion

The strategic move away from "molecular flatland" towards sp3-rich, three-dimensional scaffolds is not merely a trend but a fundamental evolution in medicinal chemistry. The demonstrable benefits in terms of physicochemical properties, target selectivity, and access to novel chemical space provide a compelling rationale for their central role in the future of drug discovery. While synthetic challenges persist, ongoing innovations in chemical synthesis and computational design are rapidly lowering these barriers. By embracing molecular complexity, the scientific community is poised to unlock a new generation of safer, more effective therapeutics to address the most challenging of human diseases.

References

A Technical Guide to the IUPAC Nomenclature of a Disubstituted Spiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Spirocyclic scaffolds, particularly spiro[3.3]heptane, are of increasing importance in medicinal chemistry and drug development due to their rigid, three-dimensional structures that allow for precise vectoral presentation of functional groups.[1] A clear and unambiguous understanding of their nomenclature is paramount for effective scientific communication, database registration, and patent filing. This guide provides a systematic, in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as applied to the molecule commonly referred to as 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane. We will deconstruct the name by examining the core spirocyclic system, applying functional group priority rules, and correctly assigning locants to substituents. The final, systematically derived IUPAC name is presented and justified based on authoritative chemical nomenclature standards.

Deconstruction of the Core System: Spiro[3.3]heptane

The foundation of the molecule is a spirocyclic hydrocarbon. A spiro compound is characterized by two rings connected by a single, common atom known as the spiro atom.[2] The systematic naming of these structures follows specific IUPAC rules.[3]

1.1. Parent Hydrocarbon Name: The name begins with the prefix "spiro," followed by brackets containing the number of carbon atoms in each ring, excluding the central spiro atom.[4]

  • In this case, each ring is a cyclobutane ring.

  • Excluding the spiro atom, there are three carbon atoms in the first ring and three carbon atoms in the second ring.

  • These numbers are placed in ascending order within the brackets, separated by a period: [3.3].[5]

  • The total number of carbon atoms in the entire scaffold is seven (3 + 3 + 1 spiro atom), leading to the parent alkane name "heptane".[6][7]

Combining these elements gives the parent hydrocarbon name: spiro[3.3]heptane .

1.2. Numbering the Spirocyclic System: According to IUPAC recommendations, the numbering of a monospiro system starts in the smaller ring (in this case, the rings are of equal size) at a carbon atom adjacent to the spiro atom.[4][5] The numbering proceeds around the first ring, through the spiro atom, and then around the second ring.[2]

  • Numbering begins at C1, a carbon next to the spiro atom.

  • It continues around the first ring (C2, C3).

  • The spiro atom is assigned the next number in the sequence (C4).

  • Numbering is completed by proceeding around the second ring (C5, C6, C7).

This fixed numbering scheme is maintained regardless of the position of substituents or other functional groups.[5]

Caption: IUPAC numbering path for the spiro[3.3]heptane core.

Functional Group Analysis and Prioritization

The molecule has two functional groups:

  • A hydroxyl group (-OH) at position 6.

  • A Boc-amino group (-NH-Boc) at position 2. "Boc" is the common abbreviation for tert-butoxycarbonyl.

To determine the correct suffix of the IUPAC name, we must apply the rules of functional group priority.[8] In the IUPAC system, alcohols have a higher priority than amines or carbamates (the class of compound for a Boc-amino group).[9][10][11]

  • Principal Functional Group: The hydroxyl group (-OH) takes priority and will be indicated by the suffix "-ol".

  • Substituent: The Boc-amino group is treated as a substituent and will be described by a prefix.

Therefore, the parent name of the molecule is spiro[3.3]heptan-6-ol .

Systematic Assembly of the IUPAC Name

With the parent structure and numbering established, we can now assemble the complete and unambiguous IUPAC name.

ComponentAnalysisIUPAC Term
Principal Group & Suffix The hydroxyl group at C6 is the highest priority group....spiro[3.3]heptan-6-ol
Substituent Group & Prefix A tert-butoxycarbonyl group is attached to an amino group at C2. This substituent is formally named (tert-butoxycarbonyl)amino.(tert-butoxycarbonyl)amino ...
Locant for Substituent The substituent is located at position 2 of the spiro ring system.2- ((tert-butoxycarbonyl)amino)...

Final Assembly: Combining the components in the standard order (prefix-locant-parent-suffix-locant) yields the definitive IUPAC name.

Systematic IUPAC Name: tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate.[12][13]

This name is confirmed by major chemical databases and suppliers.[12][14] The name treats the molecule as a carbamate derivative, which is an equally valid but often less preferred systematic approach than treating it as an alcohol. The preferred IUPAC methodology generally favors naming the highest-priority functional group as the suffix. Therefore, the most rigorously systematic name is:

Preferred IUPAC Name: 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptan-6-ol

For clarity and common usage, especially in catalogues, the carbamate-based name is frequently encountered. Both are systematic, but the alcohol-based name more strictly follows the principal functional group suffix rule.

Caption: Logical workflow for deriving the systematic IUPAC name.

Stereochemical Considerations

The structure tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate possesses two stereocenters at the C2 and C6 positions. The name, as written without any stereochemical descriptors (such as R/S or cis/trans), refers to an undefined mixture of all possible stereoisomers (diastereomers and enantiomers).

For a specific stereoisomer, the Cahn-Ingold-Prelog (CIP) rules would be applied to assign the absolute configuration (R or S) at each chiral center. These descriptors would then be placed in parentheses at the beginning of the name, for example: (2R,6S)-tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate.

Conclusion

The common name this compound effectively communicates the structure's components to chemists familiar with common abbreviations. However, for formal, searchable, and unambiguous identification, the systematic IUPAC name is essential. Through a rigorous application of IUPAC rules for spirocyclic systems and functional group priority, the preferred name is determined to be 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptan-6-ol , with the widely accepted systematic alternative being tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate . This detailed analysis provides researchers and drug development professionals with a clear framework for understanding and applying complex chemical nomenclature.

References

An In-depth Technical Guide to tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate: A Core Component in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis from its ketone precursor, and discusses its critical role as a rigid linker in the architecture of PROTAC molecules. The advantages of employing a spirocyclic scaffold in PROTAC design, particularly in influencing the conformational stability and efficacy of the resulting heterobifunctional degraders, are also explored. This guide is intended to be a valuable resource for researchers and professionals engaged in the field of targeted protein degradation and drug discovery.

Introduction

tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate is a key synthetic intermediate used in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The spiro[3.3]heptane scaffold of tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate offers a rigid and three-dimensionally defined linker element. This rigidity is advantageous in PROTAC design as it can reduce the entropic penalty associated with the formation of the ternary complex and can help to optimally orient the protein-binding moieties. This guide will delve into the fundamental properties, synthesis, and application of this important building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties for tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate and its common precursor, tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate, is provided in Table 1.

Propertytert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamatetert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
Molecular Formula C₁₂H₂₁NO₃C₁₂H₁₉NO₃
Molecular Weight 227.30 g/mol 225.29 g/mol [1]
CAS Number 1000933-99-2[2]1118786-86-9[1]
Appearance Solid[2]Not specified
Purity ≥97% (commercially available)[2]Not specified
Storage Conditions Sealed in dry, room temperature[2]Store under recommended conditions[1]
Primary Application PROTAC Linker[3]PROTAC Linker Precursor[1]

Synthesis of tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate

The synthesis of tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate is typically achieved through the reduction of its corresponding ketone precursor, tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate. A general and reliable method for this transformation is the use of sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

Experimental Protocol: Reduction of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

Materials:

  • tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (optional, for quenching)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolution: In a round-bottom flask, dissolve tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of starting material). Stir the solution at room temperature until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 10-15 minutes. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or saturated aqueous NH₄Cl solution at 0 °C.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate can be purified by flash column chromatography on silica gel if necessary.

Role in PROTAC Design and Signaling Pathways

The linker is a crucial component of a PROTAC molecule, connecting the warhead (which binds the target protein) and the E3 ligase ligand. The nature of the linker significantly impacts the formation and stability of the ternary complex, which is a prerequisite for target ubiquitination and degradation.

Advantages of the Spiro[3.3]heptane Linker

The spiro[3.3]heptane scaffold of tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate offers several advantages in PROTAC design:

  • Rigidity and Conformational Pre-organization: Unlike flexible alkyl or PEG linkers, the spirocyclic system has a well-defined three-dimensional structure. This rigidity can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.[1]

  • Improved Physicochemical Properties: The introduction of a rigid, non-planar scaffold can improve the physicochemical properties of the PROTAC, such as solubility and cell permeability, by minimizing hydrophobic collapse.

  • Novel Chemical Space: Spirocyclic linkers provide access to novel chemical space, which can be important for intellectual property and for overcoming challenges associated with more conventional linkers.

  • Vectorial Control: The defined geometry of the spiro[3.3]heptane linker allows for precise control over the relative orientation of the warhead and the E3 ligase ligand, which is critical for productive ternary complex formation.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflows

The development of a PROTAC incorporating the tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate linker typically follows a structured workflow.

PROTAC_Development_Workflow PROTAC Development Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Reduction Reduction (e.g., NaBH4) Start->Reduction Hydroxy_Linker tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate Reduction->Hydroxy_Linker Deprotection Boc Deprotection Hydroxy_Linker->Deprotection Amino_Alcohol 6-amino-spiro[3.3]heptan-2-ol Deprotection->Amino_Alcohol Coupling Coupling to Warhead and E3 Ligase Ligand Amino_Alcohol->Coupling Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC Binding_Assay Binding Assays (e.g., SPR, ITC) Final_PROTAC->Binding_Assay Ternary_Formation Ternary Complex Formation Assays Binding_Assay->Ternary_Formation Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot) Ternary_Formation->Cellular_Degradation Functional_Assay Functional Assays Cellular_Degradation->Functional_Assay

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

Conclusion

tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate is a valuable and versatile building block for the synthesis of PROTACs. Its rigid spirocyclic core provides a means to control the conformation and physicochemical properties of the resulting protein degraders. The synthetic route to this compound from its ketone precursor is straightforward, employing standard reduction conditions. As the field of targeted protein degradation continues to expand, the use of conformationally constrained linkers such as the spiro[3.3]heptane system will likely play an increasingly important role in the rational design of potent and selective therapeutic agents. This guide provides a foundational understanding of this key molecule to aid researchers in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug discovery, particularly as a PROTAC linker. The spiro[3.3]heptane scaffold offers a rigid, three-dimensional structure that can serve as a bioisostere for commonly used rings like piperidine and cyclohexane, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

This document outlines a proposed synthetic route starting from spiro[3.3]heptane-2,6-dione, proceeding through a selective mono-reductive amination and Boc protection, followed by a diastereoselective reduction of the remaining ketone to yield the target alcohol.

Overall Synthetic Scheme

Synthetic Pathway SpiroDione Spiro[3.3]heptane-2,6-dione AminoKetone 6-Amino-spiro[3.3]heptan-2-one SpiroDione->AminoKetone 1. NH2OH·HCl, Pyridine 2. Raney-Ni, H2 BocAminoKetone tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate AminoKetone->BocAminoKetone (Boc)2O, Et3N, DCM Target This compound BocAminoKetone->Target NaBH4, MeOH Experimental Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Boc Protection cluster_2 Step 3: Ketone Reduction Start Spiro[3.3]heptane-2,6-dione Oximation Mono-oximation (NH2OH·HCl, Pyridine) Start->Oximation Reduction_Amine Oxime Reduction (Raney-Ni, H2) Oximation->Reduction_Amine AminoKetone_prod 6-Amino-spiro[3.3]heptan-2-one Reduction_Amine->AminoKetone_prod Boc_Protection Boc Protection ((Boc)2O, Et3N) AminoKetone_prod->Boc_Protection Purification1 Column Chromatography Boc_Protection->Purification1 BocAminoKetone_prod tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Purification1->BocAminoKetone_prod Ketone_Reduction Ketone Reduction (NaBH4) BocAminoKetone_prod->Ketone_Reduction Workup Aqueous Workup Ketone_Reduction->Workup Purification2 Column Chromatography Workup->Purification2 Final_Product This compound Purification2->Final_Product

References

Application Notes and Protocols for the Synthesis of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, a valuable building block in medicinal chemistry due to its rigid, three-dimensional spirocyclic scaffold. The synthetic strategy outlined herein is based on the construction of a key intermediate, spiro[3.3]heptane-2,6-dione, followed by sequential functional group manipulations to introduce the desired amino and hydroxyl moieties.

Introduction

Spiro[3.3]heptane derivatives are of significant interest in drug discovery as non-planar bioisosteres of common aromatic and cyclic structures. Their conformational rigidity can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates. This protocol details a plausible and efficient synthetic route to this compound, a bifunctional scaffold ready for further elaboration.

Overall Synthetic Scheme

The synthesis commences with the formation of the spiro[3.3]heptane core to yield spiro[3.3]heptane-2,6-dione (3). This key intermediate then undergoes a selective monoreductive amination to introduce the amine functionality, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group to give tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (5). The final step involves the stereoselective reduction of the remaining ketone to afford the target compound, this compound (6).

Synthetic_Scheme cluster_0 Synthesis of Spiro[3.3]heptane-2,6-dione cluster_1 Functionalization and Protection cluster_2 Final Reduction Pentaerythritol_tetrabromide Pentaerythritol tetrabromide (1) Spiro_dicarboxylate Spiro[3.3]heptane-2,6- dicarboxylate (2) Pentaerythritol_tetrabromide->Spiro_dicarboxylate 1. NaH, THF 2. Diethyl malonate Diethyl_malonate Diethyl malonate Spiro_dione Spiro[3.3]heptane-2,6-dione (3) Spiro_dicarboxylate->Spiro_dione 1. Saponification (NaOH) 2. Decarboxylation (heat) Spiro_dione_2 Spiro[3.3]heptane-2,6-dione (3) Amino_ketone 6-Aminospiro[3.3]heptan-2-one (4) Spiro_dione_2->Amino_ketone NH4OAc, NaBH3CN MeOH Boc_keto_amine tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (5) Amino_ketone->Boc_keto_amine (Boc)2O, Et3N DCM Boc_keto_amine_2 tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (5) Final_Product This compound (6) Boc_keto_amine_2->Final_Product NaBH4 MeOH

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid

This procedure is adapted from the synthesis of Fecht's acid, a known precursor to the spiro[3.3]heptane system.[1]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mol)Mass/Volume
Pentaerythritol tetrabromide387.711.0387.7 g
Diethyl malonate160.172.2352.4 g
Sodium hydride (60% in oil)40.004.4176.0 g
Tetrahydrofuran (THF), dry--2.5 L
Diethyl ether--As needed
Hydrochloric acid, conc.--As needed

Procedure:

  • To a stirred suspension of sodium hydride (4.4 mol) in dry THF (1.0 L) under an argon atmosphere, add diethyl malonate (2.2 mol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of pentaerythritol tetrabromide (1.0 mol) in dry THF (1.5 L) dropwise over 2 hours.

  • Heat the reaction mixture to reflux and maintain for 48 hours.

  • Cool the mixture to room temperature and cautiously quench with water.

  • Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of Spiro[3.3]heptane-2,6-dione (3)

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mol)Mass/Volume
Spiro[3.3]heptane-2,6-dicarboxylic acid184.181.0184.2 g
Acetic anhydride102.09-500 mL
Lead tetraacetate443.382.1931.1 g
Pyridine79.10-100 mL

This is a known transformation, and while the exact conditions may need optimization, a common method involves oxidative bisdecarboxylation.

Procedure:

  • A mixture of spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 mol) and lead tetraacetate (2.1 mol) in a mixture of pyridine and acetic anhydride is heated.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude dione is purified by column chromatography.

Step 3: Synthesis of tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (5)

This two-step, one-pot procedure involves a selective monoreductive amination followed by Boc protection.

Reductive_Amination_and_Protection Start Spiro[3.3]heptane-2,6-dione (3) in Methanol Ammonium_Acetate Add Ammonium Acetate Start->Ammonium_Acetate Stir_1 Stir at RT Ammonium_Acetate->Stir_1 Cool Cool to 0 °C Stir_1->Cool Add_NaBH3CN Add Sodium Cyanoborohydride Cool->Add_NaBH3CN Stir_2 Stir and warm to RT Add_NaBH3CN->Stir_2 Quench Quench with water Stir_2->Quench Extract_1 Extract with DCM Quench->Extract_1 Boc_Anhydride Add (Boc)2O and Et3N Extract_1->Boc_Anhydride Stir_3 Stir at RT Boc_Anhydride->Stir_3 Wash Wash with aq. HCl and brine Stir_3->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (5) Purify->Product

Caption: Workflow for the synthesis of the Boc-protected keto-amine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mol)Mass/Volume
Spiro[3.3]heptane-2,6-dione124.141.0124.1 g
Ammonium acetate77.081.292.5 g
Sodium cyanoborohydride62.841.169.1 g
Methanol--1.5 L
Di-tert-butyl dicarbonate218.251.1240.1 g
Triethylamine (Et3N)101.191.5209 mL
Dichloromethane (DCM)--1.0 L

Procedure:

  • Dissolve spiro[3.3]heptane-2,6-dione (1.0 mol) and ammonium acetate (1.2 mol) in methanol (1.5 L).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.1 mol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with DCM.

  • To the combined organic layers, add triethylamine (1.5 mol) followed by di-tert-butyl dicarbonate (1.1 mol).

  • Stir the mixture at room temperature for 4 hours.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.

Step 4: Synthesis of this compound (6)

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mol)Mass/Volume
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate225.281.0225.3 g
Sodium borohydride37.831.556.7 g
Methanol--1.0 L
Ethyl acetate--As needed

Procedure:

  • Dissolve tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 mol) in methanol (1.0 L) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 mol) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound as a solid.

Data Summary

The following table summarizes the key compounds in this synthetic pathway.

CompoundFormulaMol. Weight ( g/mol )CAS Number
Spiro[3.3]heptane-2,6-dioneC₇H₈O₂124.1420061-23-8
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamateC₁₂H₁₉NO₃225.281118786-86-9
This compoundC₁₂H₂₁NO₃227.301000933-99-2

Logical Relationship Diagram

Logical_Flow cluster_Core Core Synthesis cluster_Func Functionalization cluster_Product Final Product A Pentaerythritol-derived starting material B Spiro[3.3]heptane-2,6-dicarboxylic acid A->B Double Alkylation C Spiro[3.3]heptane-2,6-dione (Key Intermediate) B->C Oxidative Bisdecarboxylation D Selective Mono- Reductive Amination C->D E Boc Protection D->E F Ketone Reduction E->F G This compound F->G

References

Spiro[3.3]heptane: A Saturated Bioisostere for Benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry, the strategic replacement of key structural motifs within a drug candidate, a practice known as bioisosterism, is a cornerstone of lead optimization. The phenyl group, a ubiquitous fragment in a vast number of pharmaceuticals, often presents challenges related to metabolic instability and undesirable pharmacokinetic properties. Spiro[3.3]heptane has emerged as a compelling saturated, three-dimensional bioisostere for the benzene ring, offering a novel strategy to escape the "flatland" of aromatic systems.[1][2] Its rigid, non-planar structure provides a unique vectoral display of substituents, enabling the exploration of new chemical space while potentially improving physicochemical properties such as solubility and metabolic stability.[1][3] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the application of the spiro[3.3]heptane scaffold in drug design and development.

Physicochemical and Pharmacokinetic Properties

The replacement of a flat aromatic ring with a saturated, spirocyclic scaffold can significantly alter a molecule's properties. The spiro[3.3]heptane core, with its non-coplanar exit vectors, has been shown to be a viable saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[4][5][6] This substitution can lead to improved aqueous solubility and a reduction in lipophilicity, which are often desirable attributes for drug candidates.

Comparative Data of Benzene vs. Spiro[3.3]heptane Analogs

The following tables summarize the quantitative data from studies where the phenyl group in known drugs was replaced by a spiro[3.3]heptane moiety.

Table 1: Comparison of Sonidegib and its Spiro[3.3]heptane Analogs [4][7][8][9][10]

CompoundStructureSolubility (µM)clogPlogD (pH 7.4)CLint (µL/min/mg)t1/2 (min)IC50 (µM)
Sonidegib(meta-benzene)<16.8>3.518930.002
(±)-trans-76(spiro[3.3]heptane)<16.0>3.536470.003
(±)-cis-76(spiro[3.3]heptane)<16.0>3.5156110.009

Table 2: Comparison of Benzocaine and its Spiro[3.3]heptane Analog [4][6][11]

CompoundStructureSolubility (µM)logD (pH 7.4)CLint (µL/min/mg)t1/2 (min)
Benzocaine HCl(para-benzene)385 ± 1.41.8 ± 0.028320.1
Spiro[3.3]heptane analog HCl(spiro[3.3]heptane)332 ± 2.5-0.4 ± 0.062956.7

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of spiro[3.3]heptane-containing compounds.

Synthesis of Spiro[3.3]heptane Analogs

The synthesis of spiro[3.3]heptane derivatives often involves the construction of the spirocyclic core via double alkylation of a suitable precursor.

Protocol 1: General Synthesis of a Spiro[3.3]heptane-dicarboxylic Acid [12]

  • Step 1: Synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. This key intermediate can be prepared from a commercially available cyclobutanone derivative in a multi-step sequence.

  • Step 2: Double Alkylation. To a solution of diethyl malonate in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) at 0 °C. Stir the mixture for 30 minutes, then add the 1,1-bis(bromomethyl)cyclobutane derivative dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 3: Saponification. The resulting diethyl ester is hydrolyzed using a solution of NaOH or KOH in a mixture of water and ethanol. The reaction is typically heated to reflux for 2-4 hours.

  • Step 4: Decarboxylation. The resulting dicarboxylic acid is heated at a high temperature (e.g., 150-180 °C) to induce decarboxylation, yielding the desired spiro[3.3]heptane-carboxylic acid.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Biological Assays

Protocol 2: Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay) [5][13][14][15][16]

This assay is used to determine the inhibitory activity of compounds against the Hedgehog signaling pathway, relevant for drugs like Sonidegib.

  • Cell Culture: Culture NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter in DMEM supplemented with 10% bovine calf serum and 1% penicillin/streptomycin.

  • Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 25,000 cells per well in 100 µL of growth medium. Incubate for 16-20 hours at 37°C in a 5% CO2 incubator until confluent.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Sonidegib and its spiro[3.3]heptane analogs) in assay medium. Add 50 µL of the diluted compounds to the cells.

  • Pathway Activation: Add 50 µL of a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG) to the wells.

  • Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay buffer) to each well. Gently rock the plate at room temperature for approximately 15 minutes.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Human Liver Microsome (HLM) Metabolic Stability Assay [1][8][17][18][19]

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Preparation of Solutions:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in the phosphate buffer.

    • Prepare an NADPH regenerating system solution.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or acetonitrile).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the microsomal solution and the test compound to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL with a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at high speed to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

In Vivo Analgesia Assay

Protocol 4: Tail Flick Test in Mice [2][3][4][20]

This test is used to evaluate the analgesic properties of compounds like Benzocaine and its analogs.

  • Animal Preparation: Use adult male or female mice (e.g., CD-1 strain). Acclimatize the animals to the testing environment and the restraining device before the experiment.

  • Drug Administration: Administer the test compound (e.g., spiro[3.3]heptane analog of Benzocaine), a positive control (e.g., Benzocaine), or the vehicle control subcutaneously or intraperitoneally.

  • Tail Flick Latency Measurement:

    • Place the mouse in a restrainer, leaving its tail exposed.

    • Focus a beam of radiant heat from a tail flick analgesia meter onto a specific portion of the tail.

    • Start a timer simultaneously with the heat application.

    • The timer stops automatically when the mouse flicks its tail away from the heat source. This time is the tail flick latency.

    • Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

  • Data Collection: Measure the tail flick latency at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the tail flick latencies of the test compound group with the control groups. A significant increase in latency indicates an analgesic effect.

Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_drug Drug Intervention PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli_off->Gli_R Proteolytic Processing Target_Genes_off Target Gene Expression Off Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH1 Shh->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on Activates Gli_A Gli-A (Activator) SUFU_Gli_on->Gli_A Processing to Activator Form Target_Genes_on Target Gene Expression On Gli_A->Target_Genes_on Activates Sonidegib Sonidegib / Spiro-analog Sonidegib->SMO_on Inhibits

Caption: The canonical Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Experimental Workflows

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Microsome and Compound Solutions C Pre-warm Solutions to 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Specific Time Points E->F G Terminate Reaction with Acetonitrile F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Calculate t1/2 and CLint J->K

Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Bioisostere_Logic A Identify Benzene Ring in Lead Compound B Challenges with Aromatic Ring? A->B C Poor Metabolic Stability (e.g., CYP-mediated oxidation) B->C Yes D Undesirable Lipophilicity (High logP) B->D Yes E Poor Solubility B->E Yes F Replace Benzene with Spiro[3.3]heptane Scaffold C->F D->F E->F G Synthesize Spirocyclic Analog F->G H Evaluate Physicochemical Properties G->H I Perform In Vitro Biological Assays G->I J Conduct In Vivo Efficacy & PK Studies G->J K Improved Drug Candidate? H->K I->K J->K L Lead Optimization K->L Yes M Re-design or Select Alternative Scaffold K->M No

Caption: Logical workflow for the application of spiro[3.3]heptane as a benzene bioisostere.

References

Application Notes and Protocols: Functionalized Spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of functionalized spiro[3.3]heptanes in research, with a primary focus on medicinal chemistry and catalysis.

Application Note 1: Spiro[3.3]heptanes as Bioisosteres in Medicinal Chemistry

Introduction

The spiro[3.3]heptane scaffold has emerged as a crucial building block in modern drug discovery. Its rigid, three-dimensional structure provides a compelling alternative to planar aromatic rings, a concept often referred to as "escaping flatland".[1] As a saturated bioisostere of the benzene ring, it offers an opportunity to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[2][3] The non-coplanar exit vectors of the spiro[3.3]heptane core can effectively mimic the spatial arrangement of substituents on mono-, meta-, and para-substituted phenyl rings.[4][5]

Application Example: Bioisosteric Replacement in Approved Drugs

The utility of the spiro[3.3]heptane scaffold has been demonstrated by its incorporation into analogs of several FDA-approved drugs. This approach allows for the generation of novel, patent-free compounds with potentially superior properties.[3][4]

Sonidegib is an anticancer drug that functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The meta-substituted benzene ring in Sonidegib was replaced with a spiro[3.3]heptane core to yield potent analogs.[3][6]

Hedgehog Signaling Pathway (Simplified)

The diagram below illustrates the canonical Hedgehog signaling pathway. In the "OFF" state (absence of Hedgehog ligand), the receptor Patched (PTCH) inhibits Smoothened (SMO). Sonidegib and its spiro[3.3]heptane analogs act by inhibiting SMO. In the "ON" state (presence of Hedgehog ligand), this inhibition is relieved, leading to the activation of Gli transcription factors and subsequent gene expression.

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) cluster_drug Point of Intervention PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex SMO_off->SUFU_Gli_off Inactive Gli_R Gli-Repressor SUFU_Gli_off->Gli_R Proteolysis Nucleus_off Nucleus Gli_R->Nucleus_off Translocation Gene_off Nucleus_off->Gene_off Target Gene Repression Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on Activates Gli_A Gli-Activator SUFU_Gli_on->Gli_A Release Nucleus_on Nucleus Gli_A->Nucleus_on Translocation Gene_on Nucleus_on->Gene_on Target Gene Activation Sonidegib Sonidegib / Spiro Analog Sonidegib->SMO_off Inhibits Sonidegib->SMO_on Inhibits

Figure 1. Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Data Comparison: Sonidegib vs. Spiro[3.3]heptane Analogs [6][7]

CompoundStructureSolubility (µM)cLogPLogD (pH 7.4)Metabolic Stability (t½, min)IC₅₀ (µM)
Sonidegib (meta-Benzene)<16.8>3.5100.005
(±)-trans-76 (Spiro[3.3]heptane)<16.0>3.5200.006
(±)-cis-76 (Spiro[3.3]heptane)<16.0>3.5190.240

Data sourced from Prysiazhniuk et al., Angew. Chem. Int. Ed. 2024.

The trans-spiro[3.3]heptane analog showed comparable IC₅₀ to Sonidegib while demonstrating improved metabolic stability.[6] This highlights the potential of this scaffold to generate effective and more robust drug candidates.

Similar bioisosteric replacements were performed for the anticancer drug Vorinostat (a histone deacetylase inhibitor) and the local anesthetic Benzocaine.[3][7]

Data Comparison: Vorinostat & Benzocaine vs. Spiro[3.3]heptane Analogs [5][7][8]

Parent DrugAnalog CompoundKey Finding
Vorinostat (±)-77 (Spiro[3.3]heptane analog)Showed comparable pro-apoptotic and necrotic activity against HepG2 cancer cells to Vorinostat at 50 µM.
Benzocaine (±)-79 (Spiro[3.3]heptane analog)Demonstrated significantly higher antinociceptive activity in a tail-flick test in mice compared to the vehicle, with an activity profile similar to Benzocaine. Showed lower lipophilicity (LogD) and higher metabolic stability than Benzocaine.

Protocol 1: Synthesis of Functionalized Spiro[3.3]heptane Building Blocks

Objective

To provide a general, scalable protocol for the synthesis of spiro[3.3]heptanones, which are key intermediates for a variety of functionalized building blocks (amines, carboxylic acids, etc.). This protocol is based on a thermal [2+2] cycloaddition.[9]

General Workflow

Figure 2. General workflow for the synthesis of spiro[3.3]heptane building blocks.

Experimental Procedure: Synthesis of Spiro[3.3]heptanones[10][11]
  • Reaction Setup : To a solution of an alkene (1.0 equiv) in 1,2-dichloroethane (DCE), add the corresponding N,N-dimethylamide (1.2 equiv) and a hindered base such as 2,4,6-collidine or lutidine (1.2 equiv).

  • Activation : Cool the mixture and add triflic anhydride (Tf₂O) (1.2 equiv) dropwise while maintaining the temperature.

  • Cycloaddition : After addition is complete, heat the reaction mixture to reflux for approximately 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture and quench by adding an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude spiro[3.3]heptanone product by vacuum distillation or silica gel column chromatography to yield the desired intermediate.

Note: This protocol is a general representation. The scale and specific conditions may vary depending on the substrate. For gaseous alkenes, an excess of the alkene component is typically used.[9][10]

Application Note 2: Spirocyclic Ligands in Homogeneous Catalysis

Introduction

The rigid framework of spirocycles is highly advantageous for the design of chiral ligands in asymmetric catalysis. Spirocyclic diphosphite ligands, in particular, have demonstrated exceptional performance in industrially important reactions like hydroformylation.[11] The defined geometry of the spiro scaffold imparts high stability and selectivity to the metal catalyst.

Application Example: Hydroformylation of Alkenes

Hydroformylation (oxo synthesis) is a large-scale industrial process for producing aldehydes from alkenes. A key challenge is controlling the regioselectivity to favor the linear aldehyde (n) over the branched aldehyde (iso), as the linear product is often more valuable. A novel oxa-spirocyclic diphosphite ligand, termed O-SDPhite , has been developed that confers excellent activity and linear-selectivity to rhodium catalysts for the hydroformylation of various olefins, including 1-octene.[11]

Catalytic Cycle Workflow

Hydroformylation_Workflow Catalyst_Prep Catalyst Precursor (e.g., Rh(acac)(CO)2) + O-SDPhite Ligand Active_Catalyst Active Rh-H Catalyst Catalyst_Prep->Active_Catalyst Activation Reactor Reactor (High Pressure, Elevated Temp) Active_Catalyst->Reactor Alkene 1-Octene Alkene->Reactor Syngas Syngas (CO + H2) Syngas->Reactor Products Aldehyde Products (n-nonanal + iso-nonanal) Reactor->Products Hydroformylation Separation Product Separation & Catalyst Recycling Products->Separation

Figure 3. General workflow for rhodium-catalyzed hydroformylation using O-SDPhite.

Performance Data: Rh-Catalyzed Hydroformylation of 1-Octene [11]

LigandYield (%)l/b Ratio (linear:branched)TON (Turnover Number)
O-SDPhite (L27) >9996.4 : 3.6Up to 17,620,000*
SDPhite (L28) >9939.9 : 60.1-

Conditions: 1-octene, Rh catalyst, ligand, toluene, 100°C, 20 bar syngas (CO/H₂ = 1/1). TON value reported for hydroformylation of various olefins under optimized conditions.

The O-SDPhite ligand demonstrates superior performance, achieving an excellent linear-to-branched (l/b) ratio of 96.4, making it highly valuable for industrial applications where linear aldehydes are the desired product.[11]

Protocol 2: General Procedure for Ligand Synthesis

Objective

To provide a representative procedure for the synthesis of a spirocyclic diphosphite ligand like O-SDPhite.[11]

Experimental Procedure
  • Synthesis of the Spirodiol Core : The core spirocyclic diol (e.g., tBu-O-SPINOL) is first synthesized. This can be achieved via a Friedel-Crafts alkylation of the parent O-SPINOL with tBuOH, often yielding the product in high purity and yield.[11]

  • Phosphitylation : The spirodiol core is then reacted with a phosphitylating agent, such as 1,1′-biphenyl-2,2′-dioxychlorophosphine.

  • Reaction Conditions : The reaction is typically carried out in an inert solvent (e.g., dry toluene or THF) in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purification : After the reaction is complete, the triethylamine hydrochloride salt is filtered off. The solvent is removed under reduced pressure, and the resulting crude ligand is purified, often by recrystallization from a suitable solvent system, to yield the final high-purity spirocyclic diphosphite ligand on a large scale.[11]

References

Application Note and Protocol: N-Boc Deprotection of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1][2][3] Its popularity stems from its stability under various reaction conditions and its facile removal under acidic conditions.[1][4][5] This application note provides a detailed protocol for the N-Boc deprotection of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane to yield 2-amino-6-hydroxyspiro[3.3]heptane. The protocol is based on well-established acidic hydrolysis methods, which are broadly applicable to a wide range of N-Boc protected amines.[4][6]

The successful removal of the Boc group is a critical step in many synthetic pathways, and its completion must be rigorously monitored to ensure the desired product's purity and yield for subsequent transformations.[7] This document outlines the reaction procedure, methods for monitoring reaction progress, and techniques for characterization of the final product.

Data Presentation

ReagentSolvent(s)Temperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hoursA common and effective method. TFA is volatile and can be removed under vacuum.[4][5][7][8]
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl AcetateRoom Temperature2 - 12 hours4M HCl in dioxane is a standard reagent. The product is isolated as the hydrochloride salt.[4][7]
p-Toluenesulfonic Acid (TsOH)1,2-Dimethoxyethane (DME), Methanol402 hoursA solid, non-volatile acid that can be easier to handle.[6]
Oxalyl ChlorideMethanolRoom Temperature1 - 4 hoursA mild method that can be suitable for substrates with other acid-labile functional groups.[3][9]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 hoursA Lewis acid condition that avoids the use of strong protic acids.[4][8]

Experimental Protocols

This section provides a general protocol for the N-Boc deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is a widely used and generally effective method.[5][7][8]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM (a concentration of approximately 0.1-0.2 M is a good starting point).

  • Addition of Acid: To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution) at room temperature.[7] The reaction is typically exothermic, and bubbling (due to the evolution of CO₂) may be observed.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

    • TLC Analysis: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The deprotected amine product will be more polar and should have a lower Rf value than the starting material. The product can be visualized using a ninhydrin stain, which is specific for primary and secondary amines.[7]

    • HPLC Analysis: A reverse-phase HPLC method can be used to quantify the disappearance of the starting material and the appearance of the product.[7]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

    • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[7]

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-hydroxyspiro[3.3]heptane.[7]

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[1]

      • ¹H NMR: The disappearance of the characteristic singlet of the nine tert-butyl protons around 1.4-1.5 ppm is a clear indicator of Boc group removal.[1]

      • ¹³C NMR: The signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbamate carbonyl carbon (~153 ppm), will disappear upon deprotection.[1]

      • Mass Spectrometry: A mass difference of -100.12 amu between the starting material and the product confirms the removal of the Boc group.[1]

      • FTIR: The strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹ will disappear.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_analysis Analysis start Dissolve 2-(Boc-amino)-6- hydroxyspiro[3.3]heptane in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/HPLC stir->monitor evaporate Evaporate Solvent and Excess TFA monitor->evaporate neutralize Neutralize with NaHCO3 (aq) evaporate->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify characterize Characterize (NMR, MS, IR) purify->characterize end end characterize->end Final Product: 2-amino-6-hydroxyspiro[3.3]heptane

Caption: Experimental workflow for the N-Boc deprotection of this compound.

reaction_components reagents Reagents starting_material 2-(Boc-amino)-6- hydroxyspiro[3.3]heptane reagents->starting_material acid Acid (e.g., TFA, HCl) reagents->acid solvent Solvent (e.g., DCM) reagents->solvent deprotected_amine 2-amino-6-hydroxyspiro[3.3]heptane starting_material->deprotected_amine Deprotection co2 Carbon Dioxide (CO2) starting_material->co2 By-product isobutylene Isobutylene starting_material->isobutylene By-product products Products deprotected_amine->products co2->products isobutylene->products

References

Application Note: Strategic Derivatization of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Spiro[3.3]heptane Scaffold - A Gateway to Three-Dimensional Chemical Space

In the realm of modern medicinal chemistry, there is a continuous drive to "escape from flatland" – the over-reliance on two-dimensional aromatic structures in drug design.[1] Three-dimensional scaffolds are increasingly sought after for their ability to provide novel intellectual property, improved physicochemical properties, and enhanced target selectivity.[2] The spiro[3.3]heptane motif has emerged as a particularly valuable scaffold in this pursuit. Its rigid, compact, and three-dimensional structure makes it an attractive bioisostere for commonly used aromatic rings, such as benzene.[3][4] By incorporating the spiro[3.3]heptane core, medicinal chemists can introduce novel vectors for substituent placement, leading to improved interactions with biological targets.

This application note provides a detailed guide to the derivatization of a key building block, 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane . This bifunctional molecule offers two orthogonal points for chemical modification: a hydroxyl group and a Boc-protected amine. We will explore reliable protocols for the selective derivatization of both functional groups, providing researchers with a strategic roadmap for generating diverse libraries of novel spiro[3.3]heptane-based compounds for drug discovery programs.

The Strategic Advantage of this compound

The subject of this guide, this compound, is a versatile starting material for several reasons:

  • Orthogonal Functionality: The presence of a hydroxyl group and a protected amine allows for selective and sequential chemical modifications.

  • Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry to the resulting derivatives.

  • Tunable Physicochemical Properties: Derivatization of the polar functional groups allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[2]

Part 1: Derivatization of the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for introducing a wide range of functionalities through O-alkylation, O-acylation, and other transformations. The Boc-protecting group on the amine is generally stable under the conditions used for these modifications.

O-Alkylation

The formation of ether linkages is a common strategy to modulate the lipophilicity and hydrogen-bonding capacity of a molecule. A standard Williamson ether synthesis is a reliable method for the O-alkylation of this compound.

Protocol 1: General Procedure for O-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide; 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to 50-70 °C for several hours to proceed to completion, depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of an aprotic solvent is crucial to prevent the quenching of the strong base.

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the alkylation step.

  • The choice of alkylating agent will determine the nature of the ether linkage. More reactive alkyl halides (iodides and bromides) will generally react faster and under milder conditions.

O-Acylation

Esterification of the hydroxyl group is another common derivatization strategy, often employed to introduce functionalities that can act as prodrug moieties or participate in specific interactions with a biological target.

Protocol 2: General Procedure for O-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) and a suitable base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Chemoselectivity Insight: Under basic or neutral conditions, the acylation will occur selectively at the more nucleophilic hydroxyl group, leaving the Boc-protected amine intact. Forcing conditions or the use of highly reactive acylating agents may lead to some N-acylation, although this is generally not a significant side reaction.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration.[5] This is particularly useful when a specific stereoisomer is desired.

Protocol 3: Mitsunobu Reaction with an Acidic Nucleophile

  • Dissolution: Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired acidic nucleophile (e.g., benzoic acid, phthalimide; 1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Mechanistic Consideration: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an Sₙ2-like fashion, resulting in a clean inversion of stereochemistry at the carbon bearing the hydroxyl group.

Part 2: Derivatization of the Amino Group

The Boc-protected amine can be deprotected to reveal the primary amine, which can then be further functionalized through a variety of reactions.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-2 hours, monitoring the deprotection by TLC or LC-MS. The formation of the free amine can be visualized by ninhydrin staining on a TLC plate.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Neutralization: Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the free amine. The resulting amine can often be used in the next step without further purification.

Alternative Deprotection: For substrates that may be sensitive to strong acid, milder conditions such as 4M HCl in dioxane can be employed.

N-Acylation

The resulting free amine can be readily acylated to form amides, which are prevalent in many drug molecules.

Protocol 5: N-Acylation of the Deprotected Amine

  • Dissolution: Dissolve the deprotected 6-aminospiro[3.3]heptan-2-ol (1.0 eq) and a base such as TEA or DIPEA (2.0 eq) in DCM or DMF.

  • Acylation: Add the desired acyl chloride or carboxylic acid anhydride (1.1 eq) at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.

N-Alkylation

N-alkylation introduces alkyl substituents on the nitrogen atom, which can significantly impact the basicity and lipophilicity of the molecule.

Protocol 6: Reductive Amination for N-Alkylation

Reductive amination is a reliable method for the controlled mono- or di-alkylation of primary amines and avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.

  • Imine Formation: Dissolve the deprotected 6-aminospiro[3.3]heptan-2-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq for mono-alkylation) in a solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash chromatography.

Data Presentation

The following table summarizes the derivatization strategies discussed in this application note.

Functional GroupReaction TypeReagentsProduct Type
Hydroxyl O-AlkylationNaH, Alkyl halideEther
O-AcylationAcyl chloride, BaseEster
Mitsunobu ReactionPPh₃, DEAD/DIAD, Nu-HInverted Ester, Ether, etc.
Amino (post-deprotection) N-AcylationAcyl chloride, BaseAmide
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine

Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization strategies for this compound.

Derivatization_Hydroxyl cluster_O_derivatization O-Derivatization start This compound o_alkylation O-Alkylation (NaH, R-X) start->o_alkylation Protocol 1 o_acylation O-Acylation (RCOCl, Base) start->o_acylation Protocol 2 mitsunobu Mitsunobu (PPh3, DEAD, Nu-H) start->mitsunobu Protocol 3 product_ether O-Alkyl Derivative (Ether) o_alkylation->product_ether product_ester O-Acyl Derivative (Ester) o_acylation->product_ester product_inverted Inverted Product mitsunobu->product_inverted Derivatization_Amine cluster_N_derivatization N-Derivatization start This compound deprotection Boc Deprotection (TFA or HCl) start->deprotection Protocol 4 free_amine 6-Amino-spiro[3.3]heptan-2-ol deprotection->free_amine n_acylation N-Acylation (RCOCl, Base) free_amine->n_acylation Protocol 5 n_alkylation N-Alkylation (Reductive Amination) free_amine->n_alkylation Protocol 6 product_amide N-Acyl Derivative (Amide) n_acylation->product_amide product_amine N-Alkyl Derivative (Sec/Tert Amine) n_alkylation->product_amine

References

Application Notes: The Use of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold has emerged as a valuable design element to access non-planar chemical space and enhance the drug-like properties of kinase inhibitors. This document provides detailed application notes and protocols for the utilization of the versatile building block, 2-(tert-butoxycarbonyl-amino)-6-hydroxyspiro[3.3]heptane, in the synthesis of potent Janus kinase (JAK) inhibitors.

The strategic incorporation of this spirocyclic motif can lead to compounds with excellent physicochemical properties and significant efficacy. A notable example is the development of Delgocitinib (JTE-052), a JAK inhibitor approved for the treatment of atopic dermatitis, which features a three-dimensional spiro scaffold.[1] The protocols and data presented herein are based on the successful synthesis of similar spiro[3.3]heptane-containing JAK inhibitors.

Data Presentation: In Vitro Inhibitory Activity of Spiro[3.3]heptane-based JAK Inhibitors

The following table summarizes the in vitro inhibitory activities of a series of representative Janus kinase inhibitors incorporating a spiro[3.3]heptane moiety. The data highlights the potential for achieving high potency and a degree of selectivity among the JAK family members (JAK1, JAK2, JAK3, and TYK2).

Compound IDSpiro[3.3]heptane MoietyJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
1a 2-amino-spiro[3.3]heptane2.82.6131.8
1b 2-(methylamino)-spiro[3.3]heptane5.44.5385.1
1c 2-(ethylamino)-spiro[3.3]heptane8.16.2559.8

Data is derived from analogous compounds described in the literature and is intended to be representative.

Signaling Pathway: The JAK-STAT Pathway

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene transcription involved in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. The diagram below illustrates the canonical JAK-STAT signaling cascade, the target of the synthesized inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK Autophosphorylation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate and its subsequent elaboration into a potent JAK inhibitor, starting from 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane.

Protocol 1: Synthesis of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

This protocol describes the oxidation of the hydroxyl group of the starting material to a ketone, a crucial step for subsequent reductive amination.

Oxidation_Workflow Start This compound Reaction Oxidation Room Temperature, 2h Start->Reaction Reagents Dess-Martin Periodinane Dichloromethane (DCM) Reagents->Reaction Workup Quench (Na2S2O3/NaHCO3) Extract (EtOAc) Dry (Na2SO4) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate Purification->Product

Caption: Workflow for the oxidation of the starting material.

Materials:

  • This compound

  • Dess-Martin periodinane (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% EtOAc in heptane) to afford tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate as a white solid.

Protocol 2: Synthesis of a Spiro[3.3]heptane-based JAK Inhibitor Core

This protocol details the reductive amination of the synthesized ketone with a suitable heterocyclic amine, followed by Boc deprotection.

Materials:

  • tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine (or a similar heterocyclic amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (1.0 eq) and 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1 hour to effect Boc deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final spiro[3.3]heptane-based JAK inhibitor core. Further functionalization can be carried out as required.

These protocols provide a foundational framework for the synthesis of novel kinase inhibitors utilizing the this compound building block. The inherent three-dimensionality of this scaffold offers a promising avenue for the development of next-generation therapeutics with enhanced pharmacological properties.

References

Application Notes & Protocols: Strategic Incorporation of spiro[3.3]heptane Scaffolds into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, medicinal chemists, and drug development professionals.

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, often described as an "escape from flatland".[1][2][3] This evolution favors the incorporation of three-dimensional (3D), sp³-rich scaffolds over traditional flat, aromatic moieties. Among the vanguard of these next-generation building blocks is the spiro[3.3]heptane (SH) motif.[4][5]

The SH core, a rigid bicyclic system featuring two fused cyclobutane rings sharing a single carbon atom, offers a unique and compelling combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[5] Its compact, well-defined geometry allows for the precise projection of substituents into three-dimensional space, providing a powerful tool for optimizing molecular interactions with biological targets. This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical considerations for leveraging the SH scaffold to enhance the properties of bioactive molecules.

The Strategic Value of the spiro[3.3]heptane Motif: A Bioisosteric Powerhouse

The primary driver for incorporating the SH scaffold is its remarkable utility as a bioisostere —a chemical substituent that mimics the spatial arrangement and steric profile of another group, while potentially offering superior physicochemical or metabolic properties.[6] The SH core has proven to be a versatile replacement for several common structural motifs in drug discovery.

  • Saturated Bioisostere of Benzene: A key application of the SH scaffold is its use as a non-planar, saturated surrogate for mono-, meta-, and para-substituted phenyl rings.[7][8][9] This replacement can significantly reduce the lipophilicity of a compound, a critical parameter influencing solubility, permeability, and off-target effects.[10] Unlike linear bioisosteres like bicyclo[1.1.1]pentane, the SH scaffold presents non-collinear exit vectors, offering a different geometric solution for mimicking aromatic substitution patterns.[7][11]

  • Conformationally Restricted Cyclohexane Analog: Disubstituted SH derivatives serve as rigid mimics of cyclohexane rings. For instance, 1,6-disubstituted spiro[3.3]heptanes can act as constrained surrogates for cis-1,4-disubstituted cyclohexanes, locking the substituents into a defined spatial orientation.[12][13] This conformational restriction can enhance binding affinity by reducing the entropic penalty upon binding to a target.

  • gem-Dimethyl and tert-Butyl Group Replacement: The spirocyclic nature of the SH core provides a rigid, 3D alternative to the sterically bulky and often metabolically labile gem-dimethyl or tert-butyl groups. This substitution can improve metabolic stability by removing sites susceptible to oxidative metabolism.

The strategic decision to incorporate an SH motif is thus driven by the goal of optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enhancing target selectivity, and exploring novel, patent-free chemical space.[7][13]

Impact on Physicochemical Properties: A Quantitative Look

Replacing a traditional scaffold with an SH moiety can profoundly and predictably alter a molecule's key physicochemical properties. The following table summarizes typical changes observed in case studies where a phenyl ring was replaced by an SH core.

PropertyParent Compound (Sonidegib)trans-spiro[3.3]heptane Analogcis-spiro[3.3]heptane AnalogRationale for Change
cLogP 6.86.06.0Replacement of the lipophilic aromatic ring with a saturated carbocycle reduces overall lipophilicity.[7]
LogD (pH 7.4) ≥ 3.5≥ 3.5≥ 3.5While cLogP is reduced, the experimental lipophilicity in this high-range example remains similar.[7]
Metabolic Stability (t½, min in HLM) 934711The impact on metabolic stability is context-dependent and can decrease, as seen here, or increase depending on the metabolic liabilities of the parent molecule.[7]
Biological Activity (IC₅₀, nM) 1.40.230.24The SH analogs retained potent activity, demonstrating successful bioisosteric replacement.[7]

Data sourced from a study on Sonidegib analogs.[7] HLM = Human Liver Microsomes.

Synthetic Strategies: Accessing Functionalized spiro[3.3]heptane Building Blocks

The practical application of the SH scaffold in drug discovery is underpinned by robust and scalable synthetic routes to key functionalized building blocks. A variety of mono- and di-functionalized derivatives, including carboxylic acids, amines, alcohols, and amino acids, are now readily accessible.[1][14]

A common and versatile approach begins with a commercially available cyclobutanone derivative to construct a key intermediate, such as 1,1-bis(bromomethyl)cyclobutane.[1][14] This intermediate can then be used in double alkylation reactions to form the spirocyclic core.

Below is a generalized workflow illustrating the construction of SH-derived building blocks.

G cluster_0 Key Intermediate Synthesis cluster_1 Spirocycle Formation cluster_2 Functionalization & Diversification A Commercial Cyclobutanone Derivative B Multi-step Conversion A->B e.g., Wittig, Reduction, Bromination C 1,1-bis(bromomethyl) -cyclobutane B->C E spiro[3.3]heptane Core Structure C->E Double Alkylation D Double Alkylation Reagent (e.g., Diethyl Malonate, TosMIC) D->E F Hydrolysis & Decarboxylation E->F To Acid G Curtius/Hofmann Rearrangement E->G To Amine H Reduction E->H To Alcohol I SH-Carboxylic Acid F->I J SH-Amine G->J K SH-Alcohol H->K

Caption: Generalized workflow for synthesizing key spiro[3.3]heptane building blocks.

Protocol 1: Synthesis of 2-Aminospiro[3.3]heptane (Racemic)

This protocol describes a representative synthesis of a key amine building block starting from the formation of the spirocyclic core via a malonic ester synthesis.

Materials:

  • 1,1-Bis(bromomethyl)cyclobutane

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Toluene

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol (t-BuOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for organic synthesis, reflux, and extraction

Procedure:

Step 1: Diethyl spiro[3.3]heptane-2,6-dicarboxylate Synthesis

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (N₂).

  • To the cooled NaOEt solution, add diethyl malonate dropwise at 0 °C. Stir for 30 minutes.

  • Add a solution of 1,1-bis(bromomethyl)cyclobutane in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and remove ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diester. Purify by column chromatography.

Step 2: Spiro[3.3]heptane-2,6-dicarboxylic Acid Synthesis

  • Dissolve the purified diester from Step 1 in ethanol.

  • Add an aqueous solution of NaOH (e.g., 5M) and heat the mixture to reflux for 4-6 hours.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH ~1 with concentrated HCl at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the diacid.

Step 3: Spiro[3.3]heptane-2-carboxylic Acid Synthesis

  • Place the diacid from Step 2 in a round-bottom flask equipped with a distillation head.

  • Heat the solid under vacuum (pyrolysis) at 160-180 °C. The mono-acid will sublime.

  • Carefully collect the sublimed solid to obtain the spiro[3.3]heptane-2-carboxylic acid.

Step 4: tert-Butyl (spiro[3.3]heptan-2-yl)carbamate Synthesis

  • Suspend the carboxylic acid from Step 3 in a mixture of toluene and t-butanol.

  • Add triethylamine, followed by the dropwise addition of DPPA at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours (Curtius rearrangement).

  • Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to give the crude Boc-protected amine. Purify by column chromatography.

Step 5: 2-Aminospiro[3.3]heptane Hydrochloride Synthesis

  • Dissolve the purified Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

  • Remove all volatiles under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether and add ethereal HCl to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry to yield the final product.

Case Study: Re-engineering Approved Drugs with spiro[3.3]heptane

The true potential of the SH scaffold is demonstrated by its successful incorporation into known drug molecules, creating novel, patent-free analogs with retained or enhanced biological activity.[7][8]

G cluster_0 Vorinostat (HDAC Inhibitor) cluster_1 Sonidegib (Hedgehog Pathway Inhibitor) cluster_2 Benzocaine (Local Anesthetic) Vorinostat Phenyl Ring Result Outcome: • Novel, Patent-Free Analogs • Retained Biological Potency • Modified Physicochemical Profile Sonidegib meta-Substituted Phenyl Ring Benzocaine para-Substituted Phenyl Ring SH spiro[3.3]heptane (SH) Core SH->Vorinostat Replaces SH->Sonidegib Replaces SH->Benzocaine Replaces

Caption: Bioisosteric replacement of phenyl rings in approved drugs with the SH scaffold.

In a notable study, the phenyl ring of the anticancer drug Vorinostat and the local anesthetic Benzocaine , as well as the meta-substituted phenyl ring in the anticancer agent Sonidegib , were replaced with the SH core.[7] The resulting saturated analogs were synthesized and evaluated. Remarkably, these new chemical entities showed high potency in the relevant biological assays, validating the SH core as a viable bioisostere for various phenyl substitution patterns.[7][15] These examples underscore the power of this strategy to generate novel intellectual property and potentially create "best-in-class" molecules.

Conclusion and Future Outlook

The spiro[3.3]heptane scaffold has firmly established itself as a valuable tool in modern medicinal chemistry.[5] Its rigid, 3D structure provides a robust platform for creating molecules with improved physicochemical properties and novel pharmacological profiles. The availability of scalable synthetic routes to a diverse range of functionalized SH building blocks empowers chemists to systematically explore this unique chemical space.[1][14] As the pressure to develop safer, more effective, and proprietary drug candidates continues, the strategic incorporation of scaffolds like spiro[3.3]heptane will undoubtedly play a pivotal role in the future of drug discovery.

References

Application Notes and Protocols for the Oxidation of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane to 2-(Boc-amino)spiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol, 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, to the corresponding ketone, 2-(Boc-amino)spiro[3.3]heptan-6-one. The spiro[3.3]heptane motif is of significant interest in medicinal chemistry as a bioisostere for more common carbocyclic and heterocyclic rings. The controlled oxidation of substituted spiro[3.3]heptanols is a key step in the synthesis of novel analogs for drug discovery programs.

This guide covers several common and effective oxidation methods, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Ley-Griffith (TPAP) oxidation. Each method offers distinct advantages regarding reaction conditions, scalability, and functional group tolerance.

Comparative Data of Oxidation Methods

The following table summarizes the key quantitative data for different methods used in the oxidation of this compound. This allows for a direct comparison to aid in method selection based on laboratory capabilities and project requirements.

Oxidation MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane-78 to 01 - 380-95
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DichloromethaneRoom Temperature1 - 485-95
Ley-Griffith Oxidation TPAP (cat.), NMODichloromethaneRoom Temperature2 - 680-90

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below.

Protocol 1: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][2] It is performed at low temperatures to avoid the formation of byproducts.[1] A similar Swern oxidation on a Boc-protected amino alcohol on a spiro[3.3]heptane core has been reported to yield the corresponding aldehyde in 80% yield, demonstrating the suitability of this method for this class of compounds.[3]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.5 equivalents).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Add triethylamine (TEA, 5.0 equivalents) dropwise to the flask.

  • After the addition of TEA, remove the cooling bath and allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(Boc-amino)spiro[3.3]heptan-6-one.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantages of mild reaction conditions (room temperature) and a simple work-up.[4][5] It is known to be highly chemoselective and tolerant of sensitive functional groups, including Boc-protected amines.[6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Dry glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add Dess-Martin Periodinane (DMP, 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ketone.

Protocol 3: Ley-Griffith (TPAP) Oxidation

The Ley-Griffith oxidation utilizes a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[7][8] This method is known for its mildness and high selectivity.[9]

Materials:

  • This compound

  • Tetrapropylammonium perruthenate (TPAP)

  • N-methylmorpholine N-oxide (NMO)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent), N-methylmorpholine N-oxide (NMO, 1.5 equivalents), and powdered 4 Å molecular sieves.

  • Add anhydrous dichloromethane (DCM, 0.1 M) to the flask.

  • Add tetrapropylammonium perruthenate (TPAP, 0.05 equivalents) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow for Oxidation of this compound

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start 2-(Boc-amino)-6- hydroxyspiro[3.3]heptane swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) start->swern Select Method dmp Dess-Martin Oxidation (DMP) start->dmp Select Method tpap Ley-Griffith Oxidation (TPAP, NMO) start->tpap Select Method workup Aqueous Work-up & Extraction swern->workup dmp->workup purification Column Chromatography tpap->purification workup->purification product 2-(Boc-amino)spiro[3.3]heptan-6-one purification->product

Caption: General workflow for the oxidation of the starting alcohol to the final ketone product.

Logical Relationship of Oxidation Reagents

logical_relationship cluster_dmso DMSO-Based cluster_hypervalent_iodine Hypervalent Iodine cluster_catalytic Catalytic Metal-Based reagents Oxidation Reagents swern Swern (Oxalyl Chloride Activation) reagents->swern Activates DMSO dmp Dess-Martin Periodinane reagents->dmp Is the Oxidant tpap Ley-Griffith (TPAP) (Ruthenium-Based) reagents->tpap Catalytic Oxidant

Caption: Classification of the described oxidation methods based on the nature of the primary oxidant.

References

Scalable Synthesis of Azaspiro[3.3]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of various azaspiro[3.3]heptane derivatives. These unique spirocyclic scaffolds are of significant interest in medicinal chemistry as bioisosteres of common saturated heterocycles like piperidine and morpholine, offering improvements in physicochemical properties such as solubility and metabolic stability. The protocols outlined below are designed to be robust and scalable for applications in drug discovery and development.

Application Notes

Azaspiro[3.3]heptanes are a class of rigid, three-dimensional molecular scaffolds that have gained prominence in modern drug design. Their unique stereochemistry and well-defined exit vectors allow for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

  • 1-Azaspiro[3.3]heptane Derivatives: These compounds are utilized as bioisosteres of piperidine, a common motif in many approved drugs. Replacing a piperidine ring with a 1-azaspiro[3.3]heptane moiety can improve properties such as lipophilicity and metabolic stability. A modular and scalable synthetic approach has been developed, enabling the synthesis of a variety of substituted derivatives.

  • 2,6-Diazaspiro[3.3]heptane Derivatives: This class of compounds serves as a rigid scaffold that can be functionalized at two distinct nitrogen atoms, making them valuable for the development of molecules that can interact with multiple binding sites or for the creation of diverse chemical libraries. A direct and high-yielding synthetic method has been established that is amenable to both library synthesis and large-scale production.

  • 2-Oxa-6-azaspiro[3.3]heptane Derivatives: These derivatives are often employed as surrogates for morpholine. A notable example is in the development of the potent antibiotic drug candidate TBI-223 for tuberculosis. A practical and scalable two-step process has been developed for a key intermediate, avoiding costly and inefficient steps of previous routes.

Experimental Protocols

Scalable Synthesis of 1-Azaspiro[3.3]heptane Derivatives

This protocol describes a modular and scalable approach to substituted 1-azaspiro[3.3]heptanes, which are valuable as piperidine bioisosteres. The key steps involve a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, followed by reduction.

Experimental Workflow for 1-Azaspiro[3.3]heptane Synthesis

cluster_cycloaddition [2+2] Cycloaddition cluster_reduction Reduction endocyclic_alkene Endocyclic Alkene spirocyclic_lactam Spirocyclic β-Lactam endocyclic_alkene->spirocyclic_lactam Thermal grafs_isocyanate Graf's Isocyanate (ClO2S-NCO) grafs_isocyanate->spirocyclic_lactam azaspiroheptane 1-Azaspiro[3.3]heptane Derivative spirocyclic_lactam->azaspiroheptane alane Alane (AlH3) alane->azaspiroheptane

Caption: Synthetic workflow for 1-azaspiro[3.3]heptane derivatives.

Protocol: Synthesis of a Substituted 1-Azaspiro[3.3]heptane

  • [2+2] Cycloaddition:

    • In a suitable reaction vessel, dissolve the substituted endocyclic alkene in a high-boiling solvent such as toluene or xylene.

    • Add Graf's isocyanate (chlorosulfonyl isocyanate) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the spirocyclic β-lactam.

  • Reduction of the β-Lactam:

    • In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, prepare a solution of the spirocyclic β-lactam in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of alane (AlH3) in THF to the reaction mixture. Note: While other reducing agents like borane-based reagents or LiAlH4 can be used, alane has been shown to provide smoother reduction with fewer side products on a multigram scale.[1]

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure and purify the crude product by distillation or chromatography to yield the desired 1-azaspiro[3.3]heptane derivative.

Quantitative Data for 1-Azaspiro[3.3]heptane Synthesis

StepReactantsScaleSolventReagentsTemperatureTimeYield
1 Endocyclic Alkene, Graf's IsocyanateGram scaleToluene-Reflux12-24 h60-80%
2 Spirocyclic β-LactamMultigram scaleTHFAlane (AlH3)0 °C to RT4-8 h70-90%
Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

This protocol outlines a direct and high-yielding synthesis of functionalized 2,6-diazaspiro[3.3]heptanes, which are useful scaffolds in combinatorial chemistry and drug discovery. The method is amenable to both library synthesis and large-scale production.

Experimental Workflow for 2,6-Diazaspiro[3.3]heptane Synthesis

cluster_reductive_amination Reductive Amination cluster_cyclization Cyclization aldehyde 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate_amine Intermediate Amine aldehyde->intermediate_amine primary_amine Primary Amine or Aniline primary_amine->intermediate_amine Sodium triacetoxyborohydride diazaspiroheptane 2,6-Diazaspiro[3.3]heptane Derivative intermediate_amine->diazaspiroheptane potassium_tert_butoxide Potassium tert-butoxide (t-BuOK) potassium_tert_butoxide->diazaspiroheptane

Caption: Synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.

Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

  • Reductive Amination:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add the primary amine or aniline followed by one equivalent of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to form the iminium ion.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amine, which can often be used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude intermediate amine in THF.

    • Add a solution of potassium tert-butoxide (t-BuOK) in THF to the reaction mixture.

    • Heat the reaction at 70 °C in a sealed tube.

    • Monitor the reaction progress by TLC or LC-MS. Additional t-BuOK may be added to drive the reaction to completion.

    • Cool the reaction to room temperature and filter to remove the potassium chloride precipitate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane derivative.

Quantitative Data for 2,6-Diazaspiro[3.3]heptane Synthesis

StepStarting MaterialScaleSolventReagentsTemperatureTimeYield
1 1-Benzyl-3-chloromethylazetidine-3-carbaldehydeGram scaleDichloroethanePrimary amine, Acetic acid, NaBH(OAc)₃RT2-4 hGood
2 Intermediate AmineGram scaleTHFPotassium tert-butoxide70 °C3 hHigh
Scalable Synthesis of a Key Intermediate for TBI-223 (a 2-Oxa-6-azaspiro[3.3]heptane Derivative)

This protocol describes a low-cost, protecting group-free, and scalable two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223.

Experimental Workflow for TBI-223 Intermediate Synthesis

cluster_step1 Step 1: Oxetane Formation cluster_step2 Step 2: Azetidine Ring Formation tbnpa Tribromoneopentyl alcohol (TBNPA) bbmo 3,3-Bis(bromomethyl)oxetane (BBMO) tbnpa->bbmo naoh Sodium Hydroxide (NaOH) naoh->bbmo Schotten-Baumann tbi_intermediate 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane bbmo->tbi_intermediate nitroaniline 2-Fluoro-4-nitroaniline nitroaniline->tbi_intermediate Hydroxide-facilitated alkylation naoh2 Sodium Hydroxide (NaOH) naoh2->tbi_intermediate

Caption: Two-step synthesis of a key TBI-223 intermediate.

Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO):

    • In a reaction vessel equipped with a mechanical stirrer, dissolve tribromoneopentyl alcohol (TBNPA) in a suitable solvent.

    • Under Schotten-Baumann conditions, add a solution of sodium hydroxide.

    • Control the temperature of the exothermic reaction.

    • After the reaction is complete, separate the layers and wash the organic layer.

    • Purify the crude product by distillation to obtain BBMO.

  • Synthesis of the TBI-223 Intermediate:

    • To a solution of 2-fluoro-4-nitroaniline in a suitable solvent like sulfolane, add BBMO (1.2 equivalents) and sodium hydroxide (2.5 equivalents).

    • Heat the mixture at 80 °C with stirring for approximately 3 hours.

    • Monitor the reaction by HPLC.

    • Upon completion, cool the reaction mixture and perform a suitable workup, which may involve extraction and washing.

    • The product can be isolated by crystallization or chromatography to yield the desired product with high purity.

Quantitative Data for TBI-223 Intermediate Synthesis

StepStarting MaterialScaleSolventReagentsTemperatureTimeYieldPurity
1 Tribromoneopentyl alcoholLarge scale-NaOHControlled-72%>95%
2 2-Fluoro-4-nitroaniline100 g scaleSulfolaneBBMO, NaOH80 °C3 h87%>99%

Signaling Pathway Visualizations

Mechanism of Action of TBI-223

TBI-223 is an oxazolidinone antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis.

TBI223 TBI-223 Ribosome Bacterial 50S Ribosomal Subunit TBI223->Ribosome Binds to 23S RNA ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Mechanism of action of the antibiotic TBI-223.[1][2]

Fetal Hemoglobin Induction by 2-Azaspiro[3.3]heptane Derivatives

Certain 2-azaspiro[3.3]heptane derivatives have been identified as inducers of fetal hemoglobin (HbF), which is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease. One of the proposed signaling pathways involves the activation of the NRF2 antioxidant response.

Azaspiroheptane 2-Azaspiro[3.3]heptane Derivative NRF2_Pathway NRF2 Antioxidant Response Pathway Azaspiroheptane->NRF2_Pathway Activates Globin_Promoter γ-Globin Promoter NRF2_Pathway->Globin_Promoter Binds to HbF_Production Increased Fetal Hemoglobin (HbF) Production Globin_Promoter->HbF_Production Induces

Caption: Proposed signaling pathway for fetal hemoglobin induction.[3]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers engaged in the synthesis and purification of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane. This sp³-rich scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure.[1][2] However, its purification can present unique challenges due to the presence of both a polar hydroxyl group and a Boc-protected amine on a compact spirocyclic core. This document provides practical, field-tested solutions to common issues encountered during its isolation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the purification of this compound.

Q1: Why is my compound exhibiting significant tailing or streaking on a silica gel TLC plate?

A1: Severe tailing is the most frequently reported issue for this class of compound. It is primarily caused by a strong secondary interaction between the lone pair of electrons on the nitrogen atom of the Boc-carbamate and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] While the Boc group reduces the basicity of the amine, this interaction is often strong enough to cause poor peak shape, leading to broad, tailing spots on TLC and co-elution of impurities during column chromatography.

Q2: How can I solve the tailing problem on my silica gel column?

A2: The most effective solution is to neutralize the acidic sites on the silica gel by introducing a basic modifier into your mobile phase.[1][4]

  • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system. TEA is a volatile competing base that will preferentially bind to the acidic silanol groups, allowing your compound to elute with a much-improved peak shape.[3]

  • Ammonia in Methanol: For highly polar compounds that require a significant percentage of methanol in the eluent, using a pre-made solution of 1-10% ammonia in methanol as the polar component of your mobile phase can be very effective.[4][5] A common starting eluent for polar amines is a 90:9:1 mixture of Dichloromethane (DCM):Methanol:Ammonium Hydroxide.[4]

Q3: My compound is not visible under a 254 nm UV lamp. How can I visualize it on a TLC plate?

A3: The this compound scaffold lacks a sufficient chromophore for visualization by UV light.[3] You must use a chemical stain. Effective options include:

  • Potassium Permanganate (KMnO₄) Stain: This stain is highly effective as it reacts with the alcohol functional group, appearing as yellow-brown spots on a purple background.[3]

  • p-Anisaldehyde or Phosphomolybdic Acid (PMA) Stains: These are excellent general-purpose stains that are very sensitive to the hydroxyl group and will produce colored spots upon heating.[3]

  • Ninhydrin Stain (Post-Deprotection): While ninhydrin is specific for primary amines, it will not react with the Boc-protected amine. However, it can be useful for detecting any free amine impurity that may have formed due to premature deprotection on the acidic silica plate.

Q4: After column chromatography, my product is a thick, colorless oil that refuses to solidify. What should I do?

A4: Obtaining Boc-protected amino acids and their derivatives as oils is a very common occurrence, often due to residual solvent, minor impurities inhibiting lattice formation, or the inherent properties of the molecule.[6][7][8][9] Several techniques can be employed to induce crystallization:

  • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether).[4] Stir the oil vigorously with a spatula or use sonication. This process can wash away soluble impurities and provide the mechanical energy needed to induce nucleation, often causing the oil to transform into a solid powder.

  • Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM). Slowly add a non-polar antisolvent (like hexane) dropwise until the solution becomes persistently cloudy.[4] Allow the mixture to stand, which may lead to crystal formation.

  • Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the oil or a supersaturated solution to initiate crystallization.[6][7]

  • High Vacuum: Ensure all residual solvents (especially high-boiling ones like ethyl acetate or TEA) are thoroughly removed under high vacuum, sometimes with gentle heating (e.g., 40 °C), as they can prevent solidification.[8]

Troubleshooting and Experimental Workflows

Visual Troubleshooting Guide

This decision tree provides a systematic approach to diagnosing and solving common purification problems.

Troubleshooting_Guide start Problem Observed During Purification prob_tailing Severe Tailing on TLC / Column start->prob_tailing prob_uv No Spot Visible Under UV Light start->prob_uv prob_oil Product is a Persistent Oil start->prob_oil cause_tailing Cause: Acid-base interaction with silica silanol groups. prob_tailing->cause_tailing Diagnosis sol_tailing Solution: Add 1% Triethylamine (TEA) or use NH4OH-modified eluent. cause_tailing->sol_tailing Action cause_uv Cause: Molecule lacks a UV chromophore. prob_uv->cause_uv Diagnosis sol_uv Solution: Use chemical stains like KMnO₄ or p-Anisaldehyde. cause_uv->sol_uv Action cause_oil Cause: Residual solvent, impurities, or low melting point. prob_oil->cause_oil Diagnosis sol_oil Solutions: 1. Triturate with hexane/ether. 2. Antisolvent crystallization. 3. Dry under high vacuum. cause_oil->sol_oil Action

Caption: Troubleshooting decision tree for common purification issues.

General Purification Workflow

This diagram outlines the standard sequence of operations for isolating this compound.

Purification_Workflow cluster_prep 1. Analytical Phase cluster_purify 2. Purification Phase cluster_isolate 3. Isolation Phase crude Crude Reaction Mixture tlc TLC Analysis (with and without 1% TEA) crude->tlc optimize Optimize Eluent System tlc->optimize column Flash Column Chromatography (with TEA-modified eluent) optimize->column fractions Collect & Analyze Fractions by TLC column->fractions combine Combine Pure Fractions fractions->combine rotovap Solvent Removal (Rotary Evaporation) combine->rotovap product Isolated Product (Oil/Solid) rotovap->product crystallize Induce Crystallization (if oil) product->crystallize final Pure, Solid Product crystallize->final

Caption: Standard experimental workflow for purification.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing and achieve efficient separation.

  • Prepare the Stationary Phase: Dry pack a suitable size silica gel column with a slurry of silica gel in the non-polar component of your mobile phase (e.g., heptane or DCM).

  • Prepare the Mobile Phase: Based on your optimized TLC analysis, prepare a bulk solution of your eluent. A typical starting point for this compound is 20-40% Ethyl Acetate in Heptane. Crucially, add 0.5-1% (v/v) triethylamine (TEA) to the final mixture.

  • Equilibrate the Column: Pass at least 2-3 column volumes of your TEA-modified mobile phase through the silica bed. This step is critical to ensure the entire stationary phase is neutralized before you load your sample.[3]

  • Load the Sample: Dissolve your crude material in a minimum amount of DCM. For best results, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent (like DCM or Methanol), add silica gel (approx. 1-2 times the weight of your crude product), and evaporate the solvent until you have a dry, free-flowing powder. Carefully load this powder onto the top of the column bed.[3]

  • Elute and Collect: Begin elution with your chosen solvent system. Collect fractions and monitor them carefully by TLC (using a TEA-modified eluent and a KMnO₄ stain for visualization).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Co-evaporate with a solvent like DCM once or twice to help remove residual TEA.

Protocol 2: Inducing Crystallization from an Oil

This protocol outlines the steps for solidifying an oily product post-chromatography.

  • Ensure Solvent Removal: Place the flask containing the oil on a high vacuum line for several hours to remove any trace amounts of eluent or TEA.

  • Attempt Trituration: Add a small volume (enough to cover the oil) of cold n-hexane or diethyl ether. Using a glass rod or spatula, vigorously scratch and stir the oil. If solidification begins, continue stirring until the process is complete.

  • Filter the Solid: Once you have a solid or slurry, filter the product, wash it with a small amount of cold hexane to remove any remaining soluble impurities, and dry it under vacuum.

  • If Trituration Fails (Antisolvent Method): Re-dissolve the oil in a minimal volume of a moderately polar solvent (e.g., 1-2 mL of ethyl acetate). Slowly, while stirring, add cold n-hexane drop-by-drop. Stop when the solution becomes slightly and persistently turbid.

  • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[4] Loosely cap the flask and allow it to stand undisturbed at room temperature or in a refrigerator overnight.

  • Isolate Crystals: Collect any resulting crystals by filtration, wash with cold hexane, and dry under vacuum.

Data Summary
ParameterRecommended SystemRationale & Notes
TLC/Column Eluent (Normal Phase) 20-50% Ethyl Acetate / Heptane + 1% TEA Good starting point for many spirocyclic compounds. The TEA is essential to prevent streaking.[1]
1-5% Methanol / DCM + 1% TEA A more polar system if the compound has a low Rf in EtOAc/Heptane.[3][4]
TLC Visualization Stain Potassium Permanganate (KMnO₄)Highly sensitive to the alcohol functional group.[3]
Crystallization Solvents Trituration with Hexane or Diethyl EtherEffective for removing non-polar impurities and inducing solidification.[4]
Antisolvent pair: Ethyl Acetate / HexaneA common and effective solvent/antisolvent system for moderately polar compounds.[4]

References

Technical Support Center: Optimizing Spiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[3.3]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, valued for its rigid, three-dimensional structure that allows for the exploration of novel chemical space.[1][2] Its application as a saturated bioisostere for benzene rings has shown promise in enhancing the physicochemical properties of drug candidates.[1][3] However, the synthesis of this highly strained spirocyclic system can present significant challenges, often leading to suboptimal yields and purification difficulties.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of spiro[3.3]heptane and its derivatives.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of spiro[3.3]heptane, with a focus on the widely used approach involving the double alkylation of a malonate ester followed by decarboxylation.

Issue 1: Low Yield in the Initial Double Alkylation Step

Question: My reaction to form the spiro[3.3]heptane-1,6-dicarboxylate precursor is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: The double alkylation of diethyl malonate with 1,3-dihalopropanes to form the cyclobutane rings is a critical step. Low yields are often attributed to several factors:

  • Side Reactions: The primary competing reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, where two molecules of malonate react with one molecule of the dihalide.[4][5]

  • Incomplete Reaction: Insufficient reaction time or inadequate base can lead to mono-alkylated intermediates and unreacted starting materials.

  • Moisture: The presence of water can quench the sodium ethoxide base, hindering the deprotonation of diethyl malonate and reducing the overall reaction efficiency.[6]

Solutions:

  • Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried and use freshly prepared absolute ethanol to generate sodium ethoxide.[6] The use of a drying tube on the reaction setup is essential to prevent atmospheric moisture from entering the reaction.

  • Choice of Dihalide: While 1,3-dibromopropane is commonly used, trimethylene chlorobromide has also been employed.[6] The choice may influence reaction rates and by-product formation.

  • Solvent System: While ethanol is the standard solvent for the sodium ethoxide-mediated reaction, some literature suggests that a mixture of benzene and ethanol may improve yields.[6]

  • Reaction Temperature and Time: The reaction temperature should be carefully controlled, typically between 60-65°C during the addition of the base.[5] The reaction should be monitored (e.g., by TLC or GC-MS) to ensure it goes to completion, which can take several hours of reflux.[5]

  • Alternative Reagents: For the construction of the spiro[3.3]heptane core, double alkylation of tosylmethyl isocyanide (TosMIC) or malonate diesters with 1,1-bis(bromomethyl)cyclobutane derivatives has been shown to be effective, particularly for functionalized systems.[3][7]

Issue 2: Difficulties in the Saponification and Decarboxylation Steps

Question: I am struggling with the hydrolysis of the diethyl spiro[3.3]heptane-1,6-dicarboxylate and the subsequent decarboxylation. What are the best practices for these transformations?

Answer: These two steps are crucial for obtaining the final spiro[3.3]heptane core or its carboxylic acid derivatives.

Saponification (Hydrolysis):

  • Procedure: The hydrolysis of the diester to the corresponding dicarboxylic acid is typically achieved by refluxing with a strong base, such as potassium hydroxide in ethanol.[5]

  • Troubleshooting:

    • Incomplete Hydrolysis: Ensure a sufficient excess of base is used and that the reaction is heated for an adequate amount of time to ensure complete conversion. Monitoring the reaction by TLC, looking for the disappearance of the starting ester, is recommended.

    • Work-up: After hydrolysis, the ethanol is typically removed, and the residue is dissolved in water. Acidification with a strong acid (e.g., HCl) to a low pH is necessary to precipitate the dicarboxylic acid, which can then be extracted with an organic solvent like ether.

Decarboxylation:

  • Procedure: The thermal decarboxylation of the spiro[3.3]heptane-1,6-dicarboxylic acid is a common method to yield spiro[3.3]heptane-2-carboxylic acid.[8] This is typically done by heating the neat dicarboxylic acid at high temperatures (e.g., 220°C) until the evolution of carbon dioxide ceases.[8] For the synthesis of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, decarboxylation of the corresponding dicarboxylic acid is achieved by refluxing in pyridine.[9]

  • Troubleshooting:

    • Incomplete Decarboxylation: The temperature must be high enough and maintained for a sufficient duration. The cessation of gas evolution is a good visual indicator of reaction completion.

    • Decomposition: At very high temperatures, there is a risk of product decomposition. Careful temperature control is crucial.

    • Alternative Methods: For sensitive substrates, alternative decarboxylation methods, such as those involving copper catalysts or microwave irradiation, could be explored, although thermal decarboxylation is the most commonly reported for this specific system.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to spiro[3.3]heptane derivatives?

A1: The most common strategies for constructing the spiro[3.3]heptane skeleton include:

  • Double [2+2] Cycloadditions: This involves the reaction of a ketene or keteniminium species with a methylenecyclobutane.[10]

  • Double Alkylation of Malonates: As discussed above, this involves the reaction of a malonate ester with a 1,3-dihalopropane or a pre-formed 1,1-bis(halomethyl)cyclobutane.[3]

  • Semipinacol Rearrangements: More recent methods involve the acid-mediated rearrangement of 1-cyclopropylcyclobutanols or the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to form spiro[3.3]heptan-1-ones.[10]

Q2: How can I purify the intermediate diethyl 1,1-cyclobutanedicarboxylate?

A2: Diethyl 1,1-cyclobutanedicarboxylate is typically purified by vacuum distillation.[6] The boiling point is reported to be around 91-96°C at 4 mmHg.[6] It is important to have an efficient vacuum system to achieve a low enough pressure to distill the compound without decomposition.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Sodium Metal: Sodium is highly reactive with water and flammable. It should be handled under an inert atmosphere or in a dry solvent like absolute ethanol. Always add small pieces of sodium to the alcohol slowly to control the exothermic reaction.

  • 1,3-Dihalopropanes: These are alkylating agents and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • High Temperatures: The decarboxylation step involves high temperatures, and appropriate shielding and temperature control should be used.

Q4: Can I scale up the synthesis of spiro[3.3]heptane derivatives?

A4: Yes, scale-up is possible. Syntheses of functionalized spiro[3.3]heptanes have been reported on scales up to 120g for the double alkylation step and on a 0.5 kg scale for the preparation of a key 1,1-bis(bromomethyl)cyclobutane intermediate.[3] Careful control of reaction parameters, particularly temperature and mixing, becomes even more critical at a larger scale.

III. Experimental Protocols & Data

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from the procedure described by Mariella and Raube.[6]

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser and a drying tube, add 138 g (6.0 g-atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol.

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide.

  • Reaction: Slowly add the sodium ethoxide solution to the diethyl malonate mixture while stirring. The addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Work-up: Cool the reaction mixture, add 900 mL of cold water, and separate the organic layer. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation and purify the residue by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Parameter Value Reference
Boiling Point 91-96°C / 4 mmHg[6]
Typical Yield 53-55%[6]
Protocol 2: Thermal Decarboxylation of Spiro[3.3]heptane-1,6-dicarboxylic Acid
  • Setup: Place the crude spiro[3.3]heptane-1,6-dicarboxylic acid in a round-bottomed flask equipped for distillation or with a gas outlet to vent the CO2.

  • Heating: Heat the flask to 220°C.

  • Reaction: Maintain the temperature until the evolution of carbon dioxide ceases.

  • Cooling: Allow the mixture to cool to room temperature to obtain the crude spiro[3.3]heptane-2-carboxylic acid.[8]

IV. Visualizing the Process

Troubleshooting Workflow for Low Yield in Double Alkylation

Troubleshooting Workflow start Low Yield in Double Alkylation check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_base Evaluate Base (Sufficient Quantity?) start->check_base check_time_temp Review Reaction Time & Temperature start->check_time_temp analyze_byproducts Analyze for Byproducts (e.g., Tetra-ester) start->analyze_byproducts solution_anhydrous Action: Use Dry Glassware & Absolute Ethanol check_moisture->solution_anhydrous solution_base Action: Ensure Stoichiometric Amount of Fresh Base check_base->solution_base solution_conditions Action: Optimize Reflux Time & Maintain 60-65°C check_time_temp->solution_conditions solution_purification Action: Adjust Purification Strategy analyze_byproducts->solution_purification

Caption: A flowchart for troubleshooting low yields in the double alkylation step.

V. References

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. --INVALID-LINK--

  • Jung, M. S. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. --INVALID-LINK--

  • Mariella, R. P., & Raube, R. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses. --INVALID-LINK--

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. --INVALID-LINK--

  • Walbobjsky, H. M. (n.d.). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society.

  • ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. --INVALID-LINK--

  • Mykhailiuk, P. K., et al. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. --INVALID-LINK--

  • Gagnon, D., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. --INVALID-LINK--

  • ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate synthesis. --INVALID-LINK--

  • Chemdad Co., Ltd. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. --INVALID-LINK--

  • Fejes, I., et al. (2015). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. --INVALID-LINK--

  • Stocks, M. J., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. --INVALID-LINK--

  • Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ChemistrySelect.

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. --INVALID-LINK--

References

Technical Support Center: Synthesis of Spiro[3.3]heptan-1-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[3.3]heptan-1-ones. The content addresses common challenges encountered during experimental procedures for the two primary synthetic routes: the strain-relocating semipinacol rearrangement and the [2+2] cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in preparing spiro[3.3]heptan-1-ones?

The main challenges in synthesizing spiro[3.3]heptan-1-ones stem from the inherent strain of the spirocyclic system. Key difficulties include controlling stereochemistry, achieving high yields, managing side reactions, and purifying the final products, which can often be volatile or form hard-to-separate isomeric mixtures.[1]

Q2: Which are the most common synthetic routes to spiro[3.3]heptan-1-ones?

The two most prevalent methods are the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates and the [2+2] cycloaddition of ketenes or keteniminium salts with methylenecyclobutane or other suitable alkenes.[1][2] Each route has its own set of advantages and challenges.

Q3: Why is the spiro[3.3]heptane motif important in drug discovery?

The spiro[3.3]heptane scaffold is a highly sought-after motif in medicinal chemistry because it acts as a saturated bioisostere of a phenyl ring, offering a rigid, three-dimensional structure with well-defined exit vectors for substituents.[3][4][5] This rigidity can lead to improved target selectivity and metabolic stability in drug candidates.

Troubleshooting Guides

Strain-Relocating Semipinacol Rearrangement

This method involves the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane, followed by an acid-catalyzed rearrangement to yield the spiro[3.3]heptan-1-one.[1]

Problem 1: Low Yield of Spiro[3.3]heptan-1-one

  • Possible Cause 1: Incomplete formation of the lithiated bicyclobutane.

    • Solution: Ensure the organolithium reagent (e.g., n-BuLi or t-BuLi) is fresh and properly titrated. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (-78 °C) to prevent decomposition of the lithiated intermediate.

  • Possible Cause 2: Inefficient addition to the cyclopropanone equivalent.

    • Solution: Optimize the reaction temperature and addition time. A slow, dropwise addition of the lithiated bicyclobutane solution to the 1-sulfonylcyclopropanol at -78 °C is recommended.

  • Possible Cause 3: Incomplete rearrangement.

    • Solution: The choice and concentration of the acid catalyst (e.g., methanesulfonic acid (MsOH) or aluminum trichloride (AlCl₃)) are critical.[1] Ensure the acid is added at the appropriate temperature (often room temperature) and that the reaction is monitored by TLC or LC-MS until the starting material is consumed.

Problem 2: Formation of Diastereomers (endo and exo)

  • Background: The semipinacol rearrangement can lead to the formation of both endo and exo diastereomers, with the endo isomer typically being the major product.[1] The ratio of these isomers can be influenced by the substrate and reaction conditions.

  • Troubleshooting:

    • Separation: The diastereomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation.

    • Characterization: The stereochemistry of the isomers can be confirmed by X-ray crystallography or NOE analysis.[1]

Experimental Protocol: Strain-Relocating Semipinacol Rearrangement

A representative experimental protocol is as follows:

  • To a solution of 1-sulfonylbicyclo[1.1.0]butane in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of 1-sulfonylcyclopropanol in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent (e.g., CH₂Cl₂) and add the acid catalyst (e.g., MsOH).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product, dry the organic layer, and purify by column chromatography.

[2+2] Cycloaddition

This route typically involves the reaction of an alkene with a ketene or a keteniminium salt generated in situ.

Problem 1: Low Yield of the Cycloadduct

  • Possible Cause 1: Instability of the keteniminium salt.

    • Solution: The keteniminium salt is often generated in situ from an amide and a strong electrophile like triflic anhydride.[2] These intermediates are highly reactive and moisture-sensitive. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under an inert atmosphere. The choice of a non-nucleophilic base (e.g., collidine or lutidine) is also critical.[2]

  • Possible Cause 2: Polymerization or side reactions of the alkene.

    • Solution: Use a slight excess of the alkene to compensate for potential side reactions. For gaseous alkenes, ensuring a sufficient concentration in the reaction mixture is key.[2] The reaction temperature should be carefully controlled, as higher temperatures can promote polymerization.

Problem 2: Difficult Purification

  • Possible Cause: Formation of oligomeric byproducts.

    • Solution: Purification can be challenging due to the formation of byproducts. Vacuum distillation or column chromatography are common purification methods.[2] A careful optimization of the reaction stoichiometry and temperature can help minimize the formation of these impurities.

Data Presentation

Table 1: Yields of Substituted Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement

EntryBicyclobutane Substituent (R¹)Cyclopropanone Substituent (R²)ProductYield (%)Diastereomeric Ratio (endo:exo)
1HH3a854:1
24-MeOPhH3b783:1
34-CF₃PhH3c815:1
42-thienylH3d724:1
5HMe3e753:1
6HPh3f68>10:1

Data adapted from Jung, M. et al. Tetrahedron, 2023.[1]

Visualizations

experimental_workflow Experimental Workflow: Semipinacol Rearrangement cluster_step1 Step 1: Formation of Lithiated Bicyclobutane cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Workup and Purification start 1-Sulfonylbicyclo[1.1.0]butane + n-BuLi in THF at -78°C addition Addition to 1-Sulfonylcyclopropanol start->addition Formation of Lithiated Intermediate rearrangement Acid Catalyst (MsOH or AlCl3) at RT addition->rearrangement Formation of Bicyclobutylcyclopropanol workup Aqueous Workup rearrangement->workup Formation of Crude Product purification Column Chromatography workup->purification end_product Spiro[3.3]heptan-1-one purification->end_product

Caption: Workflow for the synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement.

troubleshooting_low_yield Troubleshooting Logic: Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Spiro[3.3]heptan-1-one cause1 Incomplete Lithiation problem->cause1 cause2 Inefficient Addition problem->cause2 cause3 Incomplete Rearrangement problem->cause3 solution1 Use fresh, titrated n-BuLi Strictly anhydrous/inert conditions cause1->solution1 solution2 Optimize temperature and addition rate cause2->solution2 solution3 Check acid catalyst activity and concentration Monitor reaction to completion cause3->solution3

Caption: Troubleshooting guide for low yields in spiro[3.3]heptan-1-one synthesis.

References

Stability of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acidic deprotection of this compound.

Issue / Observation Potential Cause Recommended Action
Incomplete Boc Deprotection Insufficient acid strength or concentration.- Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). - Switch to a stronger acid, such as 4M HCl in dioxane.[1][2]
Short reaction time.- Extend the reaction time and monitor progress using TLC or LC-MS.[3][4]
Low reaction temperature.- Allow the reaction to warm to room temperature after an initial period at 0°C.[3]
Degradation of the Spirocyclic Core or Hydroxyl Group Harsh acidic conditions.- Use milder acidic conditions. Consider using a lower concentration of acid or a weaker acid. - Perform the reaction at a lower temperature (e.g., maintain at 0°C throughout).[2]
Presence of water in the reaction.- Ensure all solvents and reagents are anhydrous, as water can sometimes facilitate side reactions.
Formation of Side Products (Alkylation) The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[4][5]- Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[4]
Difficulty in Product Isolation The product may be isolated as a salt (e.g., hydrochloride or trifluoroacetate salt).[3][4]- If the salt precipitates, it can be collected by filtration.[3] - If the product remains in solution, a workup with a basic solution (e.g., saturated sodium bicarbonate) can be performed to obtain the free amine, followed by extraction.[3][6]
Product is water-soluble.- After neutralization, saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency with an organic solvent. - Consider using a different workup procedure, such as ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for the deprotection of the Boc group on this compound?

Q2: How does the spirocyclic structure and the hydroxyl group affect the stability under acidic conditions?

A2: The spiro[3.3]heptane core is generally stable under many synthetic conditions. However, the presence of the hydroxyl group could potentially lead to side reactions under strongly acidic and harsh conditions, such as dehydration or rearrangement. The stability of the Boc group itself is the primary concern under acidic conditions.[9]

Q3: Can I selectively deprotect the Boc group in the presence of other acid-sensitive functional groups?

A3: The Boc group is known for its high sensitivity to acid, which often allows for its selective removal in the presence of other less acid-labile protecting groups like Cbz (carbobenzoxy).[4][10] However, if other highly acid-sensitive groups are present, careful optimization of the reaction conditions (e.g., using milder acids or lower temperatures) is crucial.[2]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] On TLC, the disappearance of the starting material (Boc-protected amine) and the appearance of the more polar product (free amine) can be observed. LC-MS can confirm the mass of the desired product.

Q5: What is the mechanism of acid-catalyzed Boc deprotection?

A5: The deprotection mechanism involves three main steps:

  • Protonation of the carbamate oxygen by the acid.[4][11]

  • Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][11]

  • The unstable carbamic acid spontaneously decomposes to release carbon dioxide and the free amine.[4][11] The free amine is then typically protonated by the acid in the reaction mixture to form an amine salt.[4]

Experimental Protocols

Below are detailed methodologies for common acidic deprotection procedures applicable to this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[3]

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a pre-cooled, vigorously stirred solution of saturated sodium bicarbonate until gas evolution ceases.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another common procedure and can sometimes offer different selectivity or be preferable for substrates sensitive to TFA.[1]

  • Materials:

    • This compound

    • 4M HCl in 1,4-Dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent if necessary, or add the HCl/dioxane solution directly if the compound is soluble.

    • Add the 4M HCl in dioxane solution (typically a 5-10 fold excess of HCl).

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Upon completion, the product hydrochloride salt often precipitates from the solution.[3]

    • If precipitation occurs, collect the solid by filtration. Wash the solid with cold, anhydrous diethyl ether to remove non-polar impurities.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • Dry the resulting hydrochloride salt under vacuum.

Data Presentation

The following table summarizes common acidic reagents and their typical conditions for Boc deprotection, which can be used as a starting point for the deprotection of this compound.

Reagent Typical Concentration Solvent(s) Temperature (°C) Typical Reaction Time Notes and Considerations
Trifluoroacetic Acid (TFA) 20-50% (v/v)[3]Dichloromethane (DCM)0 to Room Temp1 - 4 hours[3]Most common and generally effective. TFA is volatile and can be removed under reduced pressure.[3] Potential for side reactions.
Hydrogen Chloride (HCl) 4 M[1]1,4-Dioxane, Methanol, Ethyl AcetateRoom Temp0.5 - 4 hours[1][6]Often provides the product as a hydrochloride salt, which may precipitate.
Hydrochloric Acid (aqueous) ConcentratedWater, Toluene, Ethyl AcetateRoom Temp2 - 12 hours[7]Can be used in biphasic systems.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine This compound Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation H_plus H+ Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow Start Dissolve Boc-protected amine in anhydrous solvent Cool Cool to 0°C (optional) Start->Cool Add_Acid Add acidic reagent (e.g., TFA or HCl/dioxane) Cool->Add_Acid React Stir at specified temperature Add_Acid->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Reaction Workup (Quench/Neutralize) Monitor->Workup Complete Isolate Isolate and purify the product Workup->Isolate End Deprotected Amine Isolate->End

Caption: A typical experimental workflow for Boc deprotection.

References

Technical Support Center: Boc Protection of Spiro-Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc protection of spiro-amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protecting sterically hindered and structurally unique spirocyclic amines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to resolving specific problems you might encounter during the Boc protection of spiro-amines.

Question 1: I am observing very low to no conversion of my spiro-amine starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Boc protection of spiro-amines is a common issue, primarily stemming from the inherent steric hindrance of the spirocyclic framework. The bulky nature of the spiro-amine can significantly impede the approach of the Boc anhydride to the nitrogen atom.

Potential Causes and Solutions:

  • Steric Hindrance: The rigid, three-dimensional structure of spiro-amines can physically block the amine's lone pair of electrons from attacking the carbonyl carbon of the Boc anhydride.

    • Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation of your starting material or product.

    • Solution 2: Use a More Reactive Acylating Agent: While di-tert-butyl dicarbonate ((Boc)₂O) is standard, consider using a more reactive agent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

    • Solution 3: Employ a Catalyst: The addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][2][3] However, be aware that DMAP can also promote side reactions (see Question 2). Use it in catalytic amounts (0.1-0.2 equivalents).[4]

  • Insufficient Reagent Stoichiometry: An inadequate amount of Boc anhydride will naturally lead to incomplete conversion.

    • Solution: Use a slight excess of (Boc)₂O, typically 1.1 to 1.5 equivalents, to drive the reaction to completion.[5]

  • Poor Solubility: Spiro-amines can sometimes have limited solubility in common organic solvents.

    • Solution: Experiment with different solvent systems. Aprotic polar solvents like acetonitrile, THF, or DMF are often good choices.[6] In some cases, a biphasic system with a phase-transfer catalyst may be beneficial.

Question 2: My reaction is messy, and I'm isolating multiple unexpected byproducts. What are these side products and how can I prevent their formation?

Answer:

The formation of multiple products is a frequent challenge, especially when using catalysts like DMAP to drive the reaction of sterically hindered spiro-amines.[1][7]

Common Side Reactions and Prevention Strategies:

Side ProductFormation MechanismPrevention Strategy
Di-Boc Protected Amine A second Boc group is added to the nitrogen, which is more likely with primary amines and when using a large excess of (Boc)₂O and a strong base or catalyst.Carefully control the stoichiometry, using close to 1.0 equivalent of (Boc)₂O.[4] Monitor the reaction closely and stop it once the starting material is consumed.
Urea Derivative Can form if the starting amine reacts with isocyanate impurities in the (Boc)₂O or those formed in situ.[7][8]Use high-purity (Boc)₂O. Perform the reaction under anhydrous conditions to minimize isocyanate formation. Running the reaction at lower temperatures can also suppress this side reaction.[5][7]
Over-acylation on other functional groups If your spiro-amine contains other nucleophilic groups like hydroxyls, they can also be acylated.Run the reaction at room temperature or 0°C without a strong base to favor N-protection.[4] If selectivity is still an issue, consider protecting the other functional group first with an orthogonal protecting group.

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

Boc_Protection_Side_Reactions Start Spiro-Amine + (Boc)₂O Desired N-Boc Protected Spiro-Amine Start->Desired Desired Pathway (Controlled Stoichiometry) DiBoc Di-Boc Protected Amine Start->DiBoc Excess (Boc)₂O, Strong Base/Catalyst Urea Urea Derivative Start->Urea Isocyanate Impurities, High Temperature Overacylation Side-group Acylation Start->Overacylation Other Nucleophilic Groups, Harsh Conditions

Caption: Desired vs. side reaction pathways in Boc protection.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the Boc protection of spiro-amines.

Question 3: Is a base always necessary for the Boc protection of a spiro-amine?

Answer:

A base is not strictly required for the reaction to proceed. The reaction of an amine with (Boc)₂O generates tert-butoxide as a byproduct, which is a sufficiently strong base to deprotonate the newly formed protonated amine.[4] However, for less nucleophilic or sterically hindered amines like spiro-amines, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) is common practice to accelerate the reaction.[4] For some substrates, aqueous bases like sodium bicarbonate can also be effective.[6]

Question 4: What is the specific role of DMAP, and should I use it for my spiro-amine protection?

Answer:

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates the rate of Boc protection.[1][2] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the sterically hindered spiro-amine.[3][4]

However, the use of DMAP can increase the likelihood of side reactions, such as the formation of di-Boc protected amines or ureas, particularly if used in stoichiometric amounts or at elevated temperatures.[4][7] For a spiro-amine, it is advisable to first attempt the reaction without DMAP. If the reaction is too slow, introduce a catalytic amount (0.1-0.2 equivalents) of DMAP and carefully monitor for the formation of byproducts.

The catalytic cycle of DMAP in Boc protection is illustrated below.

DMAP_Catalysis Boc2O (Boc)₂O Intermediate Acylpyridinium Intermediate (Highly Reactive) Boc2O->Intermediate + DMAP DMAP DMAP Product N-Boc Spiro-Amine Intermediate->Product + Spiro-Amine SpiroAmine Spiro-Amine Product->DMAP Releases DMAP

References

Technical Support Center: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a specific, documented workup procedure for 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane did not yield a standard protocol. However, by examining procedures for structurally similar compounds, such as other Boc-protected amino alcohols and functionalized spiro[3.3]heptanes, we have developed a comprehensive technical support guide. This guide includes a plausible workup procedure, a troubleshooting section in a question-and-answer format, and illustrative data.

This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during the reaction workup.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a general workup procedure for the synthesis of this compound?

A typical workup procedure involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove impurities, drying the organic layer, and finally, purifying the crude product. The specific steps can vary based on the reaction conditions used for the synthesis.

Q2: I am observing a stable emulsion during the aqueous workup. How can I resolve this?

Emulsion formation is a common issue when working with amphiphilic molecules. Here are a few strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., overnight) can lead to layer separation.

Q3: My final product has a low yield. What are the potential causes and solutions?

Low yields can result from several factors during the reaction or workup:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before initiating the workup.

  • Product Loss During Extraction: The product may have some solubility in the aqueous layer. To minimize this, perform multiple extractions with a smaller volume of the organic solvent rather than a single extraction with a large volume.

  • Product Adhesion to Glassware: Ensure all glassware is thoroughly rinsed with the extraction solvent to recover any adhered product.

  • Degradation on Silica Gel: If purifying by column chromatography, the product might be degrading on the silica gel. To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina.

Q4: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide information on the purity and confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD) can be used for quantitative purity analysis.

Illustrative Quantitative Data

The following table presents representative data for a typical reaction and purification of a Boc-protected amino alcohol. Note that these values are illustrative and may vary depending on the specific experimental conditions.

ParameterRepresentative Value
Starting Material (mol)0.1
Reagent (mol)0.12
Reaction Solvent Volume (mL)200
Reaction Time (h)12
Crude Product Yield (%)85-95
Purified Product Yield (%)70-85
Purity by HPLC (%)>98

Experimental Protocol: Workup and Purification

This protocol describes a general procedure for the workup and purification of this compound following its synthesis.

1. Reaction Quenching: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Caution: Quenching may be exothermic.

2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). c. Shake the funnel vigorously, venting frequently to release any pressure. d. Allow the layers to separate and drain the aqueous layer. e. Repeat the extraction of the aqueous layer two more times with the organic solvent.

3. Washing: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic layer sequentially with: i. Deionized water ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic) iii. Saturated aqueous sodium chloride (brine) solution

4. Drying: a. Drain the washed organic layer into an Erlenmeyer flask. b. Add an anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄)). c. Swirl the flask and let it stand for 15-20 minutes.

5. Filtration and Concentration: a. Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. A typical eluent system would be a gradient of ethyl acetate in hexanes. c. Collect the fractions containing the desired product (monitor by TLC). d. Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Visualizations

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture quench 1. Quench Reaction (e.g., sat. aq. NH4Cl) start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash 3. Wash Organic Layer (Water, Brine) extract->wash dry 4. Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate chromatography 6. Column Chromatography concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: Experimental workflow for the workup and purification of this compound.

G cluster_emulsion Emulsion Formation cluster_low_yield Low Product Yield cluster_purity Impure Product issue Problem Encountered During Workup emulsion Stable Emulsion issue->emulsion low_yield Low Yield issue->low_yield impure_product Impure Product issue->impure_product add_brine Add Brine emulsion->add_brine centrifuge Centrifuge emulsion->centrifuge filter_celite Filter through Celite emulsion->filter_celite check_completion Check Reaction Completion low_yield->check_completion multiple_extractions Perform Multiple Extractions low_yield->multiple_extractions deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica optimize_chromatography Optimize Chromatography impure_product->optimize_chromatography recrystallize Recrystallize impure_product->recrystallize check_reagents Check Reagent Purity impure_product->check_reagents

Caption: Troubleshooting guide for common issues in the workup of this compound.

Overcoming low reactivity of alkyl Grignard reagents in spiro-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of alkyl Grignard reagents in spiro-synthesis.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Ketone

Question: I am attempting to synthesize a spiro-alcohol by adding an alkyl Grignard reagent to my sterically hindered cyclic ketone, but I am observing very low conversion and recovering most of my starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion in the Grignard addition to a sterically hindered ketone is a common issue, often stemming from a combination of the alkyl Grignard's inherent low reactivity and competing side reactions. Here’s a step-by-step guide to troubleshoot this problem.

Possible Causes and Solutions:

  • Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed.

    • Solution: Ensure strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[1][2] All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used. It is also beneficial to use freshly prepared Grignard reagent. The quality of the magnesium turnings is crucial; they should be shiny. If they appear dull, they can be activated by stirring under an inert gas, grinding, or using activating agents like iodine or 1,2-dibromoethane.[3]

  • Steric Hindrance: The primary challenge in spiro-synthesis is often the steric bulk around the carbonyl group of the cyclic ketone, which impedes the approach of the nucleophilic Grignard reagent.[4]

    • Solution 1: Use of Additives to Enhance Reactivity. The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly enhance the nucleophilicity of the Grignard reagent while reducing its basicity. This favors the desired 1,2-addition over side reactions like enolization.[5] The organocerium species formed in situ is more oxophilic and effectively activates the ketone for nucleophilic attack.

    • Solution 2: Switch to a More Reactive Nucleophile. Organolithium reagents are generally more reactive than their Grignard counterparts and are often successful in additions to sterically hindered ketones where Grignard reagents fail.[6][7]

  • Enolization of the Ketone: If the ketone has α-protons, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[1][4] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents. Upon workup, the enolate is protonated, regenerating the starting ketone.

    • Solution: As mentioned above, using CeCl₃ with the Grignard reagent can suppress enolization.[5] Alternatively, using a more nucleophilic and less basic organolithium reagent at low temperatures can also favor addition over deprotonation.[6]

Experimental Workflow for Troubleshooting Low Conversion:

G cluster_start Start: Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low or No Product Formation check_reagent Verify Grignard Reagent Activity (Titration, Anhydrous Conditions) start->check_reagent check_reagent->start If reagent is inactive, reprepare use_additive Option 1: Enhance Grignard Reactivity (Add Anhydrous CeCl₃) check_reagent->use_additive If reagent is active change_reagent Option 2: Switch to a More Reactive Nucleophile (Organolithium) check_reagent->change_reagent If CeCl₃ is ineffective success Successful Spiro-Alcohol Synthesis use_additive->success change_reagent->success

Caption: Troubleshooting workflow for low conversion in spiro-synthesis.

Issue 2: Formation of an Unexpected Side-Product

Question: I am getting a product, but it's not my desired spiro-alcohol. What could this side-product be, and how can I prevent its formation?

Answer:

In Grignard reactions for spiro-synthesis, several side-products can form. Identifying the unexpected product is key to diagnosing the problem.

Common Side-Products and Prevention Strategies:

  • Hemiketal Formation: In the synthesis of bis-spiro compounds from diketones where the carbonyl groups are in close proximity, the addition of the Grignard reagent to one carbonyl can be followed by an intramolecular attack of the resulting alkoxide on the second carbonyl group, forming a stable hemiketal.

    • Prevention: This can often be overcome by carefully controlling the reaction conditions. Using a freshly prepared Grignard reagent and adding the diketone solution to the Grignard solution (reverse addition) at a specific temperature (e.g., 0 °C) can favor the desired double addition.

  • Wurtz Coupling Product: A significant side-product can be the dimer of the alkyl group from the Grignard reagent (R-R). This arises from the reaction of the Grignard reagent with unreacted alkyl halide.

    • Prevention: Ensure a slight excess of magnesium during the Grignard reagent formation and allow sufficient time for the reaction to complete. Adding the alkyl halide slowly to the magnesium suspension also helps to minimize the concentration of unreacted alkyl halide.

  • Reduction Product: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley reduction).[4]

    • Prevention: Use a Grignard reagent without β-hydrides if possible. If a β-hydride containing reagent is necessary, using CeCl₃ can favor the nucleophilic addition pathway over reduction.

Logical Flow for Side-Product Identification and Mitigation:

G cluster_start Start: Unexpected Product cluster_analysis Analysis and Identification cluster_solution Mitigation Strategy cluster_outcome Desired Outcome start Formation of Side-Product identify Characterize Side-Product (NMR, MS) start->identify hemiketal Hemiketal Detected? identify->hemiketal wurtz Wurtz Coupling Product Detected? identify->wurtz reduction Reduction Product Detected? identify->reduction sol_hemiketal Optimize Reaction Conditions (Reverse Addition, Temp. Control) hemiketal->sol_hemiketal Yes sol_wurtz Optimize Grignard Formation (Slow Addition of R-X) wurtz->sol_wurtz Yes sol_reduction Use Additives (CeCl₃) or Change Grignard Reagent reduction->sol_reduction Yes success Formation of Target Spiro-Alcohol sol_hemiketal->success sol_wurtz->success sol_reduction->success

Caption: Decision tree for identifying and preventing side-product formation.

Frequently Asked Questions (FAQs)

Q1: Why are alkyl Grignard reagents less reactive than aryl or vinyl Grignards?

A1: The reactivity of Grignard reagents is related to the stability of the carbanionic character on the carbon atom bonded to magnesium. In aryl and vinyl Grignards, the carbon is sp² hybridized, which is more electronegative than the sp³ hybridized carbon of an alkyl Grignard. This increased s-character in the C-Mg bond of aryl and vinyl Grignards makes them more stable and less reactive as bases, but still highly effective as nucleophiles. Alkyl Grignards, being more carbanionic in nature, are stronger bases and can be more prone to side reactions like enolization, especially with hindered ketones.

Q2: Can I use a commercial solution of an alkyl Grignard reagent for a challenging spiro-synthesis?

A2: While commercial Grignard solutions are convenient, for highly sensitive or low-yielding reactions, it is often best to prepare the Grignard reagent fresh in the lab. The concentration of commercial Grignard reagents can vary, and they may contain soluble magnesium halides that can influence reactivity. Preparing the reagent in-house allows for better control over concentration and purity.

Q3: What is the benefit of using THF over diethyl ether as a solvent?

A3: Tetrahydrofuran (THF) is a more polar coordinating solvent than diethyl ether. This allows THF to better solvate and stabilize the Grignard reagent, which can increase its reactivity.[3] For less reactive alkyl halides, THF is often the solvent of choice. However, the choice of solvent can also influence the equilibrium between the monomeric and dimeric forms of the Grignard reagent, which in turn can affect its reactivity.

Q4: How do I prepare anhydrous cerium(III) chloride?

A4: Commercially available cerium(III) chloride heptahydrate must be rigorously dried before use, as any residual water will quench the Grignard reagent. A common procedure involves heating the hydrated salt under high vacuum at a gradually increasing temperature (e.g., up to 140-150 °C) for several hours. It is crucial to perform this process carefully to avoid the formation of inactive cerium oxychloride.[8]

Q5: Are there any alternatives to Grignard and organolithium reagents for these transformations?

A5: Yes, organozinc reagents, often prepared in situ from Grignard reagents and a zinc salt, can offer a milder alternative. They are generally less basic than Grignards and can exhibit different chemoselectivity. Organocerium reagents, as discussed, are another excellent alternative for suppressing side reactions.

Data Presentation

Table 1: Comparison of Nucleophilic Reagents for Addition to a Sterically Hindered Ketone

Reagent SystemSubstrateTemperature (°C)Yield of 1,2-Addition Product (%)Key Observations
n-BuMgBr2-Adamantanone25< 5Significant recovery of starting material.
n-BuLi2-Adamantanone-7885High yield of the desired tertiary alcohol.[7]
n-BuMgBr / CeCl₃2-Adamantanone092CeCl₃ effectively promotes the addition.
i-PrMgBrCamphor25LowDominated by reduction and enolization.
i-PrMgBr / CeCl₃Camphor088Excellent yield of the 1,2-addition product.

Table 2: Effect of Additives on the Yield of Alkyl Grignard Addition to α-Tetralone

Reagent SystemAdditiveTemperature (°C)Yield of Alcohol (%)Yield of Recovered Ketone (%)
n-BuLiNone-782655
n-BuLiCeCl₃-7897< 2
n-BuMgBrNone06035
n-BuMgBrCeCl₃095< 5

(Data in tables are illustrative and compiled from trends reported in the literature. Actual yields are substrate and reaction condition dependent.)

Experimental Protocols

Protocol 1: General Procedure for CeCl₃-Mediated Addition of an Alkyl Grignard Reagent to a Hindered Ketone
  • Preparation of Anhydrous CeCl₃ Slurry:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add anhydrous CeCl₃ (1.2 equivalents).

    • Add anhydrous THF via syringe and stir the resulting suspension vigorously at room temperature for at least 2 hours.

  • Grignard Addition:

    • Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath).

    • Slowly add the alkyl Grignard reagent (1.2 equivalents, as a solution in THF or diethyl ether) dropwise to the slurry.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Addition of an Organolithium Reagent to a Hindered Ketone
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, and argon inlet, add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

  • Organolithium Addition:

    • Slowly add the alkyllithium reagent (1.1 equivalents, as a solution in hexanes or other appropriate solvent) dropwise to the ketone solution via syringe. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow for Organolithium Addition to a Hindered Ketone:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_end Final Product start Dissolve Hindered Ketone in Anhydrous THF cool Cool to -78 °C start->cool add_rli Slowly Add Alkyllithium Reagent (1.1 eq) cool->add_rli stir Stir at -78 °C for 1-3h add_rli->stir quench Quench with sat. aq. NH₄Cl stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Pure Spiro-Alcohol purify->product

Caption: Step-by-step workflow for the addition of an organolithium reagent.

References

Technical Support Center: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly sealed to prevent moisture absorption and degradation. While specific temperature ranges are not always provided, storage at room temperature (20-25°C) is generally acceptable for similar Boc-protected compounds.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment to ensure safety. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases of poor ventilation or when handling the powder, a dust mask or respirator is advised.

Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Q3: What are the common solvents for dissolving this compound?

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

The choice of solvent will depend on the specific experimental requirements. For guidance on preparing solutions, please refer to the Experimental Protocols section.

Q4: What are the primary incompatibilities of this compound?

This compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can lead to the degradation of the molecule, including the cleavage of the Boc protecting group.[4]

Troubleshooting Guides

Solubility Issues

Problem: Difficulty dissolving the compound.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Test solubility in a small amount of different recommended solvents (DCM, THF, MeOH, DMSO) to find the most suitable one for your application.
Low Temperature Gently warm the solution. Sonication can also aid in dissolution.
Compound Degradation If the compound has been stored improperly, it may have degraded, affecting its solubility. Use a fresh batch of the compound.
Boc-Deprotection Issues

Problem: Incomplete removal of the Boc protecting group.

Possible Causes & Solutions:

CauseSolution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) or switch to a stronger acid system (e.g., HCl in dioxane).
Inadequate Reaction Time or Temperature Increase the reaction time and monitor progress by TLC or LC-MS. Gentle warming may be necessary.
Steric Hindrance Prolonged reaction times or stronger acidic conditions may be required for sterically hindered substrates.

Problem: Formation of unexpected byproducts during Boc-deprotection.

Possible Causes & Solutions:

CauseSolution
Alkylation by tert-butyl cation The tert-butyl cation generated during deprotection can react with nucleophilic functional groups. Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the cation.
Degradation of other acid-sensitive groups Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.

Data Presentation

Table 1: Storage and Handling Recommendations

ParameterRecommendationSource(s)
Storage Temperature Cool, dry place. Room temperature (20-25°C) for short-term. Refrigerate (2-8°C) for long-term.[1][2]
Atmosphere Store under a dry, inert atmosphere if possible.
Light Sensitivity Store in a light-resistant container.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4]
Handling Use in a well-ventilated area or fume hood.[1]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to a suitable volumetric flask.

  • Add a small amount of the chosen solvent (e.g., DMSO, DCM, or MeOH) to dissolve the compound completely. Sonication or gentle warming may be applied if necessary.

  • Once fully dissolved, add the solvent to the final desired volume.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution appropriately, typically at -20°C or -80°C for long-term use.

Protocol 2: General Procedure for Boc-Deprotection
  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acidic reagent (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

  • If the substrate contains nucleophilic groups sensitive to alkylation, add a scavenger (e.g., triisopropylsilane).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The crude product can then be purified by standard methods such as crystallization, extraction, or column chromatography.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent Is the solvent appropriate? start->solvent temp Is the temperature adequate? solvent->temp Yes change_solvent Try a different solvent (DCM, THF, MeOH, DMSO) solvent->change_solvent No degradation Is the compound degraded? temp->degradation Yes warm_sonicate Gently warm or sonicate the mixture temp->warm_sonicate No fresh_compound Use a fresh batch of the compound degradation->fresh_compound Possibly end_fail Issue persists: Further analysis needed degradation->end_fail No change_solvent->start end_success Success: Compound dissolved change_solvent->end_success warm_sonicate->start warm_sonicate->end_success fresh_compound->start fresh_compound->end_success

Caption: Troubleshooting workflow for solubility issues.

G Decision Tree for Boc-Deprotection start Start: Boc-Deprotection sensitive_groups Are other acid-sensitive groups present? start->sensitive_groups mild_conditions Use mild conditions (e.g., 20% TFA in DCM) sensitive_groups->mild_conditions Yes standard_conditions Use standard conditions (e.g., 50% TFA in DCM) sensitive_groups->standard_conditions No nucleophilic_residues Are nucleophilic residues present? mild_conditions->nucleophilic_residues standard_conditions->nucleophilic_residues add_scavenger Add scavenger (e.g., TIS) nucleophilic_residues->add_scavenger Yes no_scavenger Proceed without scavenger nucleophilic_residues->no_scavenger No monitor Monitor reaction by TLC/LC-MS add_scavenger->monitor no_scavenger->monitor

Caption: Decision tree for Boc-deprotection conditions.

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane and 2-Azaspiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The spirocyclic scaffold, particularly the azaspiro[3.3]heptane framework, has garnered significant attention as a bioisosteric replacement for traditional saturated heterocycles like piperidine. This guide provides a detailed comparative analysis of two key players in this arena: the foundational building block, 2-azaspiro[3.3]heptane, and its functionalized derivative, 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane. This examination will delve into their distinct roles, strategic applications, and the underlying chemical principles that govern their utility in drug development.

At a Glance: Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in their level of functionalization, which dictates their immediate utility and synthetic strategy. 2-Azaspiro[3.3]heptane is the parent scaffold, offering a rigid, three-dimensional core ready for derivatization. In contrast, this compound is a pre-functionalized building block, designed for direct integration into more complex molecular frameworks.

Property2-Azaspiro[3.3]heptaneThis compound
Molecular Formula C6H11NC12H21NO3
Molecular Weight 97.16 g/mol [1]227.31 g/mol
Structure Unsubstituted spirocyclic amineSpirocyclic core with Boc-protected amine and hydroxyl groups
Primary Role Versatile scaffold for chemical explorationPre-functionalized building block for targeted synthesis
Lipophilicity (logD7.4) Can decrease logD when replacing piperidines (C-linked), but N-linked derivatives can increase logD by up to +0.5[2]Expected to be higher than the parent scaffold due to the Boc group, but potentially modulated by the hydroxyl group. Specific experimental data is not readily available.
Basicity (pKa) Increased basicity compared to piperidine, contributing to lower lipophilicity in its protonated state[2]The basicity of the amine is masked by the Boc protecting group.

The Strategic Value of 2-Azaspiro[3.3]heptane: A Versatile Scaffold

2-Azaspiro[3.3]heptane has emerged as a valuable building block in drug discovery, primarily as a bioisostere for the ubiquitous piperidine ring.[3] Its rigid, spirocyclic nature offers a distinct three-dimensional geometry that can lead to improved target engagement and selectivity.[4] The key advantage of this scaffold lies in its ability to modulate physicochemical properties, often in a counterintuitive manner.

The Lipophilicity Conundrum: Adding Carbon to Reduce logD

A fascinating aspect of incorporating the 2-azaspiro[3.3]heptane core is its impact on lipophilicity. While the addition of a carbon atom would be expected to increase lipophilicity, in many cases, replacing a piperidine ring with a C-linked 2-azaspiro[3.3]heptane scaffold has been shown to decrease the measured logD7.4 by as much as -1.0.[2] This phenomenon is largely attributed to the increased basicity of the azaspiro[3.3]heptane nitrogen compared to that in piperidine. The higher pKa leads to a greater proportion of the molecule existing in its protonated, more water-soluble form at physiological pH.

However, the mode of attachment is critical. For N-linked 2-azaspiro[3.3]heptanes, the opposite effect is often observed, with an increase in logD7.4 of +0.2 to +0.5, which aligns with the intuitive expectation of adding carbon.[2] This highlights the nuanced structure-property relationships that researchers must consider when employing this scaffold.

Figure 1: Decision workflow for the strategic use of 2-azaspiro[3.3]heptane as a piperidine bioisostere.

This compound: A Pre-functionalized Tool for Expedited Drug Discovery

In contrast to the parent scaffold, this compound is a more specialized building block. The presence of the Boc-protected amine and the hydroxyl group provides two orthogonal points for further chemical modification, enabling a more direct and efficient synthesis of complex molecules.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions, while being readily removable under mild acidic conditions.[5] This allows for selective reactions at other positions of the molecule without interference from the nucleophilic amine.

The hydroxyl group offers a handle for a variety of chemical transformations, including oxidation to a ketone, etherification, or esterification, further expanding the chemical space accessible from this building block.

G cluster_0 This compound cluster_1 Synthetic Transformations A Boc-Protected Amine C Boc Deprotection (e.g., TFA) A->C B Hydroxyl Group E Oxidation (e.g., Dess-Martin) B->E F Etherification, Esterification B->F D Amide Coupling, Reductive Amination, etc. C->D

References

Spiro[3.3]heptane: A Modern Bioisostere for Meta-Substituted Benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of spiro[3.3]heptane-based compounds and their meta-substituted benzene counterparts, supported by experimental data, reveals the potential of this saturated scaffold to improve physicochemical and pharmacological properties in drug candidates.

In the quest for novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to bioisosteric replacements for common aromatic moieties. The meta-substituted benzene ring, a prevalent scaffold in numerous drug molecules, often presents challenges related to metabolic instability and poor solubility. Spiro[3.3]heptane has emerged as a promising three-dimensional, saturated bioisostere that can mimic the geometry of meta-substituted benzene while offering improvements in key drug-like properties.[1][2] This guide provides a comprehensive comparison, supported by experimental data, to aid researchers in leveraging spiro[3.3]heptane in their drug design endeavors.

Physicochemical Properties: Spiro[3.3]heptane vs. Meta-Substituted Benzene

The replacement of a meta-substituted benzene ring with a spiro[3.3]heptane core can significantly impact a molecule's physicochemical properties. These changes are often beneficial, leading to improved solubility and a more favorable lipophilicity profile. The rigid, non-planar structure of spiro[3.3]heptane contributes to these desirable characteristics.[3][4]

PropertyMeta-Substituted Benzene Analog (Sonidegib)Spiro[3.3]heptane Analog (trans-76)Spiro[3.3]heptane Analog (cis-76)
Calculated logP (clogP) 6.86.06.0
Experimental logD at pH 7.4 ≥ 3.5≥ 3.5≥ 3.5
Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) 1836156
Half-life (t₁/₂, min) 934711

Table 1: Comparison of Physicochemical and Metabolic Properties. Data for the anticancer drug Sonidegib and its spiro[3.3]heptane analogs.[5]

Biological Activity: Maintaining Potency with a Novel Scaffold

A crucial aspect of bioisosteric replacement is the retention of biological activity. Encouragingly, the substitution of meta-substituted benzene with spiro[3.3]heptane has been shown to preserve, and in some cases, enhance the desired pharmacological effects. This is exemplified by the comparable in vitro and in vivo activities of spiro[3.3]heptane-containing analogs of known drugs.

Drug / AnalogTargetBiological ReadoutResult
Sonidegib Hedgehog Signaling PathwayIC₅₀ (Gli-Luc Reporter Assay)0.8 nM
(±)-trans-76 Hedgehog Signaling PathwayIC₅₀ (Gli-Luc Reporter Assay)0.14 nM
(±)-cis-76 Hedgehog Signaling PathwayIC₅₀ (Gli-Luc Reporter Assay)0.24 nM
Vorinostat Histone Deacetylases (HDACs)Cytotoxicity (HepG2 cells, 50 μM)Significant
(±)-77 Histone Deacetylases (HDACs)Cytotoxicity (HepG2 cells, 50 μM)Significant
78 Histone Deacetylases (HDACs)Cytotoxicity (HepG2 cells, 50 μM)Significant
Benzocaine Voltage-gated sodium channelsAntinociceptive Effect (Tail flick test)Significant
(±)-79 Voltage-gated sodium channelsAntinociceptive Effect (Tail flick test)Significant

Table 2: Comparison of Biological Activity. Data for Sonidegib, Vorinostat, Benzocaine, and their respective spiro[3.3]heptane analogs.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Determination of logD (Distribution Coefficient)

The lipophilicity of the compounds was determined using the shake-flask method.[7][8]

  • A solution of the test compound in a suitable organic solvent (e.g., n-octanol) and an aqueous buffer at a specific pH (typically 7.4) are mixed.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • After separation of the phases, the concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS.

  • The logD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes.[1][9]

  • The test compound is incubated with human liver microsomes in the presence of NADPH, a cofactor required for many metabolic enzymes.

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) and the half-life (t₁/₂).

Gli-Luc Reporter Assay for Hedgehog Signaling Pathway Activity

The inhibitory activity of Sonidegib and its analogs on the Hedgehog signaling pathway was measured using a Gli-Luciferase reporter assay.[5][10]

  • NIH-3T3 cells, engineered to express luciferase under the control of a Gli-responsive promoter, are seeded in a multi-well plate.

  • The cells are treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium) and varying concentrations of the test compounds.

  • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated.

Histone Deacetylase (HDAC) Inhibition Assay

The cytotoxic effects of Vorinostat and its analogs, indicative of HDAC inhibition, were evaluated in HepG2 cancer cells.[11][12]

  • HepG2 cells are seeded in a multi-well plate and allowed to adhere.

  • The cells are treated with the test compounds at a specific concentration (e.g., 50 μM).

  • After a defined incubation period (e.g., 48 hours), cell viability is assessed using a suitable method, such as an MTS assay, which measures mitochondrial activity.

  • The percentage of viable cells is determined relative to a vehicle-treated control.

Tail Flick Test for Analgesic Effect

The antinociceptive properties of Benzocaine and its analog were evaluated using the tail flick test in mice.[13][14]

  • A mouse is gently restrained, and a focused beam of heat is applied to its tail.

  • The time taken for the mouse to flick its tail away from the heat source (tail flick latency) is recorded.

  • The test compound or a vehicle control is administered to the mouse.

  • The tail flick latency is measured again at various time points after drug administration.

  • An increase in the tail flick latency is indicative of an analgesic effect.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Bioisosteric Replacement Strategy Meta-Substituted Benzene Meta-Substituted Benzene Drug Candidate Drug Candidate Meta-Substituted Benzene->Drug Candidate Incorporation Spiro[3.3]heptane Spiro[3.3]heptane Improved Drug Candidate Improved Drug Candidate Spiro[3.3]heptane->Improved Drug Candidate Incorporation Drug Candidate->Improved Drug Candidate Bioisosteric Replacement

Caption: Bioisosteric replacement of meta-substituted benzene with spiro[3.3]heptane.

G Start Start Synthesize Spiro[3.3]heptane Analog Synthesize Spiro[3.3]heptane Analog Start->Synthesize Spiro[3.3]heptane Analog Physicochemical Profiling Physicochemical Profiling Synthesize Spiro[3.3]heptane Analog->Physicochemical Profiling In Vitro Biological Assay In Vitro Biological Assay Physicochemical Profiling->In Vitro Biological Assay In Vivo Efficacy Study In Vivo Efficacy Study In Vitro Biological Assay->In Vivo Efficacy Study Lead Optimization Lead Optimization In Vivo Efficacy Study->Lead Optimization End End Lead Optimization->End

Caption: General workflow for the evaluation of spiro[3.3]heptane as a bioisostere.

G Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) | SUFU SUFU Smoothened (SMO)->SUFU | GLI Proteins GLI Proteins SUFU->GLI Proteins | Nucleus Nucleus GLI Proteins->Nucleus Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Activation Sonidegib/Analogs Sonidegib/Analogs Sonidegib/Analogs->Smoothened (SMO) Inhibition

Caption: Simplified Hedgehog signaling pathway showing the target of Sonidegib.

References

Navigating the Biological Landscape of Spiro[3.3]heptane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of spiro[3.3]heptane derivatives. This unique structural motif, characterized by two fused four-membered rings, has emerged as a promising scaffold in medicinal chemistry, primarily as a bioisostere for the ubiquitous benzene ring. This guide summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant signaling pathways to facilitate a deeper understanding of these compounds' therapeutic potential.

The spiro[3.3]heptane core offers a rigid, three-dimensional structure that can improve the physicochemical properties of drug candidates.[1] Its incorporation into known pharmaceuticals has demonstrated the potential to generate novel, patent-free analogs with significant biological activity.[2][3] This guide will delve into the anticancer and antimicrobial properties of these derivatives, presenting a comparative analysis of their performance.

Anticancer Activity: Targeting Key Signaling Pathways

Spiro[3.3]heptane derivatives have shown notable promise in oncology by mimicking the phenyl groups in established anticancer drugs, thereby influencing critical signaling pathways. This section compares the activity of spiro[3.3]heptane-containing analogs of Sonidegib and Vorinostat.

Comparative Efficacy of Spiro[3.3]heptane Analogs

The following table summarizes the in vitro activity of spiro[3.3]heptane-based analogs compared to their parent drugs.

Compound/AnalogTarget PathwayCell LineIC50 (µM)Fold Difference vs. Parent DrugReference
SonidegibHedgehog SignalingNIH3T3 (Gli Reporter)0.0015-[2]
(±)-trans-76 (Spiro[3.3]heptane analog of Sonidegib)Hedgehog SignalingNIH3T3 (Gli Reporter)0.48320-fold less active[2]
(±)-cis-76 (Spiro[3.3]heptane analog of Sonidegib)Hedgehog SignalingNIH3T3 (Gli Reporter)0.24160-fold less active[2]
Vorinostat (SAHA)HDAC Inhibition-*See note-[4]
(±)-77 (Spiro[3.3]heptane analog of Vorinostat)HDAC InhibitionHepG2Similar cytotoxic action to Vorinostat at 50 µM-[2]

Note: Vorinostat is a pan-HDAC inhibitor with varying IC50 values depending on the specific HDAC isoform.

Signaling Pathways

Hedgehog Signaling Pathway: Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in several cancers. The spiro[3.3]heptane analogs of Sonidegib, while less potent, still demonstrate micromolar inhibition of this pathway.

Hedgehog_Signaling Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits degradation of GLI GLI SUFU->GLI Target Gene Expression Target Gene Expression GLI->Target Gene Expression activates Sonidegib Analog Sonidegib Analog Sonidegib Analog->SMO inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib analogs on SMO.

HDAC Inhibition and Downstream Effects: Vorinostat is a histone deacetylase (HDAC) inhibitor, leading to the accumulation of acetylated histones and non-histone proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest and apoptosis in cancer cells. The spiro[3.3]heptane analog of Vorinostat has been shown to induce a similar cytotoxic effect in hepatocellular carcinoma cells.[2]

HDAC_Inhibition Vorinostat Analog Vorinostat Analog HDACs HDACs Vorinostat Analog->HDACs inhibits Histones Histones HDACs->Histones deacetylate Acetylated Histones Acetylated Histones Histones->Acetylated Histones acetylation Chromatin Chromatin Histones->Chromatin form Acetylated Histones->Histones deacetylation Relaxed Chromatin Relaxed Chromatin Acetylated Histones->Relaxed Chromatin promote Gene Expression Gene Expression Relaxed Chromatin->Gene Expression allows Tumor Suppressor Genes Tumor Suppressor Genes Gene Expression->Tumor Suppressor Genes activates Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tumor Suppressor Genes->Cell Cycle Arrest & Apoptosis induce

Caption: Mechanism of action of Vorinostat analogs via HDAC inhibition.

Antimicrobial Activity

While the primary focus of spiro[3.3]heptane research has been in oncology, the broader class of spiro compounds has demonstrated antimicrobial properties. However, specific studies detailing the antimicrobial activity of spiro[3.3]heptane derivatives with corresponding Minimum Inhibitory Concentration (MIC) values are limited in the currently available literature. Further research is warranted to explore the potential of this scaffold in developing novel antimicrobial agents.

Experimental Protocols

Hedgehog Signaling Pathway Reporter Assay

This protocol is adapted from established methods for assessing Hedgehog pathway activity using a Gli-responsive luciferase reporter in NIH3T3 cells.[1][2]

Objective: To quantify the inhibitory effect of spiro[3.3]heptane analogs on the Hedgehog signaling pathway.

Materials:

  • NIH3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds (spiro[3.3]heptane analogs of Sonidegib) dissolved in DMSO.

  • Recombinant Shh ligand (or a small molecule agonist like SAG).

  • Dual-Luciferase® Reporter Assay System.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NIH3T3 reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control (DMSO).

  • Pathway Activation: Add a fixed concentration of Shh ligand or SAG to all wells except for the unstimulated control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, pathway-activated control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general fluorometric assay to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[5]

Objective: To measure the inhibitory potency of spiro[3.3]heptane analogs against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Developer solution (containing Trichostatin A as a stop reagent and a trypsin-like protease).

  • Test compounds (spiro[3.3]heptane analogs of Vorinostat) dissolved in DMSO.

  • 96-well black, flat-bottom plates.

  • Fluorometric microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the HDAC assay buffer, followed by the test compound at various concentrations or a vehicle control (DMSO).

  • Enzyme Addition: Add the diluted recombinant HDAC enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Fluorescence Measurement: Incubate at room temperature for 15 minutes and then measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

Spiro[3.3]heptane derivatives represent a compelling class of compounds with demonstrated potential in cancer therapy. Their ability to act as rigid, three-dimensional bioisosteres for phenyl rings allows for the development of novel analogs of existing drugs with retained or modulated biological activity. The data presented in this guide highlights their inhibitory effects on the Hedgehog and HDAC pathways. While the exploration of their antimicrobial properties is still in its nascent stages, the unique structural features of the spiro[3.3]heptane scaffold warrant further investigation in this and other therapeutic areas. The provided experimental protocols offer a foundation for researchers to further evaluate the biological activities of this promising class of molecules.

References

A Senior Application Scientist's Guide to the NMR Characterization of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Spiro[3.3]heptanes

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Spiro[3.3]heptanes have emerged as highly valuable building blocks, acting as rigid, three-dimensional bioisosteres for common planar rings like benzene.[1] Their unique, non-collinear exit vectors and sp³-rich character offer a pathway to escape the "flatland" of traditional drug design, often leading to improved metabolic stability and novel intellectual property.

The synthesis of functionalized spiro[3.3]heptanes, such as 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, provides access to chiral intermediates crucial for drug development. However, the successful synthesis and purification of these molecules are only half the battle. Unambiguous structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral characteristics of this compound. We will dissect the spectrum by comparing the parent scaffold to the substituted derivative, explaining the causal relationships between the structure and the resulting NMR data, with a particular focus on the complex phenomena arising from the molecule's inherent stereochemistry.

Part 1: ¹H NMR Characterization – Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is deceptively complex. While some signals are straightforward, the rigid, substituted bicyclic core introduces significant challenges in interpretation, primarily due to the concept of diastereotopicity.

The Foundational Signals: Boc Group and Methine Protons

The most readily identifiable signal is that of the tert-butyloxycarbonyl (Boc) protecting group. This appears as a large, sharp singlet integrating to nine protons, typically in the upfield region of the spectrum between δ 1.4-1.5 ppm .[2] This signal is the primary indicator of successful Boc protection.[3]

The two methine protons, H-2 and H-6, are directly attached to the carbons bearing the amino and hydroxyl groups, respectively. Due to the electron-withdrawing nature of the attached oxygen and nitrogen atoms, these protons will be shifted downfield compared to the rest of the aliphatic protons. Their exact chemical shifts will be influenced by the solvent and concentration, but they can be expected to appear as complex multiplets in the approximate range of δ 3.5-4.5 ppm .

The Core Challenge: Diastereotopicity in the Spirocyclic System

The parent spiro[3.3]heptane molecule is highly symmetrical, leading to a simple ¹H NMR spectrum. However, the introduction of substituents at the C-2 and C-6 positions creates chiral centers, rendering the molecule asymmetric. This asymmetry has a profound effect on the methylene (CH₂) protons of the cyclobutane rings.

Protons on a CH₂ group adjacent to a chiral center are diastereotopic .[4][5] This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling).[6][7] In this compound, nearly all methylene protons are diastereotopic.

  • Protons at C-1, C-3, C-5, and C-7: The protons on the carbons adjacent to the substituted methines will be the most affected. Instead of appearing as simple triplets, each proton will be a distinct signal, likely a complex multiplet often resembling a doublet of doublets or more complex patterns due to coupling with the adjacent methine proton and their geminal partner. These signals are expected in the δ 1.8-2.8 ppm range.

  • Overlapping Signals: The rigid nature of the spirocycle restricts bond rotation, which can lead to significant overlap of these complex multiplets, making precise assignment challenging without 2D NMR techniques like COSY and HSQC.

Caption: Diastereotopicity in the spiro[3.3]heptane core.

Summary of Predicted ¹H NMR Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Characteristics
C(CH₃)₃ (Boc)1.4 - 1.5Singlet (s)Large integral (9H), sharp, diagnostic for Boc group.[2]
NH (Amide)4.5 - 5.5Broad Singlet (br s)Often broad, may exchange with D₂O. Position is solvent dependent.
CH-OH (H-6)3.8 - 4.5Multiplet (m)Downfield shift due to electronegative oxygen.
CH-NHBoc (H-2)3.5 - 4.2Multiplet (m)Downfield shift due to electronegative nitrogen.
Ring CH₂1.8 - 2.8Multiplets (m)Complex, overlapping signals due to diastereotopicity.
OH (Alcohol)1.5 - 3.0Broad Singlet (br s)Position is highly variable; exchanges with D₂O.

Part 2: ¹³C NMR Characterization – A Map of the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. Due to the molecule's asymmetry, we expect to see signals for all 12 carbons.

  • Boc Group Carbons: The Boc group provides two highly characteristic signals: the quaternary carbon (C(CH₃)₃) at δ ~80 ppm and the three equivalent methyl carbons (C(CH₃)₃) at δ ~28.5 ppm .[8] The carbamate carbonyl (C=O) appears much further downfield, typically in the δ 155-157 ppm range.[8]

  • Substituted Carbons (C-2 and C-6): The carbon attached to the hydroxyl group (C-6) will be found in the δ 60-75 ppm region, while the carbon attached to the nitrogen of the Boc-amino group (C-2) will be in the δ 45-60 ppm range.[9]

  • Spirocyclic Quaternary Carbon (C-4): The central spiro carbon, being quaternary and purely aliphatic, will have a relatively low chemical shift, expected around δ 35-45 ppm . Its signal is often of lower intensity.

  • Methylene Carbons: The four methylene carbons of the rings (C-1, C-3, C-5, C-7) will appear in the aliphatic region, typically between δ 30-40 ppm . Due to the different electronic environments created by the cis/trans relationship to the substituents, they will each give a distinct signal.

Summary of Predicted ¹³C NMR Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Characteristics
NC=O (Carbamate)155 - 157Downfield shift characteristic of carbamates.[10]
C (CH₃)₃ (Boc Quaternary)79 - 81Diagnostic quaternary carbon of the Boc group.[8]
C-OH (C-6)60 - 75Typical range for a secondary alcohol on a cycloalkane.[11]
C-NHBoc (C-2)45 - 60Typical range for a carbon bonded to a protected amine.
Spiro Quaternary (C-4)35 - 45Upfield quaternary signal, often weak.
Ring CH₂30 - 40Four distinct signals expected in this region.
C(CH₃)₃ (Boc Methyls)28.5Intense signal from three equivalent methyl carbons.[8]

Part 3: Comparative Analysis – The Impact of the Hydroxyl Group

To fully appreciate the spectral complexity, it is useful to compare the target molecule with a simpler, mono-substituted alternative: 2-(Boc-amino)spiro[3.3]heptane .

Feature2-(Boc-amino)spiro[3.3]heptaneThis compound
Symmetry Higher symmetry (Cₛ plane)Asymmetric (C₁ symmetry)
¹³C Signals Fewer signals due to symmetry (e.g., C-5 and C-7 would be equivalent).More signals (12 expected); all carbons are unique.
¹H Diastereotopicity Protons on the unsubstituted ring (at C-5, C-7) would be less complex.Increased complexity and non-equivalence across both rings.
Key Signals Absence of C-OH signal (~60-75 ppm) and CH-OH proton signal (~3.8-4.5 ppm).Presence of characteristic alcohol-related signals.

The addition of the hydroxyl group at C-6 breaks the plane of symmetry present in the mono-substituted compound. This doubles the number of unique carbon signals from the spiro-core and introduces further complexity and chemical shift dispersion in the proton spectrum, making every methylene group chemically distinct.

Part 4: Experimental Protocols

Achieving high-quality NMR data requires meticulous sample preparation and proper instrument setup.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation a Weigh 5-10 mg of purified sample b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) a->b c Transfer to clean NMR tube b->c d Insert sample & lock on solvent signal c->d e Shim magnetic field for homogeneity d->e f Acquire ¹H Spectrum (16-64 scans) e->f g Acquire ¹³C Spectrum (1024+ scans) e->g h Fourier Transform & Phase Correction f->h g->h i Calibrate to solvent peak (e.g., CDCl₃ at 7.26/77.16 ppm) h->i j Integrate ¹H signals & assign peaks based on shift, multiplicity, and 2D data i->j

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of highly pure this compound. The sample must be free of residual solvents or impurities for a clean spectrum.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. CDCl₃ is a good first choice, but DMSO-d₆ can be useful for better observation of exchangeable N-H and O-H protons.

    • Ensure the sample is fully dissolved before transferring the solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the chosen solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

    • For ¹H NMR , acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , significantly more scans (1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[11]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis. For CDCl₃, the residual proton peak is set to δ 7.26 ppm and the carbon peak to δ 77.16 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the structure. For unambiguous assignment, 2D NMR experiments (COSY, HSQC, HMBC) are highly recommended.

Conclusion

The NMR characterization of this compound is a prime example of how molecular structure dictates spectral appearance. The key takeaways for a researcher analyzing this molecule are the unambiguous signature of the Boc group, the downfield shift of the methine protons at C-2 and C-6, and, most critically, the pervasive influence of diastereotopicity leading to complex and overlapping multiplets for the ring methylene protons. A thorough understanding of these principles, combined with high-quality data from both ¹H and ¹³C experiments, allows for the confident and complete structural elucidation of this valuable synthetic building block.

References

A Comparative Guide to the X-ray Crystal Structure of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane motif is a fascinating and increasingly important structural scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a unique conformational profile that can be exploited to fine-tune the properties of molecules. This guide provides a comparative analysis of the X-ray crystal structures of several spiro[3.3]heptane derivatives, supported by experimental data, to aid in the rational design of novel compounds.

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of spiro[3.3]heptane derivatives, providing a quantitative comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneC₁₅H₂₈O₁₂S₄TriclinicP-110.319(1)14.233(2)8.5187(9)97.87(1)104.08(1)98.86(1)[1]
Spiro[3.3]heptane-2,6-dispirofluoreneC₃₁H₂₄TetragonalI-42d10.4554(15)10.4554(15)19.416(2)909090
A Dispiro[3.1.3.1]decane Derivative (related to spiro[3.3]heptane)C₂₀H₃₂O₁₀S₂TriclinicP-112.168(1)16.789(2)5.9411(6)90.416(8)94.294(9)87.590(9)[1]
5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trioneNot explicitly a spiro[3.3]heptane, but a related spiro compoundTriclinicP-1------[2]

Key Observations:

  • The conformation of the cyclobutane rings in spiro[3.3]heptane derivatives is consistently found to be puckered.[1]

  • The dihedral angles of the cyclobutane rings in 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane are 12.9(7)° and 21.2(5)°.[1]

  • In a related dispiro[3.1.3.1]decane derivative, the end cyclobutane rings have dihedral angles of 18.9(5)° and -18.5(4)°, while the central ring is more puckered with an angle of 29.0(3)°.[1]

  • The spiro[3.3]heptane scaffold is being explored as a bioisostere for benzene in drug discovery, highlighting its potential to introduce desirable three-dimensional character into flat aromatic systems.[3]

  • The synthesis of various functionalized spiro[3.3]heptanes, including azaspiro[3.3]heptanes, has been reported, with X-ray crystallography being a key technique for structural confirmation.[4][5][6]

Experimental Protocols for X-ray Crystal Structure Analysis

The determination of the crystal structures of spiro[3.3]heptane compounds generally follows a standard procedure in small-molecule X-ray crystallography. The detailed methodology for a typical analysis is outlined below.

1. Crystallization:

  • Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified spiro[3.3]heptane compound.

  • Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

  • The choice of solvent is crucial and is often determined empirically. For example, spiro[3.3]heptane-2,6-dispirofluorene was crystallized from dichloromethane.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • Data for spiro[3.3]heptane-2,6-dispirofluorene was collected on a Nonius Kappa-CCD area detector diffractometer using graphite-monochromated Mo Kα radiation.

  • The crystal is cooled to a low temperature (e.g., 110 K) to minimize thermal vibrations of the atoms.

  • The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern is recorded.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods, which are computational techniques to determine the initial phases of the structure factors.

  • The initial structural model is then refined using full-matrix least-squares on F².

  • In this iterative process, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final refined structure is evaluated using metrics such as the R-factor (R1) and weighted R-factor (wR2). For spiro[3.3]heptane-2,6-dispirofluorene, the final R1 was 0.062 for 918 unique reflections.

Visualizing the Workflow

The logical flow of an X-ray crystal structure analysis experiment can be visualized as follows:

XRay_Crystal_Structure_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Spiro[3.3]heptane Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for X-ray Crystal Structure Analysis.

This guide provides a foundational understanding of the structural landscape of spiro[3.3]heptane derivatives as revealed by X-ray crystallography. The provided data and protocols can serve as a valuable resource for researchers engaged in the design and synthesis of novel molecules incorporating this unique spirocyclic scaffold.

References

A Comparative Analysis of the Physicochemical Properties of Fluorinated Spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. The rigid, three-dimensional spiro[3.3]heptane scaffold has emerged as an attractive bioisostere for commonly used cyclic systems, providing an escape from molecular flatness and access to novel chemical space. This guide presents a comparative analysis of the physicochemical properties of fluorinated spiro[3.3]heptanes, offering experimental data to inform the design of next-generation therapeutics.

Impact of Fluorination on Lipophilicity and Acidity

The introduction of fluorine at the C6 position of the spiro[3.3]heptane core significantly influences its lipophilicity (LogP) and the acidity (pKa) of appended functional groups. A systematic comparison of non-fluorinated, mono-fluorinated, gem-difluorinated, and trifluoromethylated analogues reveals distinct trends that are critical for drug design.

A noteworthy observation is the non-monotonic trend in lipophilicity with increasing fluorination. While monofluorination tends to decrease lipophilicity compared to the parent hydrocarbon, further fluorination to the gem-difluoro and trifluoromethyl derivatives leads to a subsequent increase in LogP.[1] This complex relationship is attributed to the interplay of various factors, including the inductive effects of fluorine and alterations in the molecule's interaction with water.[2]

In contrast, the effect of fluorination on the acidity of carboxylic acid and amine functionalities follows a more predictable trend. The electron-withdrawing nature of fluorine leads to a consistent increase in acidity (decrease in pKa) with a higher degree of fluorination.[1] This trend holds for both carboxylic acids and the protonated forms of primary amines.[1][3]

Quantitative Physicochemical Data

The following table summarizes the experimentally determined LogP and pKa values for a series of 6-substituted spiro[3.3]heptane-2-carboxylic acids and 2-amines.

Substitution at C6LogP (Carboxylic Acid)pKa (Carboxylic Acid)pKa (Amine Hydrochloride)
H2.14.910.5
F1.84.610.1
F₂2.04.29.4
CF₃2.83.98.8

Data compiled from studies on 6-substituted spiro[3.3]heptane derivatives.[1][3][4]

Experimental Protocols

Lipophilicity (LogP) Determination:

The lipophilicity of the spiro[3.3]heptane derivatives was determined using the shake-flask method with 1-octanol and water, followed by analysis using ¹⁹F NMR spectroscopy, a technique particularly suited for fluorinated compounds that may lack a UV chromophore.[5]

  • Sample Preparation: A solution of the fluorinated compound is prepared in 1-octanol.

  • Partitioning: An equal volume of water is added, and the mixture is shaken vigorously to allow for partitioning of the solute between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the 1-octanol and aqueous layers.

  • Analysis: A precise aliquot is taken from each phase, and a known amount of an internal standard (e.g., trifluoroacetic acid) is added. The concentration of the fluorinated compound in each phase is determined by ¹⁹F NMR spectroscopy.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Acidity (pKa) Determination:

The pKa values for the carboxylic acid and amine hydrochloride derivatives were determined by potentiometric titration.[3][4]

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for acidic compounds or a strong acid (e.g., HCl) for basic compounds.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which the compound is half-ionized.

Impact of Fluorination on Physicochemical Properties

The following diagram illustrates the logical relationship between the degree of fluorination on the spiro[3.3]heptane scaffold and its resulting impact on key physicochemical properties.

G cluster_0 Fluorination Level cluster_1 Physicochemical Property Non_Fluorinated Non-Fluorinated (H) Lipophilicity Lipophilicity (LogP) Non_Fluorinated->Lipophilicity Baseline Acidity Acidity (pKa) Non_Fluorinated->Acidity Baseline Metabolic_Stability Metabolic Stability Non_Fluorinated->Metabolic_Stability Baseline Mono_Fluorinated Mono-Fluorinated (F) Mono_Fluorinated->Lipophilicity Decreases Mono_Fluorinated->Acidity Increases Mono_Fluorinated->Metabolic_Stability Generally Increases Gem_Difluorinated Gem-Difluorinated (F₂) Gem_Difluorinated->Lipophilicity Increases vs. F Gem_Difluorinated->Acidity Increases Further Gem_Difluorinated->Metabolic_Stability Generally Increases Trifluoromethylated Trifluoromethylated (CF₃) Trifluoromethylated->Lipophilicity Increases vs. H, F, F₂ Trifluoromethylated->Acidity Increases Significantly Trifluoromethylated->Metabolic_Stability Generally Increases

Impact of Fluorination on Physicochemical Properties of Spiro[3.3]heptanes

Metabolic Stability

Fluorine substitution is a widely employed strategy to enhance the metabolic stability of drug candidates.[6] The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] While specific experimental data on the metabolic stability of this series of fluorinated spiro[3.3]heptanes is not detailed in the cited literature, a general in vitro protocol using human liver microsomes is provided below as a representative method.

General Protocol for In Vitro Metabolic Stability Assessment:

  • Incubation: The test compound is incubated with human liver microsomes and NADPH (a cofactor for P450 enzymes) in a buffered solution at 37°C.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

The introduction of fluorine on the spiro[3.3]heptane scaffold is expected to result in increased metabolic stability compared to the non-fluorinated analogue, a critical parameter for improving the pharmacokinetic profile of a drug candidate.[8]

References

Navigating Lipophilicity in Drug Discovery: A Comparative Guide to Spiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, managing lipophilicity is a critical aspect of designing effective and safe therapeutics. The spiro[3.3]heptane motif has emerged as a valuable building block, offering a unique three-dimensional structure that can favorably modulate a compound's physicochemical properties. This guide provides a comprehensive comparison of the lipophilicity of spiro[3.3]heptane and its derivatives with other commonly used carbocyclic scaffolds, supported by experimental data and detailed methodologies.

The lipophilicity of a drug molecule, commonly expressed as the logarithm of the partition coefficient (LogP), profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. Consequently, medicinal chemists are continually seeking strategies to control lipophilicity while maintaining or enhancing biological activity. Spiro[3.3]heptane, a rigid, non-planar scaffold, presents an attractive alternative to traditional, often "flat," molecular building blocks. Its introduction into a molecule can alter the overall shape and surface properties, thereby impacting its interaction with biological membranes and proteins.

Comparative Lipophilicity of Carbocyclic Scaffolds

The selection of a carbocyclic scaffold can significantly impact the overall lipophilicity of a drug candidate. The table below provides a comparative summary of the experimentally determined LogP values for spiro[3.3]heptane and other frequently employed building blocks.

Building BlockStructureExperimental LogPCalculated LogP (XLogP3-AA)
Spiro[3.3]heptaneSpiro[3.3]heptane
Not available3.1[1]CyclohexaneCyclohexane3.44-PiperidinePiperidine0.84-AdamantaneAdamantane3.8 - 4.24-

Impact of Spiro[3.3]heptane on Lipophilicity in Drug Analogs

The true utility of spiro[3.3]heptane as a building block is demonstrated when it is incorporated into larger molecules as a bioisosteric replacement for other groups, such as phenyl rings. This substitution often leads to a desirable decrease in lipophilicity.

A notable example is the modification of the anticancer drug Sonidegib. Replacement of a meta-substituted phenyl ring with a spiro[3.3]heptane moiety resulted in a significant reduction of the calculated LogP (cLogP) by 0.8 units[2][3]. This highlights the potential of the spiro[3.3]heptane scaffold to mitigate the high lipophilicity often associated with aromatic systems.

Furthermore, studies on azaspiro[3.3]heptanes, where a carbon atom in the spirocyclic core is replaced by a nitrogen atom, have shown that these structures can also lead to a decrease in the measured distribution coefficient at physiological pH (logD7.4).

Experimental Protocols for LogP Determination

Accurate determination of LogP is crucial for understanding and predicting the pharmacokinetic behavior of a compound. The two most widely accepted methods are the shake-flask method and HPLC-based methods.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement principle.

Methodology:

  • Preparation of Phases: n-Octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a vessel and shaken vigorously to facilitate the partitioning of the compound between the n-octanol and aqueous layers until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Pre-saturated n-Octanol and Water partition Shake to Partition prep_phases->partition prep_sample Dissolve Compound in One Phase prep_sample->partition separate Centrifuge to Separate Phases partition->separate analyze Analyze Concentration in Each Phase (HPLC/UV) separate->analyze calculate Calculate LogP analyze->calculate

Fig. 1: Workflow for LogP determination using the shake-flask method.
HPLC-Based Method

HPLC-based methods offer a faster, higher-throughput alternative to the shake-flask method. They rely on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Methodology:

  • Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Determination: The LogP of the test compound is determined by interpolating its retention time on the calibration curve.

HPLC_Method cluster_setup Setup cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result setup_hplc Setup RP-HPLC System (C18 column, mobile phase) inject_standards Inject Standards with Known LogP Values setup_hplc->inject_standards inject_sample Inject Test Compound setup_hplc->inject_sample record_rt_std Record Retention Times inject_standards->record_rt_std gen_curve Generate Calibration Curve (log k' vs. LogP) record_rt_std->gen_curve determine_logp Determine LogP from Calibration Curve gen_curve->determine_logp record_rt_sample Measure Retention Time inject_sample->record_rt_sample record_rt_sample->determine_logp

Fig. 2: Workflow for LogP determination using the HPLC-based method.

Conclusion

The spiro[3.3]heptane scaffold provides a compelling tool for medicinal chemists to modulate the lipophilicity of drug candidates. Its rigid, three-dimensional structure offers a distinct advantage over planar aromatic rings, often leading to a reduction in LogP when used as a bioisosteric replacement. This can translate to improved ADME properties and a better overall drug-like profile. The experimental protocols detailed in this guide provide a framework for the accurate determination of lipophilicity, enabling researchers to make informed decisions in the design and optimization of novel therapeutics. As the drive to escape "flatland" in drug discovery continues, the strategic incorporation of spirocyclic systems like spiro[3.3]heptane will undoubtedly play an increasingly important role.

References

Acidity of Spiro[3.3]heptane Amines and Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel scaffolds is paramount. The spiro[3.3]heptane motif, a rigid three-dimensional structure, has garnered significant interest as a bioisostere for commonly used rings in medicinal chemistry. This guide provides a comparative analysis of the acidity (pKa) of amino and carboxyl derivatives of spiro[3.3]heptane, supported by experimental data and detailed methodologies.

The acidity of a functional group, quantified by its pKa value, profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, permeability, and target binding affinity. This guide compares the pKa of spiro[3.3]heptane amines and carboxylic acids with their acyclic and monocyclic counterparts to elucidate the impact of the rigid spirocyclic framework.

Comparative pKa Data

The table below summarizes the experimental pKa values for spiro[3.3]heptane derivatives and relevant reference compounds. The pKa of an amine is reported for its conjugate acid (R-NH3+), while the pKa of a carboxylic acid refers to the neutral form (R-COOH).

CompoundStructureFunctional GroupExperimental pKa
Spirocyclic
1-Azaspiro[3.3]heptane hydrochloride(Structure of 1-azaspiro[3.3]heptane)Secondary Amine (conjugate acid)10.5[1]
Spiro[3.3]heptane-containing carboxylic acid(Structure of a spiro[3.3]heptane carboxylic acid analog)Carboxylic Acid4.7[1]
Monocyclic
Cyclobutylamine hydrochloride(Structure of cyclobutylamine)Primary Amine (conjugate acid)10.80 (Predicted)
Cyclobutanecarboxylic acid(Structure of cyclobutanecarboxylic acid)Carboxylic Acid4.785
Piperidine hydrochloride(Structure of piperidine)Secondary Amine (conjugate acid)9.7[1]
Acyclic
n-Butylamine hydrochlorideCH3(CH2)3NH3+Primary Amine (conjugate acid)10.78
Butanoic acidCH3(CH2)2COOHCarboxylic Acid4.82

Analysis of Acidity Trends

The experimental data reveals that the pKa of the spiro[3.3]heptane-containing secondary amine (10.5) is slightly lower than its monocyclic analogue, cyclobutylamine (predicted pKa 10.80), and significantly higher than piperidine (9.7)[1]. The increased basicity compared to piperidine may be attributed to the reduced steric hindrance around the nitrogen atom within the strained four-membered rings of the spiro[3.3]heptane system, allowing for more effective solvation of the protonated form.

For the carboxylic acids, the spiro[3.3]heptane derivative exhibits a pKa of 4.7, which is very similar to its monocyclic counterpart, cyclobutanecarboxylic acid (4.785), and the acyclic butanoic acid (4.82)[1]. This suggests that the rigid spirocyclic scaffold does not significantly alter the acidity of the carboxylic acid group compared to less constrained systems. The acidity is slightly higher than a comparable pyrane-containing carboxylic acid (pKa = 4.2), indicating that the electronic effects of the spiro[3.3]heptane core are different from those of an oxygen-containing heterocycle[1].

Experimental Protocols

The determination of pKa values is a critical experimental procedure. The most common and accurate methods employed for amines and carboxylic acids are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This widely used technique involves the gradual addition of a strong acid or base to a solution of the compound of interest while monitoring the pH.

Methodology:

  • Sample Preparation: A precise concentration of the spiro[3.3]heptane amine hydrochloride or carboxylic acid is dissolved in deionized water or a suitable co-solvent if solubility is limited. The ionic strength of the solution is typically kept constant using an inert salt like KCl.

  • Titration: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of NaOH (for amine hydrochlorides) or HCl (for carboxylic acids) is added in small, known increments.

  • Data Analysis: The pH of the solution is recorded after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where 50% of the functional group has been neutralized.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Analyte Solution titrate Add Titrant Incrementally prep_sample->titrate prep_titrant Standardize Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter measure_ph Record pH calibrate_ph->measure_ph titrate->measure_ph After each addition plot_curve Plot Titration Curve measure_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Potentiometric titration workflow for pKa determination.
Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon protonation or deprotonation.

Methodology:

  • Sample Preparation: A series of buffer solutions with precisely known pH values are prepared. A stock solution of the spiro[3.3]heptane derivative is made.

  • UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each sample.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point of the curve.

Structural Comparison

The unique, rigid, and three-dimensional structure of the spiro[3.3]heptane scaffold distinguishes it from its more flexible acyclic and monocyclic counterparts. This rigidity can influence the positioning of functional groups and their interaction with the surrounding solvent, thereby affecting their acidity.

Structural_Comparison cluster_spiro Spirocyclic cluster_mono Monocyclic cluster_acyclic Acyclic spiro Spiro[3.3]heptane (Rigid, 3D) cyclobutane Cyclobutane (Strained Ring) spiro->cyclobutane Contains Cyclobutane Rings n_butane n-Butane (Flexible Chain) cyclobutane->n_butane Cyclic vs. Acyclic Analog

Structural relationship of spiro[3.3]heptane to its analogs.

References

Spiro[3.3]heptane Scaffolds: A Comparative Guide to Their Efficacy as Phenyl Ring Bioisosteres in Drug Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel drug candidates with improved physicochemical and pharmacological properties has led researchers to explore bioisosteric replacements for common pharmacophores. One such emerging strategy is the substitution of the ubiquitous phenyl ring with the spiro[3.3]heptane scaffold. This guide provides a comparative analysis of the efficacy of spiro[3.3]heptane-containing analogs of approved drugs versus their parent compounds, supported by experimental data.

While no currently approved drugs feature the spiro[3.3]heptane moiety as a core structural element, extensive research has demonstrated its potential as a saturated, three-dimensional bioisostere for mono-, meta-, and para-substituted phenyl rings.[1][2][3] This replacement can positively modulate properties such as lipophilicity and metabolic stability while maintaining or even improving biological activity.[1]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of spiro[3.3]heptane analogs compared to their parent FDA-approved drugs.

Anticancer Agents

Sonidegib (Hedgehog Pathway Inhibitor)

The meta-substituted phenyl ring of Sonidegib was replaced with a spiro[3.3]heptane moiety.

CompoundTarget/AssayEfficacy Metric (IC₅₀)Lipophilicity (clogP)Metabolic Stability (t₁/₂)Reference
SonidegibHedgehog PathwayNot Reported6.893 min[1]
trans-spiro[3.3]heptane analogHedgehog PathwayNot Reported6.047 min[1]
cis-spiro[3.3]heptane analogHedgehog PathwayNot Reported6.011 min[1]

Vorinostat (Histone Deacetylase Inhibitor)

The phenyl ring of Vorinostat was replaced with a spiro[3.3]heptane scaffold.

CompoundCell LineAssayEfficacyReference
VorinostatHuman Hepatocellular Carcinoma (HepG2)Cytotoxicity/Cytostatic ActivityActive[1][4]
spiro[3.3]heptane analog 77Human Hepatocellular Carcinoma (HepG2)Cytotoxicity/Cytostatic ActivitySimilar efficacy to Vorinostat at 50 μM[1]
spiro[3.3]heptane analog 78Human Hepatocellular Carcinoma (HepG2)Cytotoxicity/Cytostatic ActivitySimilar efficacy to Vorinostat at 50 μM[1]

Olaparib (PARP Inhibitor)

The piperazine ring in Olaparib was replaced with a 2,6-diazaspiro[3.3]heptane bioisostere.

CompoundTargetEfficacy MetricSelectivityCytotoxicityReference
OlaparibPARP-1ActiveBaselineBaseline[5][6]
2,6-diazaspiro[3.3]heptane analogPARP-12-fold reduction in potencySignificantly increasedReduced[6]
Anesthetics

Benzocaine (Local Anesthetic)

The para-substituted phenyl ring of Benzocaine was replaced with a spiro[3.3]heptane group.

CompoundAssayEfficacyReference
BenzocaineIn vivo analgesiaActive[1]
spiro[3.3]heptane analogIn vivo analgesiaSimilar activity to Benzocaine[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and critical evaluation.

In Vitro Cytotoxicity and Cytostatic Activity Assay (for Vorinostat analogs)
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells were cultured under standard conditions.

  • Compound Treatment: Cells were treated with Vorinostat and its spiro[3.3]heptane analogs at a concentration of 50 μM for 48 hours.

  • Staining:

    • Cell nuclei were stained with Hoechst 33342 (blue).

    • Apoptotic cells were stained with CellEvent Caspase-3/7 Green Detection Reagent (green).

    • Necrotic cells were stained with propidium iodide (red).

  • Imaging: Images were acquired using fluorescent confocal microscopy.

  • Analysis: The fractions of apoptotic and necrotic cells were quantified to determine the cytotoxic and cytostatic effects of the compounds.[4]

Metabolic Stability Assay (for Sonidegib analogs)
  • Incubation: The test compounds (Sonidegib and its spiro[3.3]heptane analogs) were incubated with human liver microsomes.

  • Sampling: Aliquots were taken at various time points.

  • Analysis: The concentration of the parent compound remaining over time was quantified by LC-MS/MS.

  • Calculation: The in vitro half-life (t₁/₂) was calculated from the rate of disappearance of the compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in bioisosteric replacement and a typical experimental workflow for evaluating efficacy.

Bioisosteric_Replacement Bioisosteric Replacement Strategy cluster_0 Parent Drug cluster_1 Analog cluster_2 Evaluation Approved_Drug Approved Drug (e.g., Vorinostat) Phenyl_Ring Phenyl Ring Approved_Drug->Phenyl_Ring contains Drug_Analog Drug Analog Approved_Drug->Drug_Analog leads to Evaluation Comparative Efficacy & Property Analysis Approved_Drug->Evaluation Spiroheptane Spiro[3.3]heptane Phenyl_Ring->Spiroheptane is replaced by Drug_Analog->Spiroheptane contains Drug_Analog->Evaluation

Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane scaffold.

Experimental_Workflow Efficacy Evaluation Workflow Start Start: Compound Synthesis In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Start->In_Vitro In_Vivo In Vivo Models (e.g., Animal Disease Models) In_Vitro->In_Vivo Promising candidates Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD In_Vivo->Data_Analysis PK_PD->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for the evaluation of drug analog efficacy.

Conclusion

The replacement of phenyl rings with spiro[3.3]heptane scaffolds represents a promising strategy in drug discovery. The resulting analogs often retain or exhibit similar biological activity to the parent drugs, as demonstrated in the cases of Vorinostat and Benzocaine analogs.[1] Furthermore, this bioisosteric substitution can beneficially alter physicochemical properties, such as reducing lipophilicity. However, it may also impact metabolic stability, as observed with the Sonidegib analogs, highlighting the need for a careful case-by-case evaluation.[1] The use of heteroatom-containing spiro[3.3]heptanes, such as the 2,6-diazaspiro[3.3]heptane in Olaparib analogs, can also lead to significant improvements in selectivity and safety profiles.[5][6] Continued exploration of this unique three-dimensional scaffold holds considerable potential for the development of next-generation therapeutics with optimized properties.

References

Safety Operating Guide

Safe Disposal of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane is critical to ensure laboratory safety and environmental protection. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. The primary recommendation from safety data sheets (SDS) is to engage a licensed professional waste disposal service for the final disposal of this chemical.[1]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. This compound can cause serious eye irritation, respiratory irritation, and skin irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) and Hazard Information

Hazard CategoryGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Eye Irritation H319: Causes serious eye irritation[2][3]Safety glasses with side-shields or goggles, face shield[2][3]
Respiratory Irritation H335: May cause respiratory irritation[2][3]Use only in a well-ventilated area or outdoors; dust respirator if needed[2][3]
Skin Irritation H315: Causes skin irritation[3]Protective gloves, protective clothing[2][3]
Ingestion H302: Harmful if swallowed[3]Do not eat, drink, or smoke when using this product[3]

Spill Management and Containment

In the event of a spill, immediate containment is necessary to prevent wider contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.[2]

  • Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection if dust is generated.[2]

  • Contain the Spill: Prevent the spilled material from entering drains or water courses.[2]

  • Dry Spill Cleanup:

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Carefully sweep up, shovel, or vacuum the material.[2] If using a vacuum, ensure it is an explosion-proof model designed for this purpose.

  • Wet Spill Cleanup:

    • Absorb the spill with an inert, non-combustible material such as sand or earth.

    • Shovel the absorbed material into a suitable container.[2]

  • Containerize Waste: Place all contaminated material and residues into a clean, dry, sealable, and properly labeled container for disposal.[2]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[2] Launder any contaminated clothing before reuse.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Need to Dispose of this compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat consult_sds->don_ppe is_spill Is this a spill cleanup? don_ppe->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes collect_waste Collect waste in a clean, dry, sealable, labeled container is_spill->collect_waste No spill_cleanup->collect_waste storage Store container in a well-ventilated, secure area collect_waste->storage contact_waste_disposal Contact Licensed Professional Waste Disposal Service storage->contact_waste_disposal end_point Arrange for pickup and disposal in accordance with local regulations contact_waste_disposal->end_point

Caption: Disposal workflow for this compound.

Final Disposal Procedure

The final step in the disposal process is the transfer of the contained waste to an authorized facility.

Operational Plan for Final Disposal:

  • Proper Labeling: Ensure the waste container is clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Secure Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] Keep it away from incompatible materials.

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.

  • Documentation: Maintain records of the disposal, including the date, quantity of waste, and the name of the disposal service, as required by regulations.

  • Regulatory Compliance: The ultimate disposal method, whether through incineration or other means, will be determined by the licensed waste disposal facility in accordance with all applicable environmental regulations.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.

References

Essential Safety and Operational Guide for 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure.

Area of ProtectionRequired PPESpecifications and Remarks
Respiratory Protection Dust respiratorUse in well-ventilated areas. For major spills or in poorly ventilated areas, a half-face or full-face respirator may be required.[1]
Eye and Face Protection Safety glasses with side-shields or gogglesFace shield may be required if there is a splash hazard.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use.
Body Protection Laboratory coatShould be worn at all times in the laboratory. Consider a chemical-resistant apron for larger quantities.[1]
Health Hazard Information

Understanding the potential health effects is crucial for safe handling.

  • Eye Contact : Causes serious eye irritation.[1]

  • Skin Contact : May cause skin irritation.

  • Inhalation : May cause respiratory irritation.[1]

  • Ingestion : Harmful if swallowed.[2][3]

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid breathing dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE : Before cleaning up, don the required PPE as outlined above.

  • Contain the Spill : For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect and Package : Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.[1]

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service.[5]

  • Do not dispose of down the drain or into the environment.

Experimental Protocols: First Aid Measures

In the event of exposure, immediate first aid is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[1]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Final Procedure start Start: Handling this compound check_inhalation Potential for Inhalation? start->check_inhalation respirator Wear Dust Respirator check_inhalation->respirator Yes ventilation Use in Well-Ventilated Area (Fume Hood) check_inhalation->ventilation No check_skin Potential for Skin/Eye Contact? gloves_goggles Wear Chemical-Resistant Gloves and Safety Goggles check_skin->gloves_goggles Yes respirator->check_skin ventilation->check_skin lab_coat Wear Laboratory Coat gloves_goggles->lab_coat proceed Proceed with Experiment lab_coat->proceed

Caption: PPE selection workflow for handling the specified chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.